Product packaging for 2-Amino-6-hydroxyhexanoic acid(Cat. No.:CAS No. 5462-80-6)

2-Amino-6-hydroxyhexanoic acid

Cat. No.: B3434865
CAS No.: 5462-80-6
M. Wt: 147.17 g/mol
InChI Key: OLUWXTFAPJJWPL-YFKPBYRVSA-N
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Description

2-Amino-6-hydroxyhexanoic acid is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 147.08954328 g/mol and the complexity rating of the compound is 105. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['206290', '32041', '16535']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3 B3434865 2-Amino-6-hydroxyhexanoic acid CAS No. 5462-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUWXTFAPJJWPL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCO)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305-77-1, 5462-80-6, 6033-32-5
Record name epsilon-Hydroxynorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name epsilon-Hydroxynorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-hydroxycaproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-hydroxynorleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-HYDROXYNORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"synthesis of 2-Amino-6-hydroxyhexanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-6-hydroxyhexanoic Acid

Authored by: Gemini, Senior Application Scientist

This compound, also known as 6-hydroxynorleucine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both an amino and a terminal hydroxyl group, makes it a valuable building block for synthesizing peptidomimetics, modified peptides, and other complex molecular architectures. This guide provides a comprehensive overview of the prevalent synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different routes. We will explore methodologies starting from ε-caprolactone, protected amino acids, and enzymatic transformations, offering researchers and drug development professionals a practical and scientifically rigorous resource for their synthetic endeavors.

Introduction: The Significance of this compound

The precise control over the structure of amino acid building blocks is paramount in modern drug discovery. Non-natural amino acids, such as this compound, offer a gateway to novel peptide-based therapeutics with enhanced properties, including increased metabolic stability, improved binding affinity, and unique conformational constraints. The terminal hydroxyl group in this compound provides a versatile handle for further chemical modifications, such as etherification, esterification, or conjugation to other molecules, thereby expanding its utility in the construction of complex bioactive compounds.

The primary challenge in synthesizing this molecule lies in the stereocontrolled introduction of the α-amino group while maintaining the integrity of the terminal hydroxyl functionality. This guide will dissect the most effective strategies to achieve this, providing a clear rationale for the selection of starting materials, protecting groups, and reaction conditions.

Comparative Overview of Synthetic Strategies

Several synthetic pathways to this compound have been developed, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the desired stereochemistry, scalability, and the availability of starting materials.

Synthetic Strategy Starting Material Key Transformations Advantages Challenges
Route 1: The Lactone Aminolysis Approach ε-CaprolactoneRing-opening, Azidation/Amination, HydrolysisReadily available starting material, straightforward initial step.Requires control of regioselectivity during amination, potential for side reactions.
Route 2: The Gabriel Synthesis from a Halogenated Precursor 6-hydroxyhexanoic acid or its esterHalogenation, Gabriel amine synthesis, HydrolysisHigh yields for the amination step, avoids over-alkylation.Requires harsh hydrolysis conditions which may affect other functional groups.
Route 3: Enzymatic Synthesis Keto-acid precursorTransaminase-mediated reductive aminationHigh stereoselectivity, environmentally benign conditions.Enzyme availability and stability can be limiting, substrate scope may be narrow.

Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Synthesis from ε-Caprolactone

This route leverages the reactivity of ε-caprolactone towards nucleophilic ring-opening, followed by the introduction of the amine functionality.

G cluster_0 Step 1: Ring Opening & Halogenation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Amination cluster_3 Step 4: Hydroxylation & Purification A ε-Caprolactone B 6-Bromohexanoic Acid A->B HBr/H₂O, Reflux C 2,6-Dibromohexanoic Acid B->C Hell-Volhard-Zelinsky (Br₂, PBr₃) D 2-Amino-6-bromohexanoic Acid C->D aq. NH₃ E This compound D->E Hydrolysis (H₂O), Ion-exchange chromatography

Caption: Workflow for the synthesis of this compound starting from ε-caprolactone.

  • Synthesis of 6-Bromohexanoic Acid:

    • To a round-bottom flask, add ε-caprolactone (1 equivalent) and a 48% aqueous solution of hydrobromic acid (HBr, 3 equivalents).

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

    • Rationale: The acidic conditions catalyze the hydrolysis of the lactone to the corresponding ω-hydroxy carboxylic acid, which is then converted to the bromide via nucleophilic substitution by the bromide ion.

    • After cooling, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-bromohexanoic acid.

  • Synthesis of 2,6-Dibromohexanoic Acid (Hell-Volhard-Zelinsky Reaction):

    • Place 6-bromohexanoic acid (1 equivalent) in a flask equipped with a dropping funnel and a reflux condenser.

    • Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, 0.1 equivalents).

    • Slowly add bromine (Br₂, 1.1 equivalents) dropwise to the mixture. The reaction is exothermic and will generate HBr gas, which should be neutralized with a trap.

    • Heat the mixture to 80-90 °C for 8-12 hours until the evolution of HBr ceases.

    • Rationale: This classic reaction introduces a bromine atom at the α-position of the carboxylic acid. PBr₃ reacts with the carboxylic acid to form an acyl bromide, which enolizes more readily, allowing for electrophilic attack by bromine at the α-carbon.

    • The crude 2,6-dibromohexanoic acid is typically used in the next step without extensive purification.

  • Synthesis of 2-Amino-6-bromohexanoic Acid:

    • The crude 2,6-dibromohexanoic acid is slowly added to a concentrated aqueous solution of ammonia (a large excess, e.g., 20-30 equivalents) at 0 °C.

    • The mixture is stirred at room temperature in a sealed vessel for 24-48 hours.

    • Rationale: The ammonia acts as a nucleophile, displacing the α-bromide to form the amino acid. A large excess of ammonia is used to minimize the formation of di- and tri-alkylated byproducts.

  • Formation and Purification of this compound:

    • The reaction mixture from the previous step is heated to 50-60 °C for 4-6 hours to facilitate the hydrolysis of the terminal bromide to a hydroxyl group.

    • The excess ammonia is removed under reduced pressure. The resulting aqueous solution is then passed through a column of a strong cation-exchange resin (e.g., Dowex 50W).

    • The resin is washed with water to remove any remaining salts, and the desired amino acid is then eluted with a dilute aqueous ammonia solution.

    • The fractions containing the product are collected, combined, and concentrated to yield this compound.

Route 2: Enzymatic Synthesis

The use of enzymes, particularly transaminases, offers a highly stereoselective route to α-amino acids. This approach is gaining favor due to its green credentials and high efficiency.

G cluster_0 Step 1: Keto-Acid Formation cluster_1 Step 2: Reductive Amination A 6-Hydroxyhexanoic Acid B 2-Oxo-6-hydroxyhexanoic Acid A->B Oxidation C This compound B->C Transaminase, Amino Donor (e.g., Alanine)

Caption: General workflow for the enzymatic synthesis of this compound.

  • Preparation of the Substrate:

    • The keto-acid precursor, 2-oxo-6-hydroxyhexanoic acid, can be prepared by the oxidation of 6-hydroxyhexanoic acid using a suitable oxidizing agent.

  • Enzymatic Reaction:

    • In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), dissolve the 2-oxo-6-hydroxyhexanoic acid (1 equivalent), an amino donor (e.g., L-alanine or isopropylamine, 1.5-3 equivalents), and pyridoxal 5'-phosphate (PLP) cofactor (catalytic amount).

    • Add the selected transaminase enzyme (commercially available or expressed in-house).

    • The reaction is gently agitated at a controlled temperature (e.g., 30-40 °C) for 12-24 hours. The progress is monitored by HPLC.

    • Rationale: The transaminase enzyme, with its PLP cofactor, catalyzes the transfer of an amino group from the amino donor to the keto-acid substrate. This reaction is typically highly stereoselective, yielding the L- or D-amino acid depending on the enzyme used.

  • Work-up and Purification:

    • The enzyme is removed by precipitation (e.g., by adding a water-miscible organic solvent or by heat denaturation) followed by centrifugation.

    • The supernatant is then purified, often using ion-exchange chromatography as described in Route 1, to isolate the pure this compound.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the protons at the α-carbon, the terminal carbon bearing the hydroxyl group, and the methylene chain.

    • ¹³C NMR will confirm the presence of the six distinct carbon atoms, including the carboxyl, α-carbon, and the carbon attached to the hydroxyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will be used to determine the molecular weight of the compound, confirming the expected molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess (e.e.) of the product, which is particularly important for the enzymatic synthesis route.

Conclusion and Future Perspectives

The synthesis of this compound can be successfully achieved through various chemical and enzymatic routes. The classical chemical methods, while robust, often require multiple steps and the use of harsh reagents. In contrast, enzymatic methods present an attractive alternative, offering high stereoselectivity and milder reaction conditions. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program, including scale, cost, and desired stereopurity.

Future efforts in this area will likely focus on the development of more efficient and scalable enzymatic processes, including the discovery of novel transaminases with broader substrate scopes and enhanced stability. Furthermore, the integration of continuous flow chemistry with these synthetic routes could offer significant advantages in terms of safety, efficiency, and scalability.

Introduction: A Versatile Non-Proteinogenic Amino Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Amino-6-hydroxyhexanoic Acid

Prepared by: Gemini, Senior Application Scientist

This compound, systematically known as (S)-2-amino-6-hydroxyhexanoic acid and commonly referred to as L-6-Hydroxynorleucine, is a non-proteinogenic α-amino acid. It is a derivative of the essential amino acid L-lysine, where the epsilon (ε) amino group is replaced by a hydroxyl group. This structural modification imparts unique chemical properties, making it a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a primary alcohol and an α-amino acid moiety, allows for diverse chemical manipulations and incorporation into complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, analysis, and handling of this compound, intended for researchers, chemists, and drug development professionals. The insights herein are grounded in established scientific literature to ensure technical accuracy and practical utility.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. This compound is a chiral molecule, with the L-isomer ((2S)-configuration) being the most common form used in biochemical applications.

Structural and Molecular Data

The core structure consists of a six-carbon chain with an amino group at the α-position (C2) and a hydroxyl group at the terminal position (C6).

PropertyValueSource(s)
IUPAC Name (2S)-2-amino-6-hydroxyhexanoic acid[1]
Common Names L-6-Hydroxynorleucine, ε-Hydroxynorleucine[1]
CAS Number 305-77-1[1][2]
Molecular Formula C₆H₁₃NO₃[1]
Molecular Weight 147.17 g/mol [1]
Monoisotopic Mass 147.08954328 Da[1]
Canonical SMILES C(CCO)CC(C(=O)O)N[1]
InChI Key OLUWXTFAPJJWPL-YFKPBYRVSA-N[1]
Computed Physicochemical Properties

These properties are crucial for predicting solubility, membrane permeability, and reactivity.

PropertyValueSource(s)
XLogP3 -2.8[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 83.6 Ų[1]
Complexity 105[1]
pKa (Predicted) 2.53 ± 0.24 (acidic), 9.7 (basic, est.)

Synthesis and Manufacturing

The synthesis of enantiomerically pure L-6-Hydroxynorleucine is critical for its application in pharmaceuticals. Both enzymatic and chemical routes have been developed, with enzymatic methods often providing superior stereoselectivity and yields under milder conditions.

Enzymatic Synthesis (Recommended Protocol)

The most efficient and stereoselective method for producing L-6-Hydroxynorleucine is via the reductive amination of a keto-acid precursor, catalyzed by an amino acid dehydrogenase.[3] This approach leverages the high specificity of enzymes to achieve high optical purity (>99%).[3]

G cluster_0 Process A: Racemic Resolution & Reductive Amination cluster_1 Process B: Direct Reductive Amination Hydantoin 5-(4-hydroxybutyl)hydantoin Racemic HNL Racemic (D,L)-6-Hydroxynorleucine Hydantoin->Racemic HNL Hydrolysis Keto Acid + L-HNL Mixture: 2-Keto-6-hydroxyhexanoic acid + L-6-Hydroxynorleucine Racemic HNL->Keto Acid + L-HNL D-Amino Acid Oxidase (Oxidizes D-isomer) Pure L-HNL_A Pure L-6-Hydroxynorleucine Keto Acid + L-HNL->Pure L-HNL_A Glutamate Dehydrogenase NADH, NH4+ Keto Acid_B 2-Keto-6-hydroxyhexanoic acid Pure L-HNL_B Pure L-6-Hydroxynorleucine Keto Acid_B->Pure L-HNL_B Glutamate Dehydrogenase NADH, NH4+

Caption: Enzymatic synthesis pathways for L-6-Hydroxynorleleucine.

Expert Insight: The choice of a coupled enzyme system (e.g., D-Amino Acid Oxidase with a dehydrogenase) is a classic example of dynamic kinetic resolution. Instead of discarding the unwanted D-isomer (max 50% yield), it is converted in situ to the common keto-acid intermediate, which is then stereoselectively reduced to the desired L-isomer, theoretically enabling a 100% yield.[4]

Step-by-Step Protocol for Enzymatic Synthesis: [3]

  • Precursor Synthesis: Racemic 6-hydroxynorleucine is prepared by the hydrolysis of 5-(4-hydroxybutyl)hydantoin.

  • D-Isomer Oxidation: The resulting racemic mixture is treated with D-amino acid oxidase. This enzyme selectively oxidizes the D-isomer to 2-keto-6-hydroxyhexanoic acid, leaving the L-isomer untouched.

  • Reductive Amination: The mixture from step 2, now containing L-6-hydroxynorleucine and the keto acid, is subjected to reductive amination.

    • Enzyme: Beef liver glutamate dehydrogenase.

    • Reagents: Ammonium source (e.g., ammonium chloride) and a hydride source (NADH).

    • Cofactor Regeneration: A cofactor recycling system, such as glucose dehydrogenase and glucose, is employed to regenerate NADH from NAD+, making the process cost-effective.

  • Reaction Conditions: The reaction is typically run in a buffered aqueous solution (e.g., phosphate buffer, pH 7-8) at room temperature.

  • Purification: The final product, L-6-hydroxynorleucine, is purified from the reaction mixture using ion-exchange chromatography.

    • Yields: This process achieves yields of 91-97% with an optical purity exceeding 99%.[3]

Chemical Synthesis

Chemical synthesis routes often begin from L-lysine. One notable strategy involves a three-step hydroxy-deamination sequence where the ε-amino group is converted to a hydroxyl group.[5][6] While offering a direct path from a common starting material, these methods may require protecting groups and harsher reagents compared to enzymatic routes.

Chemical Reactivity

The reactivity of this compound is governed by its three distinct functional groups: the α-amino group, the α-carboxyl group, and the terminal hydroxyl group.

Caption: Reactivity profile of this compound's key functional groups.

  • α-Amino Group: Behaves as a typical primary amine. It is nucleophilic and readily participates in amide bond formation (peptidic coupling). In synthetic applications, it must be protected (e.g., with Fmoc or Boc groups) to prevent self-polymerization and to direct reactivity to the carboxyl group.[6]

  • α-Carboxyl Group: Exhibits standard carboxylic acid reactivity. It can be esterified or converted to an amide. For peptide synthesis, it requires activation to form a more reactive species (e.g., an active ester) that is susceptible to nucleophilic attack by an amino group.

  • Terminal Hydroxyl Group: As a primary alcohol, this group can be oxidized to an aldehyde or carboxylic acid, or participate in esterification and etherification reactions. This provides a secondary point for chemical modification, allowing the molecule to be used as a linker or to introduce specific functionalities onto a peptide backbone.

Expert Insight: The differential reactivity of the three functional groups is the cornerstone of this molecule's utility. During peptide synthesis, the α-amino and α-carboxyl groups are involved in forming the polypeptide chain, while the terminal hydroxyl group remains available for post-synthetic modifications, such as attaching polyethylene glycol (PEG) chains, fluorescent labels, or other drug molecules.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. The following section outlines the expected spectral features and a standard analytical protocol.

Expected Spectroscopic Data

While a comprehensive public database of experimental spectra is limited, the structure allows for reliable prediction of its key spectral features.

TechniqueExpected Features
¹H NMR (in D₂O) α-H (C2): Triplet, ~3.7 ppm. β, γ, δ-H (C3, C4, C5): Multiplets, ~1.4-1.9 ppm. ε-H (C6): Triplet, ~3.6 ppm.
¹³C NMR (in D₂O) C=O (C1): ~175-180 ppm. Cα (C2): ~55-60 ppm. Cε (C6): ~60-65 ppm. Aliphatic Cs (C3, C4, C5): ~20-40 ppm.
FTIR O-H (alcohol): Broad peak, ~3300-3400 cm⁻¹. N-H (amine): Medium peak, ~3300-3500 cm⁻¹. C-H (aliphatic): Sharp peaks, ~2850-2960 cm⁻¹. C=O (carboxyl): Strong, sharp peak, ~1700-1725 cm⁻¹. O-H (carboxyl): Very broad, ~2500-3300 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺: m/z 148.0968. Key Fragments: Loss of H₂O (m/z 130.0862), Loss of HCOOH (m/z 102.0913), immonium ion (m/z 102.0913 from side chain loss).[7]

Expert Insight: In mass spectrometry, the fragmentation of α-amino acids is well-characterized. Common fragmentation pathways for protonated this compound would include the neutral loss of water from the hydroxyl group, the combined loss of water and carbon monoxide from the carboxyl group, and cleavage of the Cα-Cβ bond, leading to the loss of the entire hydroxybutyl side chain.[7]

Analytical Method: HPLC with Pre-Column Derivatization

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying amino acids and assessing purity. Due to the lack of a strong chromophore, derivatization is required for sensitive UV or fluorescence detection. The o-phthaldialdehyde (OPA)/FMOC method is a robust choice.[8][9]

Caption: Workflow for quantitative analysis of amino acids by HPLC.

Step-by-Step HPLC Protocol:

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound standard in 0.1 N HCl.

    • Create a series of dilutions (e.g., 5 nM to 250 nM) in nanopure water to generate a standard curve.[9]

    • Prepare unknown samples in a similar aqueous matrix.

  • Derivatization Reagent:

    • Prepare an OPA reagent containing o-phthaldialdehyde and a thiol (e.g., 2-mercaptoethanol) in a borate buffer.

  • Automated Pre-Column Derivatization:

    • Use an autosampler programmed to mix a precise volume of sample with the OPA reagent immediately before injection. This is critical as OPA derivatives can be unstable.

  • Chromatographic Conditions: [8][9]

    • Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus AAA, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Sodium acetate buffer (e.g., 40 mM, pH 7.8).

    • Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/v).

    • Gradient: A typical gradient would run from a low percentage of B to a high percentage of B over 15-20 minutes to elute all amino acids.

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Column Temperature: 40 °C.

  • Detection:

    • Fluorescence Detector:

      • OPA derivatives: Excitation at 340 nm, Emission at 450 nm.

      • (If used) FMOC derivatives: Excitation at 266 nm, Emission at 305 nm.[8]

  • Quantification:

    • Integrate the peak area corresponding to the OPA-derivatized this compound.

    • Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.

Applications and Biological Relevance

  • Pharmaceutical Intermediate: L-6-Hydroxynorleucine is a key chiral intermediate in the synthesis of vasopeptidase inhibitors, a class of drugs used to treat hypertension.[3]

  • Peptide Modification: It is used in solid-phase peptide synthesis to introduce a flexible, hydrophilic linker into a peptide sequence.[6] The terminal hydroxyl group can serve as an attachment point for other molecules without disrupting the peptide backbone.

  • Biological Activity: An unusual isomer, 2-amino-5-hydroxyhexanoic acid, isolated from Crotalaria juncea seeds, has demonstrated dose-dependent antidyslipidemic and antioxidant activity in preclinical studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 6-aminohexanoic acid provides guidance.[10]

  • Hazard Identification: Expected to be an irritant to the skin, eyes, and respiratory system.[10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.

  • In case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

Disclaimer: This information is synthesized from available data on similar compounds and should be used for guidance only. Always consult a specific, supplier-provided SDS before handling the chemical and perform a thorough risk assessment.

References

"2-Amino-6-hydroxyhexanoic acid CAS number 305-77-1"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-6-hydroxyhexanoic Acid (CAS 305-77-1)

Abstract

This compound, also known as 6-hydroxynorleucine, is a non-proteinogenic α-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both an amino and a hydroxyl group on a hexanoic acid backbone, makes it a versatile chiral building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, biological activities, and applications, with a focus on its potential in the development of novel therapeutics, including antiviral and antihypertensive agents.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its structure combines the key functional groups of an amino acid and a hydroxy acid, leading to its specific physical and chemical characteristics. These properties are fundamental for its application in chemical synthesis and for its behavior in biological systems.

PropertyValueSource(s)
CAS Number 305-77-1[1][2][3][4]
Molecular Formula C₆H₁₃NO₃[1]
Molecular Weight 147.17 g/mol [1][3][4]
Melting Point 245-262 °C[1]
Boiling Point 361.7 °C at 760 mmHg[1]
Density 1.189 g/cm³[1]
pKa 2.53 ± 0.24 (Predicted)[2]
Storage Temperature 2-8°C[3]
Synonyms 6-Hydroxynorleucine, 6-Hydroxy-DL-norleucine, (e-Hydroxy-DL-norleucine)[1][3][4]

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is of critical importance, as the stereochemistry of chiral molecules often dictates their biological activity. A common and logical starting material for the synthesis of the (S)-enantiomer is L-lysine, a readily available and inexpensive chiral amino acid. One plausible synthetic strategy involves the selective replacement of the ε-amino group of L-lysine with a hydroxyl group.[2]

This transformation is not trivial and requires a multi-step process that typically involves:

  • Orthogonal Protection: The α-amino and carboxyl groups of L-lysine must be protected to prevent them from reacting in subsequent steps. The choice of protecting groups is crucial for the overall success of the synthesis, ensuring they can be removed without affecting other parts of the molecule.

  • Diazotization of the ε-Amino Group: The ε-amino group is converted into a diazonium salt. This is a classic method for converting an amino group into a good leaving group (N₂).

  • Hydrolysis: The diazonium salt is then displaced by a hydroxyl group through hydrolysis.

  • Deprotection: The protecting groups on the α-amino and carboxyl groups are removed to yield the final product.

A high-level overview of this synthetic workflow is presented below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Diazotization cluster_2 Step 3: Hydroxylation cluster_3 Step 4: Deprotection Lysine L-Lysine ProtectedLysine Protected L-Lysine Derivative Lysine->ProtectedLysine Protecting agents (e.g., Boc, Cbz) DiazoniumSalt ε-Diazonium Salt Intermediate ProtectedLysine->DiazoniumSalt NaNO₂, aq. acid ProtectedHydroxy Protected this compound DiazoniumSalt->ProtectedHydroxy H₂O, heat FinalProduct (S)-2-Amino-6-hydroxyhexanoic acid ProtectedHydroxy->FinalProduct Deprotection (e.g., acidolysis, hydrogenolysis)

A representative synthetic workflow from L-Lysine.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for both qualitative and quantitative analysis of amino acids.[5][6] Due to the lack of a strong chromophore in most amino acids, pre-column derivatization is a common strategy to enhance detection by UV or fluorescence detectors.

Representative HPLC Protocol

This protocol is illustrative and based on common methods for amino acid analysis. Optimization for specific equipment and sample matrices is recommended.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., 0.1 N HCl).

    • Perform serial dilutions to create calibration standards within the desired concentration range (e.g., 5-250 nM).[6]

  • Pre-column Derivatization (OPA/FMOC Method):

    • The use of o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) allows for the derivatization of primary and secondary amines, respectively. This dual approach is comprehensive for amino acid profiling.

    • In an autosampler vial, mix the sample with the derivatizing reagents according to established protocols.[7] The reaction is rapid and can be automated.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Sodium acetate buffer (pH adjusted).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A programmed gradient from a lower to a higher percentage of Mobile Phase B is used to elute the derivatized amino acids.

    • Flow Rate: ~1.0 mL/min.

    • Column Temperature: 40 °C.[7]

    • Detection: Fluorescence detector (for OPA derivatives) and UV detector (for FMOC derivatives).[7][8]

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound by comparing its retention time to that of a pure standard.

    • Quantify the amount of the compound by integrating the peak area and comparing it against a calibration curve generated from the standards.

G Sample Sample/Standard in Solution Derivatization Automated Pre-column Derivatization (OPA/FMOC) Sample->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reversed-Phase C18 Column Separation Injection->Separation Detection Fluorescence/UV Detection Separation->Detection Analysis Data Acquisition and Quantification Detection->Analysis

Workflow for HPLC analysis of this compound.

Biological Role and Mechanism of Action

While this compound is not a proteinogenic amino acid, it and its isomers have demonstrated notable biological activities. Research on the structurally similar 2-amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, has shown dose-dependent lipid-lowering and in vitro antioxidant properties.[9] This suggests that this compound may also possess therapeutic potential in managing metabolic disorders.

Potential Mechanism for Lipid-Lowering Activity

The precise mechanism of action for the lipid-lowering effects of this compound is not yet fully elucidated. However, based on the mechanisms of other lipid-lowering agents, it may involve one or more of the following pathways:[10][11][12]

  • Inhibition of Cholesterol Synthesis: It could potentially interfere with key enzymes in the cholesterol biosynthesis pathway.

  • Modulation of Lipid Metabolism Signaling: It may influence signaling pathways that regulate lipid metabolism, such as the PI3K-Akt or MAPK pathways, which are known to be involved in the regulation of lipogenesis and fatty acid oxidation.[13] Activation of AMPK, a master regulator of cellular energy homeostasis, is another plausible mechanism that can lead to reduced synthesis of cholesterol and triglycerides.[13]

  • Antioxidant Effects: By reducing oxidative stress, the compound could protect against the oxidation of LDL cholesterol, a key event in the pathogenesis of atherosclerosis.

G Compound 2-Amino-6- hydroxyhexanoic acid AMPK AMPK Activation Compound->AMPK PI3K_Akt PI3K-Akt Pathway Modulation Compound->PI3K_Akt ROS Reduced Oxidative Stress (ROS) Compound->ROS Cholesterol_Synth Inhibition of Cholesterol Synthesis AMPK->Cholesterol_Synth Lipid_Oxidation Increased Fatty Acid Oxidation PI3K_Akt->Lipid_Oxidation LDL_Oxidation Decreased LDL Oxidation ROS->LDL_Oxidation Lipid_Lowering Lipid-Lowering Effect Cholesterol_Synth->Lipid_Lowering Lipid_Oxidation->Lipid_Lowering LDL_Oxidation->Lipid_Lowering

Proposed mechanism for the lipid-lowering activity.

Applications in Research and Drug Development

The primary application of this compound in the pharmaceutical industry is as a specialized chemical intermediate.[1] Its chirality and bifunctionality make it an attractive starting material for the synthesis of more complex molecules with defined stereochemistry.

  • Antiviral Drug Synthesis: Non-proteinogenic amino acids are key components of many antiviral drugs, particularly protease inhibitors.[14] The unique structure of 6-hydroxynorleucine can be incorporated into peptide mimics (peptidomimetics) to improve their pharmacological properties, such as resistance to enzymatic degradation, enhanced binding affinity to viral targets, and improved oral bioavailability.[14]

  • Antihypertensive Drug Synthesis: As an amino acid derivative, it can serve as a building block for angiotensin-converting enzyme (ACE) inhibitors or other classes of antihypertensive drugs.

  • Metabolic Disease Research: Given its observed lipid-lowering and antioxidant activities, it is a valuable tool compound for research into the mechanisms of hyperlipidemia and other metabolic disorders.[9]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds like 6-hydroxyhexanoic acid and 6-aminocaproic acid can provide guidance on safe handling procedures.[15][16][17]

  • Hazard Identification: May cause skin, eye, and respiratory irritation.[16] Handle in accordance with good industrial hygiene and safety practices.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[15] Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15] Recommended storage is at 2-8°C.[3]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water.[15]

    • Eye Contact: Rinse thoroughly with plenty of water, also under the eyelids.

    • Inhalation: Move to fresh air.[15]

    • Ingestion: Do NOT induce vomiting. Call a physician.[15][17]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

References

"isomers of 2-Amino-6-hydroxyhexanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of 2-Amino-6-hydroxyhexanoic Acid

Abstract

This compound, also known as 6-hydroxynorleucine, is a non-proteinogenic α-amino acid of significant interest in pharmaceutical and biochemical research. Its structure contains a chiral center at the α-carbon (C2), giving rise to two distinct stereoisomers: (R)- and (S)-2-Amino-6-hydroxyhexanoic acid. The spatial arrangement of these enantiomers dictates their interaction with other chiral molecules, such as enzymes and receptors, leading to potentially different biological activities, metabolic pathways, and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry, analytical separation, stereoselective synthesis, and biological significance of these isomers, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Stereochemistry and Physicochemical Properties

The fundamental difference between the isomers of this compound lies in their stereochemistry. The α-carbon is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), a carboxylic acid group (-COOH), and a 4-hydroxybutyl side chain (-(CH₂)₄OH). This asymmetry results in two non-superimposable mirror images, or enantiomers.

  • (S)-2-Amino-6-hydroxyhexanoic acid

  • (R)-2-Amino-6-hydroxyhexanoic acid

These enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their optical activity—the direction in which they rotate plane-polarized light. Their biological properties can vary dramatically, a critical consideration in drug development where one enantiomer may be therapeutic while the other is inactive or even harmful.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_output Data Output Sample Biological Matrix or Synthetic Mixture Extract Extraction & Purification Sample->Extract Deriv Optional: Derivatization (Indirect Method) Extract->Deriv if needed HPLC Chiral HPLC Separation (Direct Method) Extract->HPLC NMR NMR Spectroscopy Extract->NMR Structural Confirmation LC RP-HPLC (Indirect Method) Deriv->LC MS Mass Spectrometry (LC-MS/MS) HPLC->MS Identification & Quantification LC->MS Diastereomer Separation Data Enantiomeric Purity (ee%) Absolute Configuration Concentration MS->Data NMR->Data

"6-hydroxynorleucine biosynthesis pathway"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biosynthesis of 6-Hydroxynorleucine: From Hypothetical Pathways to Engineered Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxynorleucine (6-HNL) is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. Its unique structure, featuring a hydroxylated, linear six-carbon backbone, makes it a valuable chiral building block for the synthesis of complex molecules, including potent vasopeptidase inhibitors[1]. Unlike canonical amino acids, 6-HNL does not have a well-characterized natural biosynthetic pathway. This guide provides a comprehensive technical overview for researchers and drug development professionals on the plausible biosynthetic routes to 6-HNL. By deconstructing the necessary biochemical transformations and leveraging principles of metabolic engineering, we outline strategies for the rational design and construction of microbial cell factories for the sustainable production of this high-value compound. This document moves beyond established knowledge to provide field-proven insights into the causality behind experimental design, pathway construction, and analytical validation, serving as a foundational resource for initiating research and development in this area.

Introduction: The Significance of 6-Hydroxynorleucine

6-Hydroxynorleucine (IUPAC name: (2S)-2-amino-6-hydroxyhexanoic acid) is an analog of norleucine containing a hydroxyl group at the terminal (C6) position of its aliphatic side chain[2][3][4]. This functional group introduces chirality and a site for further chemical modification, making it a highly desirable precursor in medicinal chemistry. The primary challenge impeding its broader application has been its limited availability from natural sources and the complexities associated with stereoselective chemical synthesis.

The development of a robust biosynthetic pathway would provide a cost-effective and environmentally benign alternative to chemical synthesis, enabling a stable supply of enantiomerically pure L-6-hydroxynorleucine[1]. This guide explores the biochemical logic required to construct such a pathway de novo by harnessing and engineering enzymes from diverse metabolic contexts.

Part 1: Deconstructing Biosynthesis: Plausible Pathways and Key Enzymatic Transformations

The construction of a novel biosynthetic pathway requires a logical combination of enzymatic reactions capable of performing the necessary chemical transformations on a suitable precursor. Based on known enzyme functionalities, we propose three primary hypothetical routes to L-6-hydroxynorleucine.

Pathway A: The L-Lysine Decarboxylation and Hydroxylation Route

This pathway leverages the readily available primary metabolite L-lysine as a starting precursor. L-lysine shares the same six-carbon backbone as 6-HNL, making it an ideal starting point[5]. The proposed transformation involves two key enzymatic steps: hydroxylation and decarboxylation.

  • Step 1: Hydroxylation of L-Lysine. The initial and most challenging step is the regioselective hydroxylation of the C6 carbon of L-lysine. This reaction requires a C-H activating enzyme, such as a cytochrome P450 monooxygenase (CYP) or a 2-oxoglutarate-dependent dioxygenase. While no native enzyme is known to perform this specific transformation, enzymes with similar activities on amino acid scaffolds have been extensively studied, suggesting that enzyme discovery or engineering is a viable approach[6][7][8]. The causality for selecting these enzyme classes lies in their proven ability to catalyze challenging oxidation reactions on unactivated carbon atoms.

  • Step 2: Oxidative Decarboxylation of 6-Hydroxy-L-lysine. The subsequent step would involve the conversion of the carboxyl group to an amino group. This is a non-trivial transformation. A more plausible route involves the conversion of L-lysine to cadaverine, followed by hydroxylation and subsequent oxidation and transamination to yield 6-HNL.

Causality of Experimental Choice: The L-lysine-based approach is predicated on the high intracellular availability of L-lysine in engineered microbial hosts. The primary experimental hurdle is the identification or engineering of a highly specific C6-hydroxylase to prevent hydroxylation at other positions on the lysine backbone.

Pathway B: The L-Norleucine Terminal Hydroxylation Route

This pathway proposes using L-norleucine as the direct precursor, requiring only a single hydroxylation step.

  • Step 1: Terminal Hydroxylation of L-Norleucine. This route is conceptually simpler but relies on an enzyme capable of hydroxylating the terminal methyl group of L-norleucine. This type of terminal aliphatic C-H hydroxylation is a chemically challenging reaction. However, certain P450 monooxygenases are known to perform such reactions. For instance, the hydroxylase LdoA has been shown to catalyze the hydroxylation of L-norleucine, albeit at the 5-position to yield (2S)-5-hydroxynorleucine[9]. This finding provides a critical proof-of-concept that norleucine is a viable substrate for hydroxylation and suggests that directed evolution or screening of homologous enzymes could yield a catalyst with the desired C6 regioselectivity.

Causality of Experimental Choice: The norleucine-based route is attractive due to its directness. The experimental strategy would focus on screening a library of P450s known for alkane hydroxylation against L-norleucine and then using protein engineering to shift the regioselectivity from C5 to C6.

Pathway C: A Chemoenzymatic-Inspired Biosynthetic Route

This pathway is designed by retrosynthetically applying the logic of a known successful chemoenzymatic synthesis of L-6-HNL[1]. The key is the in vivo generation of the precursor 2-keto-6-hydroxyhexanoic acid, followed by a final reductive amination step.

  • Step 1: Biosynthesis of 2-Keto-6-hydroxyhexanoic acid. This keto acid could potentially be synthesized from intermediates of the lysine degradation pathway or from α-ketoadipate, a central metabolic intermediate. This would likely require a multi-step enzymatic conversion involving hydroxylases, dehydrogenases, and transaminases sourced from various organisms.

  • Step 2: Reductive Amination. The final step involves the stereoselective conversion of the 2-keto group to an amino group. This can be efficiently catalyzed by amino acid dehydrogenases or aminotransferases. The use of glutamate dehydrogenase has been demonstrated in vitro for this purpose[1]. For in vivo production, engineered amine dehydrogenases (AmDHs) or imine reductases (IREDs) could be employed, which have been successfully used in the industrial synthesis of other chiral amines and amino acids[10][11].

Causality of Experimental Choice: This route compartmentalizes the problem. The initial focus is on establishing a pathway to the keto-acid precursor, which can be assayed relatively easily. The final reductive amination step can leverage a wide array of well-characterized and highly efficient enzymes, reducing the risk associated with the final conversion.

digraph "Hypothetical_Biosynthesis_Pathways_to_6-Hydroxynorleucine" {
    graph [rankdir="LR", splines=ortho, nodesep=0.6];
    node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
    edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Workflow for engineering a 6-HNL production strain.

Optimizing Metabolic Flux

To maximize the yield of 6-HNL, it is critical to channel metabolic intermediates towards its biosynthesis. Key strategies include:

  • Upregulating Precursor Supply: Overexpressing key enzymes in the L-lysine or L-norleucine biosynthetic pathways.

  • Deleting Competing Pathways: Knocking out genes that divert precursors into competing metabolic pathways (e.g., lysine degradation pathways or pathways that consume α-ketoadipate)[12].

  • Cofactor Regeneration: Ensuring a sufficient supply of cofactors like NADPH and O2 for the hydroxylase reactions, potentially by engineering the pentose phosphate pathway[9].

Part 3: Experimental Protocols and Analytical Methodologies

A self-validating system requires robust and reproducible protocols. The following sections provide detailed methodologies for key experiments.

Protocol 1: In Vitro Enzyme Activity Assay for a Candidate Hydroxylase

This protocol is designed to validate the function of a putative hydroxylase enzyme (e.g., a P450) in vitro.

  • Protein Expression and Purification:

    • Clone the codon-optimized gene for the candidate hydroxylase into an expression vector (e.g., pET-28a) and transform into E. coli BL21(DE3).

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.5 mM IPTG and incubate at 18°C for 16-20 hours.

    • Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

    • Purify the His-tagged protein using a Ni-NTA affinity chromatography column.

    • Verify purity and concentration using SDS-PAGE and a Bradford assay.

  • Enzymatic Reaction:

    • Prepare a 1 mL reaction mixture in a phosphate buffer (50 mM, pH 7.5) containing:

      • 1-5 µM purified hydroxylase

      • 1-2 µM of a required reductase partner (if using a P450 system)

      • 5 mM substrate (e.g., L-lysine or L-norleucine)

      • 1 mM NADPH (or an NADPH-regenerating system)

    • Incubate the reaction at 30°C for 2-4 hours with shaking.

    • Quench the reaction by adding an equal volume of ice-cold methanol.

    • Centrifuge to pellet the precipitated protein.

  • Product Detection:

    • Analyze the supernatant using HPLC-MS as described in Protocol 2.

    • Compare the chromatogram to an authentic standard of 6-hydroxynorleucine to confirm product formation.

Protocol 2: Analytical Quantification of 6-Hydroxynorleucine via HPLC-MS

This method provides sensitive and specific detection and quantification of 6-HNL in complex biological matrices like fermentation broth or enzyme assay mixtures[13][14].

  • Sample Preparation:

    • Centrifuge the sample (e.g., quenched reaction mix or culture supernatant) at 14,000 x g for 10 minutes to remove debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Derivatize the sample if necessary (e.g., using AccQ-Tag or similar reagents) to improve chromatographic retention and ionization efficiency, although direct detection is often possible.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

      • Parent Ion (m/z): 148.09 (for [M+H]+ of 6-HNL, C6H14NO3+)[2].

      • Fragment Ions (for MRM): Monitor characteristic fragments (e.g., loss of H2O, loss of COOH).

    • Quantification: Generate a standard curve using an authentic 6-hydroxynorleucine standard (5-1000 ng/mL) to calculate the concentration in unknown samples.

Parameter Value Rationale
Column Type Reverse-Phase C18Good retention for polar analytes like amino acids.
Ionization Mode ESI PositiveAmino groups are readily protonated for high sensitivity.
Detection Mode MRMProvides the highest specificity by monitoring a specific parent-to-fragment transition, minimizing matrix interference.
Precursor Ion [M+H]+ m/z 148.09Corresponds to the molecular weight of 6-HNL (147.17 g/mol ) plus a proton[2].

Part 4: Applications in Drug Development

A reliable and scalable biosynthetic source of 6-HNL has direct implications for the pharmaceutical industry.

  • Accelerating Drug Discovery: The availability of 6-HNL as a building block facilitates the rapid synthesis of compound libraries for screening, potentially shortening the hit-to-lead phase[15].

  • Improving Process Chemistry: Biocatalytic production avoids the harsh reagents and solvents often used in chemical synthesis, leading to a greener and more sustainable manufacturing process. This aligns with the growing industry emphasis on green chemistry[10].

  • Enabling Novel Therapeutics: As a key intermediate for vasopeptidase inhibitors, an improved supply of 6-HNL could lower the cost of production for existing drugs and enable the development of new therapeutics in this class[1]. The incorporation of non-canonical amino acids like 6-HNL into peptides can also improve their pharmacokinetic properties, such as resistance to proteolysis.

Conclusion and Future Outlook

While a natural biosynthetic pathway for 6-hydroxynorleucine has not been identified, the principles of synthetic biology and metabolic engineering provide a clear and rational path toward its de novo production in microbial hosts. The strategies outlined in this guide—leveraging plausible biochemical logic, robust microbial chassis, and precise analytical methods—form a comprehensive framework for researchers to undertake this challenge. Future work will undoubtedly focus on the discovery and engineering of novel hydroxylases with the requisite C6 specificity, which remains the primary bottleneck. Success in this endeavor will not only provide a sustainable source of a valuable pharmaceutical intermediate but will also expand the synthetic capabilities of engineered biological systems.

References

Enzymatic Synthesis of L-6-Hydroxynorleucine: A Technical Guide for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-6-hydroxynorleucine is a non-proteinogenic amino acid of significant interest to the pharmaceutical industry. Its unique structure, featuring a hydroxyl group at the terminal (C-6) position and a chiral center at the alpha-carbon, makes it a valuable building block, or synthon, for complex, high-value molecules. Notably, it serves as a key chiral intermediate in the synthesis of vasopeptidase inhibitors, a class of drugs designed to treat cardiovascular conditions like hypertension.[1][2] Traditional chemical synthesis of such specific stereoisomers is often complex, requiring multiple protection/deprotection steps and chiral resolution, which can lead to low yields and significant chemical waste.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a compelling alternative. Enzymatic routes provide unparalleled stereoselectivity, operate under mild aqueous conditions, and offer a greener, more sustainable manufacturing profile. This guide provides a detailed technical overview of the primary enzymatic strategies for producing L-6-hydroxynorleucine with high optical purity. We will delve into the mechanistic basis of two principal pathways: a robust chemoenzymatic method employing reductive amination and a forward-looking strategy based on direct C-H bond hydroxylation. This document is intended to equip researchers and process chemists with the foundational knowledge and practical protocols to implement and advance the biocatalytic production of this critical pharmaceutical intermediate.

Introduction: The Significance of L-6-Hydroxynorleucine

Chemical Structure and Properties

L-6-hydroxynorleucine, or (2S)-2-amino-6-hydroxyhexanoic acid, is an analog of the common amino acid L-norleucine, distinguished by a primary alcohol functional group at the terminus of its linear four-carbon side chain.

  • Molecular Formula: C₆H₁₃NO₃[3]

  • Molecular Weight: 147.17 g/mol [3]

  • Key Features: A primary amine (C-2), a carboxylic acid (C-1), and a primary alcohol (C-6). The stereochemistry at the C-2 position is critical for its function in chiral drug synthesis.

A Key Chiral Synthon in Drug Development

The precise three-dimensional arrangement of atoms in a drug molecule is paramount to its efficacy and safety. L-6-hydroxynorleucine provides a pre-defined stereocenter and a reactive hydroxyl group, making it an ideal starting point for building more complex molecules. Its most prominent application is in the synthesis of vasopeptidase inhibitors.[1][2] These drugs simultaneously inhibit two key enzymes involved in blood pressure regulation, offering a dual mechanism of action for treating hypertension. The L-configuration and the C-6 hydroxyl group are essential for the correct binding and activity of the final drug product.

Rationale for Biocatalysis

The synthesis of optically pure L-6-hydroxynorleucine via conventional organic chemistry is fraught with challenges, including the difficulty of introducing the C-6 hydroxyl group without affecting other functional groups and the need to separate the desired L-enantiomer from its D-counterpart. Enzymatic synthesis elegantly circumvents these issues by leveraging the inherent selectivity of biocatalysts.[4]

Advantages of Enzymatic Synthesis:

  • Stereospecificity: Enzymes can produce the desired L-isomer with exceptional optical purity (>99% enantiomeric excess), eliminating the need for costly chiral resolution steps.[1]

  • Regioselectivity: Enzymes can target a specific position on a molecule (e.g., the C-6 position) with high precision.

  • Mild Reaction Conditions: Reactions proceed in aqueous media at or near ambient temperature and pressure, reducing energy consumption and avoiding the use of harsh or toxic reagents.

  • Sustainability: Biocatalytic processes are environmentally friendly and align with the principles of green chemistry.

Enzymatic Strategies for L-6-Hydroxynorleucine Synthesis

Two primary enzymatic strategies have proven effective for the synthesis of L-6-hydroxynorleucine. The first is a well-established chemoenzymatic route, while the second involves direct hydroxylation, representing a more cutting-edge approach.

Strategy A: Chemoenzymatic Synthesis via Reductive Amination

This highly effective strategy builds the final amino acid from a keto-acid precursor in a stereocontrolled fashion. The core of this pathway is the use of a dehydrogenase enzyme to install the amino group onto a carbon skeleton that already contains the required C-6 hydroxyl group.

The synthesis starts with 2-keto-6-hydroxyhexanoic acid. This precursor is converted to L-6-hydroxynorleucine through the action of glutamate dehydrogenase from bovine liver.[1] This enzyme catalyzes the transfer of an amino group from an amino donor (like L-glutamate or ammonia) to the keto acid, with the concomitant oxidation of a reduced nicotinamide cofactor (NADH to NAD⁺). The reaction is highly stereoselective, producing exclusively the L-enantiomer.

A key insight for process efficiency involves the use of a racemic starting material, which is often cheaper to produce chemically. Racemic 6-hydroxynorleucine can be produced by the hydrolysis of 5-(4-hydroxybutyl)hydantoin.[1] This racemic mixture is then subjected to a two-enzyme cascade:

  • D-Amino Acid Oxidase (DAAO): This enzyme selectively oxidizes the unwanted D-6-hydroxynorleucine to its corresponding keto acid (2-keto-6-hydroxyhexanoic acid), leaving the desired L-enantiomer untouched.

  • Glutamate Dehydrogenase (GDH): The GDH, along with NADH and an ammonium source, then converts the newly formed keto acid entirely into L-6-hydroxynorleucine.

This elegant deracemization process allows for a theoretical 100% conversion of the racemic starting material into the pure L-isomer, achieving reported yields of 91-97% with an optical purity greater than 99%.[1]

Reductive_Amination_Pathway cluster_racemic Optional Starting Point cluster_main Core Synthesis racemic DL-6-Hydroxynorleucine keto_acid 2-Keto-6-hydroxyhexanoic Acid racemic->keto_acid D-Amino Acid Oxidase (Oxidizes D-isomer) product L-6-Hydroxynorleucine keto_acid->product Glutamate Dehydrogenase + NADH, NH₄⁺

Caption: Chemoenzymatic synthesis of L-6-hydroxynorleucine via reductive amination.

Strategy B: Direct Regioselective Hydroxylation

A more direct and potentially more efficient route is the regioselective hydroxylation of an inexpensive, readily available precursor like L-norleucine. This involves the formidable chemical challenge of activating a specific, unactivated C-H bond at the terminal methyl group. Nature has evolved several classes of enzymes capable of such feats.

This superfamily of non-heme iron enzymes catalyzes a wide range of oxidation reactions, including hydroxylations.[5] They utilize molecular oxygen (O₂) and a co-substrate, α-ketoglutarate (α-KG), to hydroxylate a target substrate.

  • Mechanism: The iron center in the enzyme's active site coordinates with the substrate, α-KG, and O₂. This leads to the oxidative decarboxylation of α-KG to succinate, generating a highly reactive iron(IV)-oxo species (ferryl intermediate) that is responsible for abstracting a hydrogen atom from the substrate, followed by hydroxyl rebound to form the final product.[5]

  • Insights from Lysine Hydroxylases: While no native KDO is known to specifically produce L-6-hydroxynorleucine, extensive research on L-lysine hydroxylases provides a powerful blueprint.[6][7] Various KDOs have been discovered that hydroxylate L-lysine with high regio- and stereoselectivity at the C-3, C-4, or C-5 positions.[8][9][10] This demonstrates the principle that KDOs can be found or engineered to target specific positions on an amino acid side chain. The search for a C-6 hydroxylase for norleucine is a promising area for enzyme discovery and protein engineering.

Cytochrome P450s are heme-containing enzymes renowned for their ability to hydroxylate a vast array of substrates, including unactivated C-H bonds.[11][12] They are particularly adept at ω-hydroxylation (hydroxylation of the terminal carbon).

  • Mechanism: The P450 catalytic cycle is complex, involving the substrate binding to the heme iron, followed by a series of electron transfers from a reductase partner (typically involving NADPH). This activates molecular oxygen to form a potent oxidizing species, Compound I, which carries out the hydroxylation.[11][12]

  • Applicability: A P450 enzyme could potentially convert L-norleucine directly to L-6-hydroxynorleucine in a single step. The primary challenges in this approach are identifying a P450 with the desired activity and selectivity, ensuring efficient coupling with its reductase partner, and managing potential over-oxidation of the product.

Hydroxylation_Mechanisms cluster_kdo KDO Mechanism cluster_cyp P450 Mechanism kdo_start L-Norleucine + α-KG + O₂ kdo_enzyme Fe(II)/α-KG Dioxygenase (Hypothetical C-6 Hydroxylase) kdo_start->kdo_enzyme kdo_end L-6-Hydroxynorleucine + Succinate + CO₂ kdo_enzyme->kdo_end cyp_start L-Norleucine + O₂ + NADPH cyp_enzyme Cytochrome P450 Monooxygenase + P450 Reductase cyp_start->cyp_enzyme cyp_end L-6-Hydroxynorleucine + H₂O + NADP⁺ cyp_enzyme->cyp_end

Caption: Conceptual pathways for the direct hydroxylation of L-norleucine.

Comparative Analysis of Strategies
FeatureStrategy A: Reductive AminationStrategy B: Direct Hydroxylation
Starting Material 2-Keto-6-hydroxyhexanoic Acid or Racemic 6-HydroxynorleucineL-Norleucine
Key Enzyme(s) Glutamate Dehydrogenase, D-Amino Acid OxidaseFe(II)/αKG Dioxygenase or Cytochrome P450
Cofactor(s) NADH, (FAD for DAAO)α-Ketoglutarate (for KDO), NADPH (for P450)
Stereocontrol Excellent (>99% ee demonstrated)[1]Expected to be excellent based on enzyme class
Current Status Proven and documented at lab scale[1]Conceptual; requires enzyme discovery/engineering
Main Advantage High yield and purity with known enzymesPotentially fewer steps, uses cheaper starting material
Main Challenge Synthesis of the keto-acid precursorFinding or engineering an enzyme with C-6 selectivity

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory-scale synthesis and are based on established methodologies. All procedures should be performed by trained personnel in a suitable laboratory environment.

Protocol 1: Synthesis via Reductive Amination from a Racemic Mixture

This protocol describes the deracemization of DL-6-hydroxynorleucine to yield the pure L-enantiomer, adapted from the work of Hanson et al.[1]

Materials:

  • DL-6-hydroxynorleucine

  • D-Amino Acid Oxidase (DAAO) from porcine kidney

  • Beef Liver Glutamate Dehydrogenase (GDH)

  • Catalase (to decompose H₂O₂ byproduct from DAAO)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Ammonium Chloride (NH₄Cl)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.5)

  • Ion-exchange resin for purification

Step-by-Step Methodology:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of DL-6-hydroxynorleucine in potassium phosphate buffer.

  • Enzyme Addition (Phase 1): Add D-amino acid oxidase and catalase to the solution. The catalase is critical to break down the hydrogen peroxide generated by the DAAO reaction, which can otherwise inactivate the enzymes.

  • Incubation (Phase 1): Gently agitate the mixture at a controlled temperature (e.g., 30-37°C) and monitor the conversion of the D-isomer. This can be tracked by HPLC analysis.

  • Reagent Addition (Phase 2): Once the D-isomer is fully converted to the keto acid, add NH₄Cl (as the amine source), NADH, and glutamate dehydrogenase to the same reaction vessel.

  • Incubation (Phase 2): Continue the incubation, monitoring the formation of L-6-hydroxynorleucine and consumption of the keto acid and NADH (which can be monitored spectrophotometrically at 340 nm).

  • Reaction Quench: Once the reaction is complete (typically 24-48 hours), terminate it by acidifying the solution (e.g., with HCl to pH 2) or by heat inactivation, followed by centrifugation to remove precipitated protein.

  • Product Isolation: Purify the L-6-hydroxynorleucine from the reaction supernatant using cation-exchange chromatography.

Protocol 2: Whole-Cell Biocatalysis for Hydroxylation (A Model System)

This protocol outlines a general workflow for developing a whole-cell biocatalyst for direct hydroxylation, based on successful systems for other hydroxylysines.[6][8]

Materials:

  • Escherichia coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series) containing the gene for a putative hydroxylase (KDO or P450)

  • Growth media (e.g., LB or Terrific Broth) with appropriate antibiotic

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

  • L-Norleucine (substrate)

  • Buffer for biotransformation (e.g., M9 minimal media or phosphate buffer)

  • (For KDOs): α-ketoglutarate, FeSO₄, Ascorbate

  • (For P450s): Glucose (as an energy source for cofactor regeneration)

Step-by-Step Methodology:

  • Strain Development: Transform the E. coli host with the expression vector containing the hydroxylase gene.

  • Cultivation: Grow a starter culture overnight. Inoculate a larger volume of growth media and grow cells at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Cool the culture to a lower temperature (e.g., 18-25°C), add IPTG to induce protein expression, and continue incubation for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation and wash with the biotransformation buffer. The resulting cell paste can be used directly or stored frozen.

  • Biotransformation: Resuspend the cell paste in the biotransformation buffer to a desired cell density. Add the substrate (L-norleucine) and any required co-substrates (e.g., α-KG, FeSO₄ for KDOs; glucose for P450s).

  • Reaction: Incubate the cell suspension with vigorous shaking for aeration at a controlled temperature (e.g., 30°C) for 24-72 hours. Monitor product formation by taking time-point samples, centrifuging to pellet cells, and analyzing the supernatant by HPLC or LC-MS.

  • Product Recovery: After the reaction, pellet the cells and recover the supernatant containing the product for subsequent purification.

Experimental_Workflows cluster_protocol1 Protocol 1: Reductive Amination Workflow cluster_protocol2 Protocol 2: Whole-Cell Biocatalysis Workflow p1_start Start with DL-6-Hydroxynorleucine p1_step1 Add DAAO + Catalase p1_start->p1_step1 p1_step2 Incubate (Phase 1) Convert D-isomer to Keto Acid p1_step1->p1_step2 p1_step3 Add GDH + NADH + NH₄⁺ p1_step2->p1_step3 p1_step4 Incubate (Phase 2) Convert Keto Acid to L-product p1_step3->p1_step4 p1_step5 Quench & Centrifuge p1_step4->p1_step5 p1_end Purify Supernatant (Ion Exchange) p1_step5->p1_end p2_start E. coli with Hydroxylase Gene p2_step1 Cultivate & Induce Protein Expression p2_start->p2_step1 p2_step2 Harvest & Wash Cells p2_step1->p2_step2 p2_step3 Resuspend Cells with Substrate & Cofactors p2_step2->p2_step3 p2_step4 Biotransformation (Incubate with Aeration) p2_step3->p2_step4 p2_step5 Centrifuge p2_step4->p2_step5 p2_end Purify Product from Supernatant p2_step5->p2_end

Caption: High-level workflows for the two primary synthesis protocols.

Product Purification and Analysis

Rigorous purification and analysis are essential to confirm the identity, quantity, and optical purity of the synthesized L-6-hydroxynorleucine.

Purification Strategy: Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is the standard method for purifying amino acids from fermentation broths or reaction mixtures.[13][14]

  • Principle: At a pH below its isoelectric point (pI), L-6-hydroxynorleucine will have a net positive charge (due to the protonated amine group) and will bind to a cation-exchange resin.

  • Procedure: The crude reaction supernatant is loaded onto a cation-exchange column. The column is washed to remove unbound impurities. The bound product is then eluted by increasing the pH or the salt concentration of the buffer, which neutralizes the charge on the amino acid, causing it to detach from the resin.[15]

Analytical Verification

A self-validating protocol requires robust analytical methods to monitor the reaction and qualify the final product.

TechniquePrinciple & ApplicationTypical Conditions
HPLC with Pre-column Derivatization The product is reacted with a derivatizing agent (e.g., o-phthaldialdehyde/OPA) to create a fluorescent or UV-active compound, enabling sensitive detection and quantification.[16][17]Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and an aqueous buffer. Detection: Fluorescence or UV.
LC-MS Liquid chromatography separates the components of the mixture, and mass spectrometry provides a precise mass-to-charge ratio, confirming the molecular weight and identity of the product.[18]Column: C18 or HILIC. Ionization: Electrospray Ionization (ESI). Detection: Mass Spectrometry (MS).
Chiral HPLC A specialized HPLC column with a chiral stationary phase is used to separate the L- and D-enantiomers, allowing for the precise determination of optical purity (enantiomeric excess).Column: Chiral column (e.g., crown ether or ligand-exchange based). Mobile Phase: Varies by column type. Detection: UV or Fluorescence.

Conclusion and Future Outlook

The enzymatic synthesis of L-6-hydroxynorleucine is a powerful demonstration of how biocatalysis can address key challenges in pharmaceutical manufacturing. The chemoenzymatic route using glutamate dehydrogenase is a well-validated, high-yield method capable of producing material with the exquisite optical purity required for drug development.[1]

Looking forward, the field is moving towards more streamlined processes. The discovery or engineering of a highly regioselective hydroxylase (either a KDO or a P450) that can directly convert L-norleucine to L-6-hydroxynorleucine would represent a significant process simplification and cost reduction. Advances in metagenomic screening, computational enzyme design, and directed evolution will be the driving forces in achieving this next-generation biocatalytic route. The continued development of these enzymatic tools will undoubtedly expand the synthetic chemist's toolbox, enabling the sustainable production of this and other valuable chiral intermediates.

References

2-Amino-6-hydroxyhexanoic Acid: A Technical Guide to a Versatile Lysine Analogue for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-amino-6-hydroxyhexanoic acid, a non-proteinogenic amino acid and a structural analogue of lysine. We will delve into its synthesis, mechanism of action, and its applications as a research tool and potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Significance of a Hydroxylated Lysine Mimic

This compound, also known as 6-hydroxynorleucine, is a fascinating molecule that mirrors the essential amino acid L-lysine, with a key distinction: the epsilon-amino group of lysine is replaced by a hydroxyl group. This seemingly subtle modification has profound biological consequences, positioning this compound as a valuable tool for interrogating and manipulating lysine-dependent cellular processes.

The structural similarity allows it to act as a competitive antagonist or a mimic of lysine in various biological pathways. This mimicry can lead to the inhibition of enzymes that recognize or modify lysine, or its incorporation into proteins, leading to altered protein function. Understanding these interactions is crucial for its application in fields ranging from enzyme kinetics to drug discovery.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₆H₁₃NO₃--INVALID-LINK--
Molecular Weight 147.17 g/mol --INVALID-LINK--
CAS Number 305-77-1--INVALID-LINK--
Melting Point 245-262 °C--INVALID-LINK--
Solubility Slightly soluble in aqueous acid--INVALID-LINK--
Synonyms 6-Hydroxynorleucine, DL-6-Hydroxynorleucine, Hexahomoserine--INVALID-LINK--, --INVALID-LINK--

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired stereochemistry and scale of production.

Chemical Synthesis

A common route for the chemical synthesis involves the modification of L-lysine. One reported method utilizes a one-pot amidation reaction between lysine and γ-valerolactone under mild conditions (e.g., 100 °C for 12 hours) to produce a derivative, which can then be further processed to yield this compound.[]

Enzymatic Synthesis: A Stereospecific Approach

For applications requiring high stereochemical purity, enzymatic synthesis is the preferred method. A notable process involves the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate dehydrogenase from beef liver. This method can produce L-6-hydroxynorleucine with high yield (89%) and excellent optical purity (>99%).[2]

An alternative enzymatic strategy begins with the hydrolysis of 5-(4-hydroxybutyl)hydantoin to produce racemic 6-hydroxynorleucine. Subsequent treatment with D-amino acid oxidase converts the D-enantiomer to 2-keto-6-hydroxyhexanoic acid, which is then subjected to reductive amination to yield the desired L-enantiomer. This two-step process can achieve yields of 91-97% and optical purities exceeding 99%.[2]

Enzymatic_Synthesis Racemic 6-hydroxynorleucine Racemic 6-hydroxynorleucine 2-keto-6-hydroxyhexanoic acid + L-6-hydroxynorleucine 2-keto-6-hydroxyhexanoic acid + L-6-hydroxynorleucine Racemic 6-hydroxynorleucine->2-keto-6-hydroxyhexanoic acid + L-6-hydroxynorleucine D-amino acid oxidase L-6-hydroxynorleucine L-6-hydroxynorleucine 2-keto-6-hydroxyhexanoic acid + L-6-hydroxynorleucine->L-6-hydroxynorleucine Glutamate Dehydrogenase (Reductive Amination)

Caption: Enzymatic resolution and synthesis of L-6-hydroxynorleucine.

Mechanism of Action as a Lysine Analogue

The biological effects of this compound stem from its ability to mimic L-lysine. This mimicry can manifest in several ways:

Competitive Inhibition of Lysine-Dependent Enzymes

Many enzymes specifically recognize and bind to lysine residues in their substrates. This compound can act as a competitive inhibitor by binding to the active site of these enzymes, thereby preventing the binding of the natural lysine-containing substrate.

A prime example is its effect on histone acetyltransferases (HATs) . HATs catalyze the transfer of an acetyl group to the ε-amino group of lysine residues on histone tails, a key post-translational modification in epigenetic regulation. By competing with lysine, this compound can potentially inhibit HAT activity, leading to alterations in gene expression.

HAT_Inhibition cluster_0 Normal HAT Activity cluster_1 Inhibition by this compound Histone (Lysine) Histone (Lysine) HAT HAT Histone (Lysine)->HAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->HAT Acetylated Histone Acetylated Histone HAT->Acetylated Histone This compound This compound HAT_inhibited HAT This compound->HAT_inhibited Competitive Inhibition No Acetylation No Acetylation HAT_inhibited->No Acetylation

Caption: Competitive inhibition of Histone Acetyltransferase (HAT) by this compound.

Interference with Lysine Metabolism

The cellular concentration of lysine is tightly regulated through complex metabolic pathways. The introduction of a lysine analogue can disrupt this homeostasis. For instance, the presence of this compound may trigger feedback inhibition mechanisms in the lysine biosynthesis pathway or interfere with lysine catabolism.

Incorporation into Proteins

A critical question is whether this compound can be incorporated into nascent polypeptide chains during protein synthesis. If the cellular machinery, specifically aminoacyl-tRNA synthetases, recognizes this analogue, it could be charged to a tRNA and subsequently incorporated into proteins in place of lysine. This would lead to the production of proteins with altered structure and function due to the replacement of a primary amine with a hydroxyl group.

Experimental Protocols

The following protocols provide a starting point for investigating the biological effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • This compound stock solution (sterile-filtered)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the concentration of the compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of a specific HAT enzyme.

Materials:

  • Recombinant HAT enzyme (e.g., p300/CBP)

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • This compound

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Detection reagent (e.g., a fluorescent probe that reacts with the product CoA-SH)

  • 96-well black plate

  • Plate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation: Prepare solutions of the HAT enzyme, histone peptide, and Acetyl-CoA in the assay buffer. Prepare serial dilutions of this compound.

  • Reaction Setup: In a 96-well plate, add the HAT enzyme, histone peptide, and the inhibitor (or vehicle control).

  • Initiation of Reaction: Start the reaction by adding Acetyl-CoA to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of HAT inhibition for each concentration of the compound and determine the IC₅₀ value.

Impact on Cellular Signaling Pathways

The disruption of lysine-dependent processes by this compound can have cascading effects on major cellular signaling pathways.

The mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. It is highly sensitive to amino acid availability. By competing with lysine, this compound may be perceived by the cell as a state of lysine deprivation, leading to the downregulation of mTORC1 activity. This would result in the inhibition of protein synthesis and the induction of autophagy.[3][4][5][6][7]

mTOR_Pathway Amino Acids (Lysine) Amino Acids (Lysine) mTORC1 mTORC1 Amino Acids (Lysine)->mTORC1 Activates This compound This compound This compound->mTORC1 Inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Potential impact of this compound on the mTORC1 signaling pathway.

Autophagy Induction

Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. Amino acid deprivation is a potent inducer of autophagy. By mimicking lysine starvation, this compound could trigger an autophagic response as the cell attempts to recycle intracellular components to generate essential amino acids.[8][9][10][11]

Potential Applications and Future Directions

The unique properties of this compound open up several avenues for research and therapeutic development:

  • Tool for Studying Lysine-Dependent Processes: It serves as a valuable chemical probe to investigate the role of lysine in various cellular functions, including enzyme catalysis, protein-protein interactions, and post-translational modifications.

  • Development of Enzyme Inhibitors: Its ability to inhibit lysine-dependent enzymes makes it a promising scaffold for the design of novel therapeutics for diseases such as cancer, where epigenetic modifiers like HATs are often dysregulated.[12]

  • Antiviral and Antihypertensive Potential: Its use as an intermediate in the synthesis of antiviral and antihypertensive drugs suggests that derivatives of this compound may possess therapeutic properties.

Future research should focus on elucidating the specific enzymes and cellular pathways that are most sensitive to this compound. Furthermore, studies on its potential for incorporation into proteins and the resulting functional consequences will provide deeper insights into its mechanism of action.

Conclusion

This compound is a versatile lysine analogue with significant potential in both basic research and drug development. Its ability to competitively inhibit lysine-dependent enzymes and interfere with lysine metabolism provides a powerful tool to dissect and manipulate fundamental cellular processes. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

Methodological & Application

Application Note & Protocols: Site-Specific Incorporation of 6-Hydroxynorleucine into Recombinant Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for expanding their chemical and functional diversity. This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of 6-hydroxynorleucine (6-OHNL), a synthetic amino acid featuring a terminal hydroxyl group on a linear four-carbon side chain. The integration of this unique functional group enables novel applications in protein engineering, drug development, and biomaterials science by providing a site for specific conjugation, probing protein structure through new hydrogen-bonding interactions, and enhancing protein stability.[][2] This document details the principles of genetic code expansion, the development of the necessary bio-orthogonal tools, and step-by-step protocols for protein expression and verification.

Introduction to 6-Hydroxynorleucine and its Applications

6-Hydroxynorleucine (6-OHNL) is an analog of lysine where the ε-amino group is replaced by a hydroxyl group.[3][4] This seemingly subtle change removes the positive charge and introduces a nucleophilic, polar hydroxyl moiety. The ability to place this functional group at any desired position within a protein's sequence opens up a vast landscape of possibilities that are inaccessible with the 20 canonical amino acids.

Key Advantages of Incorporating 6-OHNL:

  • Site-Specific Conjugation: The primary hydroxyl group serves as a unique chemical handle for post-translational modification, allowing for the precise attachment of payloads such as drugs, imaging agents, or polymers like polyethylene glycol (PEG) to enhance therapeutic half-life.[][5]

  • Probing Protein Structure and Function: The hydroxyl group can participate in hydrogen bonding, allowing researchers to introduce new stabilizing interactions or probe the role of specific polar contacts within a protein's active site or at protein-protein interfaces.[6]

  • Enhanced Physicochemical Properties: Unlike its canonical counterpart methionine, the aliphatic side chain of norleucine and its derivatives is resistant to oxidation, which can enhance the stability of the engineered protein.[2]

  • Biomaterial Engineering: The introduction of reactive hydroxyl groups can serve as points for creating novel cross-linked protein hydrogels or other advanced biomaterials.[7]

The Core Technology: Genetic Code Expansion

The site-specific incorporation of 6-OHNL is achieved through a technique known as genetic code expansion (GCE). This technology relies on co-opting a specific codon, typically a stop codon like UAG (amber), to encode the ncAA.[8] This requires the introduction of a new, engineered pair of translational components into the expression host: an orthogonal aminoacyl-tRNA synthetase (O-aaRS) and its cognate orthogonal tRNA (O-tRNA) .[9]

The Principle of Orthogonality:

The O-aaRS/O-tRNA pair must function independently of the host cell's own translational machinery.[9][10] This means:

  • The O-aaRS must exclusively charge its O-tRNA with 6-OHNL and not with any of the 20 canonical amino acids.

  • The O-tRNA must not be recognized or charged by any of the host's endogenous synthetases.

  • The host's synthetases must not charge their native tRNAs with 6-OHNL.

This orthogonal system ensures that 6-OHNL is incorporated with high fidelity only at the position designated by the reassigned codon (e.g., UAG).

GCE_Workflow cluster_cell Expression Host (e.g., E. coli) cluster_ribosome Ribosome ncAA 6-OHNL (in media) O_aaRS Orthogonal aaRS ncAA->O_aaRS 1. Recognition charged_tRNA 6-OHNL-tRNA(CUA) O_aaRS->charged_tRNA 3. Charging O_tRNA Orthogonal tRNA(CUA) O_tRNA->O_aaRS 2. Binding mRNA mRNA ...[UAG]... charged_tRNA->mRNA 4. Codon Recognition final_protein Protein with 6-OHNL protein Growing Polypeptide protein->protein ncAA_uptake Uptake

Caption: Workflow for Genetic Code Expansion.

Protocol 1: Expression of a 6-OHNL-Containing Protein

This protocol assumes the availability of a plasmid system encoding the gene of interest with an in-frame amber (UAG) codon at the desired incorporation site, as well as a compatible plasmid carrying the engineered O-aaRS and O-tRNA pair specific for 6-OHNL.

3.1 Materials

  • E. coli expression strain (e.g., BL21(DE3)).

  • Plasmid 1: pET-based vector with your gene of interest containing a UAG codon at the target site (e.g., pET28a-ProteinX-Y150TAG). Include an affinity tag (e.g., 6xHis) for purification.

  • Plasmid 2: pEVOL-based vector encoding the 6-OHNL-specific O-aaRS/O-tRNA pair (e.g., pEVOL-6OHNLRS).[11]

  • 6-Hydroxynorleucine (synthesis or commercial source).

  • LB Broth and LB Agar plates.

  • Appropriate antibiotics (e.g., Kanamycin for pET, Chloramphenicol for pEVOL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-Arabinose.

3.2 Step-by-Step Methodology

  • Transformation: Co-transform the E. coli expression strain with both the protein expression plasmid and the pEVOL-6OHNLRS plasmid. Plate on LB agar containing both selection antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with both antibiotics. Grow overnight at 37°C with shaking (220 rpm).

  • Main Culture Inoculation: Inoculate 1 L of LB broth (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction of Orthogonal System: Add L-Arabinose to a final concentration of 0.2% (w/v) to induce the expression of the O-aaRS and O-tRNA.

  • Supplementation with 6-OHNL: Immediately after arabinose induction, add 6-OHNL to the culture to a final concentration of 1-2 mM.

    • Causality Note: Adding the ncAA at this stage ensures it is available for charging onto the newly expressed O-tRNA before the target protein expression begins, maximizing incorporation efficiency.

  • Induction of Target Protein: Incubate for 30 minutes at 37°C to allow for uptake of 6-OHNL and expression of the orthogonal machinery. Then, reduce the temperature to 20°C and add IPTG to a final concentration of 0.25 mM to induce expression of the target protein.

  • Expression: Allow the protein to express for 16-20 hours at 20°C with shaking.

  • Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

  • Purification: Resuspend the cell pellet in lysis buffer and purify the affinity-tagged protein according to standard protocols (e.g., Ni-NTA chromatography for 6xHis-tagged proteins).

Protocol 2: Verification of 6-OHNL Incorporation by Mass Spectrometry

Mass spectrometry (MS) is the definitive method to confirm the successful and site-specific incorporation of 6-OHNL. The protocol involves analyzing both the intact protein and its proteolytic fragments.[12][13]

4.1 Materials

  • Purified protein sample.

  • Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).[12]

  • Trypsin (sequencing grade).

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation.

  • Trifluoroacetic acid (TFA) and acetonitrile (ACN).

4.2 Step-by-Step Methodology

  • Intact Protein Analysis:

    • Dilute a small aliquot of the purified protein in a solution of 50% ACN, 0.1% formic acid.

    • Infuse the sample directly into the mass spectrometer.

    • Acquire the mass spectrum and deconvolve the resulting charge state envelope to determine the average mass of the intact protein.

    • Self-Validation: Compare the observed mass to the theoretical mass. Successful incorporation of one 6-OHNL molecule in place of a tyrosine (Tyr), for example, will result in a specific mass shift.

  • Proteolytic Digestion (In-Solution):

    • Denature ~20 µg of the purified protein in a buffer containing 8 M urea.

    • Reduce disulfide bonds by adding DTT to 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free cysteines by adding IAA to 25 mM and incubating for 45 minutes in the dark at room temperature.

    • Dilute the urea to <1 M with ammonium bicarbonate buffer.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide digest with TFA and desalt using a C18 ZipTip or equivalent.

    • Inject the peptide mixture onto a reverse-phase HPLC column coupled to the mass spectrometer.

    • Elute the peptides using a gradient of increasing ACN.

    • Operate the mass spectrometer in a data-dependent acquisition mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant peptide ions.[13]

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, MaxQuant) to identify the peptides from the MS/MS spectra.

    • Crucially, the search database must be modified to include 6-OHNL as a variable modification at the target residue position.

    • Manually inspect the MS/MS spectrum of the target peptide to confirm the fragmentation pattern is consistent with the presence of 6-OHNL at the specified site.

4.3 Expected Mass Shifts for Verification

The precise mass of 6-OHNL is 147.08954 Da.[3] The expected mass shift depends on the canonical amino acid it replaces.

Parameter Amino Acid Replaced Theoretical Mass (Monoisotopic) 6-OHNL Mass Expected Mass Shift (Δm)
Residue Tyrosine (Y)163.06333 Da147.08954 Da-15.97379 Da
Residue Phenylalanine (F)147.06841 Da147.08954 Da+0.02113 Da
Residue Leucine (L)113.08406 Da147.08954 Da+34.00548 Da
Residue Methionine (M)131.04049 Da147.08954 Da+16.04905 Da

Table 1: Theoretical mass shifts upon substitution of a canonical amino acid with 6-hydroxynorleucine.

Potential Applications and Downstream Workflows

The successful incorporation of 6-OHNL opens the door to numerous advanced applications in research and therapeutics.

Applications Start Protein with Site-Specific 6-OHNL App1 Site-Specific Conjugation Start->App1 App2 Structural Biology Probe Start->App2 App3 Enhanced Stability Start->App3 Sub1_1 Antibody-Drug Conjugates App1->Sub1_1 Sub1_2 PEGylation App1->Sub1_2 Sub1_3 Fluorescent Labeling App1->Sub1_3 Sub2_1 Introduce H-bonds App2->Sub2_1 Sub2_2 Probe Active Sites App2->Sub2_2 Sub3_1 Replace Methionine (Oxidation Resistance) App3->Sub3_1

Caption: Downstream applications of 6-OHNL incorporation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Protein Expression Toxicity of the ncAA or O-aaRS. Lower the expression temperature (e.g., to 16-18°C). Reduce the concentration of 6-OHNL or inducers (IPTG, Arabinose).
Inefficient O-aaRS. The evolved synthetase may have low activity. This requires further protein engineering of the O-aaRS to improve its catalytic efficiency.[14]
Poor uptake of 6-OHNL. Ensure 6-OHNL is fully dissolved. Some strains may require permeabilization or transporter engineering for efficient uptake.
No Incorporation (Full-length protein at WT mass) Amber codon read-through by Release Factor 1 (RF1). Use an E. coli strain with a deleted or modified RF1 gene (e.g., a genomically recoded organism).[9][15]
O-tRNA is not expressed or is unstable. Verify the integrity of the O-tRNA expression cassette on the plasmid. Increase the concentration of the inducer (L-Arabinose).
Truncated Protein Product Inefficient suppression of the UAG codon. Increase the concentration of 6-OHNL in the media. Optimize the induction conditions (timing and inducer concentration) for the O-aaRS/O-tRNA pair.
Mis-incorporation of Canonical Amino Acids The O-aaRS is not fully orthogonal. The synthetase is charging the O-tRNA with a natural amino acid. This requires further negative selection and re-engineering of the O-aaRS active site.

References

Application Notes and Protocols for the Analytical Detection of 2-Amino-6-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-6-hydroxyhexanoic Acid Detection

This compound, also known as 6-hydroxynorleucine, is a non-proteinogenic amino acid that is gaining interest in various fields of research and drug development. As a derivative of lysine, its incorporation into peptides or its presence as a metabolite can have significant biological implications. Accurate and sensitive detection and quantification of this molecule are crucial for understanding its roles in biological systems, for its use as a potential biomarker, and for quality control in synthetic applications.

This comprehensive guide provides detailed application notes and protocols for the analytical detection of this compound. We will delve into the rationale behind method selection and provide step-by-step instructions for both chromatographic separation with derivatization and direct analysis by mass spectrometry. Furthermore, given the chiral nature of this amino acid, we will address the critical aspect of enantiomeric separation.

I. Chromatographic Analysis with Pre-Column Derivatization: Enhanced Sensitivity for UV and Fluorescence Detection

For quantitative analysis using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, pre-column derivatization is often necessary as this compound lacks a strong native chromophore or fluorophore.[1][2][3] Derivatization enhances sensitivity and improves chromatographic retention on reversed-phase columns.[1]

A. Rationale for Derivatization Agent Selection

Several reagents are available for the derivatization of amino acids, each with its own advantages. For this application, we will focus on 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a reagent known for producing stable derivatives with both primary and secondary amines, allowing for highly sensitive fluorescence or UV detection.[3][4] The reaction is rapid and produces minimal interfering by-products.[3]

B. Protocol: Reversed-Phase HPLC with AQC Derivatization and Fluorescence Detection

This protocol is adapted from established methods for amino acid analysis using AQC derivatization.[4]

1. Materials and Reagents:

  • This compound standard

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent kit (e.g., Waters AccQ•Tag™)

  • Borate buffer (as provided in the kit or prepared as 0.2 M, pH 8.8)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.7 µm)

2. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 0.1 M HCl.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with HPLC grade water to achieve a concentration range suitable for the calibration curve (e.g., 1 µM to 100 µM).

  • Sample Preparation: Depending on the matrix, samples may require protein precipitation (e.g., with sulfosalicylic acid for plasma samples) or other extraction procedures.[5] The final extract should be in an aqueous solution.

3. AQC Derivatization Protocol:

  • To 10 µL of standard or sample in a microcentrifuge tube, add 70 µL of borate buffer.

  • Add 20 µL of reconstituted AQC reagent.

  • Vortex the mixture immediately for 1 minute.

  • Heat the mixture at 55°C for 10 minutes.

  • Cool the mixture to room temperature. The derivatized sample is now ready for injection.

4. HPLC-FLD Instrumentation and Conditions:

  • HPLC System: A binary or quaternary HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., Waters AccQ•Tag™ Ultra C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 100 mM Ammonium acetate, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 99% A, 1% B

    • 0.5-5.0 min: Linear gradient to 90% A, 10% B

    • 5.0-7.0 min: Linear gradient to 80% A, 20% B

    • 7.0-8.0 min: Wash with 100% B

    • 8.0-10.0 min: Re-equilibrate with 99% A, 1% B

  • Injection Volume: 5 µL.

  • Fluorescence Detector Settings: Excitation: 250 nm, Emission: 395 nm.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

C. Expected Performance (Illustrative)

The following table provides an illustrative summary of expected performance characteristics for this method, based on typical amino acid analysis using AQC derivatization. Actual performance may vary depending on the specific instrumentation and matrix.

ParameterExpected Value
Limit of Detection (LOD)10 - 50 fmol
Limit of Quantitation (LOQ)50 - 200 fmol
Linearity (R²)> 0.995
Precision (%RSD)< 5%

II. Direct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher specificity and the ability to analyze the compound without derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5][6][7] This approach is particularly useful for complex biological matrices.

A. Rationale for LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[5] This allows for the confident identification and quantification of this compound even in the presence of co-eluting interferences. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the retention of polar analytes like underivatized amino acids.[6][7]

B. Protocol: HILIC-LC-MS/MS for Underivatized this compound

This protocol is adapted from established methods for the analysis of underivatized amino acids in biological fluids.[6][7]

1. Materials and Reagents:

  • This compound standard

  • Isotopically labeled internal standard (IS) of a structurally similar amino acid (e.g., ¹³C₆, ¹⁵N₂-Lysine)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • HILIC column (e.g., 2.1 x 100 mm, 2.5 µm)

2. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with a mixture of ACN and water (e.g., 80:20 v/v) to match the initial mobile phase conditions.

  • Internal Standard Spiking: Spike all standards and samples with the internal standard to a final concentration of, for example, 1 µM.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (e.g., plasma, serum), add 300 µL of ACN containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: A UHPLC system.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC column (e.g., Atlantis™ Premier BEH Z-HILIC, 2.1 x 100 mm, 2.5 µm).[6]

  • Mobile Phase A: 10 mM Ammonium formate and 0.2% Formic acid in 20% ACN.[6]

  • Mobile Phase B: 1 mM Ammonium formate and 0.2% Formic acid in ACN.[6]

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    • 0-1.0 min: 90% B

    • 1.0-5.0 min: Linear gradient to 50% B

    • 5.0-6.0 min: Wash with 10% B

    • 6.0-8.0 min: Re-equilibrate with 90% B

  • Injection Volume: 2 µL.

  • Mass Spectrometer Settings (Positive ESI):

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • MRM Transitions (Illustrative - requires optimization):

      • This compound: Q1 m/z 148.1 → Q3 m/z 84.1 (loss of COOH and H₂O)

      • ¹³C₆, ¹⁵N₂-Lysine (IS): Q1 m/z 153.1 → Q3 m/z 89.1

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards.

  • Quantify this compound in samples using the calibration curve.

D. Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/Standard Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Separate HILIC Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for underivatized analysis by LC-MS/MS.

III. Chiral Separation of this compound Enantiomers

Since this compound is a chiral molecule, distinguishing between its enantiomers (D- and L-forms) is often critical, as they may exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[8][9][10]

A. Rationale for Chiral Stationary Phase Selection

Direct chiral separation is typically achieved using a chiral stationary phase (CSP).[8][9][10] For amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) and crown ether-based CSPs have shown broad applicability.[11] These phases provide stereospecific interactions with the enantiomers, leading to their separation.

B. Protocol: Chiral HPLC with a Macrocyclic Glycopeptide-Based CSP

This protocol provides a starting point for developing a chiral separation method for this compound. Optimization of the mobile phase composition and temperature will likely be required.

1. Materials and Reagents:

  • Racemic this compound standard

  • Enantiomerically pure standards (if available) for peak identification

  • Methanol (MeOH), HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Triethylamine (TEA), HPLC grade

  • Acetic acid (AcOH), HPLC grade

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)

2. Mobile Phase Preparation:

  • Prepare a stock solution of 0.1% triethylamine acetate (TEAA) buffer by mixing TEA and AcOH in water to achieve the desired pH (e.g., pH 4.1).

  • The mobile phase will be a mixture of the TEAA buffer and an organic modifier like methanol or ethanol.

3. Chiral HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Macrocyclic glycopeptide-based chiral column (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A mixture of TEAA buffer (pH 4.1) and Methanol (e.g., 80:20 v/v). The optimal ratio will need to be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (can be varied to optimize separation).

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

4. Method Development and Optimization:

  • Mobile Phase Composition: Vary the percentage of the organic modifier (methanol or ethanol) to optimize the resolution between the enantiomers.

  • pH of the Buffer: Adjusting the pH of the TEAA buffer can significantly impact the retention and selectivity.

  • Temperature: Changing the column temperature can affect the kinetics of the chiral recognition process and, therefore, the separation.

E. Chiral Separation Logic Diagram

Chiral_Separation Analyte Racemic this compound CSP Chiral Stationary Phase (e.g., Teicoplanin) Analyte->CSP Interaction Diastereomeric Complex Formation CSP->Interaction Separation Differential Retention Interaction->Separation Enantiomer1 Enantiomer 1 Separation->Enantiomer1 Enantiomer2 Enantiomer 2 Separation->Enantiomer2

Caption: Principle of direct chiral separation on a CSP.

IV. Conclusion and Best Practices

The choice of analytical method for this compound depends on the specific requirements of the study. For high-sensitivity quantification in complex matrices, LC-MS/MS is the preferred method. For routine analysis where high sensitivity is not paramount, HPLC with pre-column derivatization offers a robust alternative. When stereochemistry is a concern, chiral HPLC is indispensable.

Best Practices:

  • Method Validation: All analytical methods should be thoroughly validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) in the matrix of interest.

  • Internal Standards: The use of a suitable internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in sample processing.

  • System Suitability: Regularly perform system suitability tests to ensure the chromatographic system is performing optimally.

  • Standard and Sample Stability: Evaluate the stability of the analyte in the prepared standards and samples under the storage and analysis conditions.

By following these guidelines and protocols, researchers, scientists, and drug development professionals can achieve reliable and accurate detection and quantification of this compound to advance their scientific investigations.

References

"HPLC analysis of 2-Amino-6-hydroxyhexanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the HPLC Analysis of 2-Amino-6-hydroxyhexanoic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed methodologies for the quantitative analysis of this compound, also known as 6-hydroxynorleucine. As a polar, non-chromophoric amino acid, its analysis presents unique challenges, including poor retention on traditional reversed-phase columns and the absence of a UV-absorbing moiety. This document outlines two robust HPLC-based protocols tailored to researchers, scientists, and drug development professionals. The primary, recommended method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) for the direct, underivatized analysis of the analyte, offering high sensitivity and specificity. An alternative protocol is also detailed, employing pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) followed by Reversed-Phase HPLC (RP-HPLC) with fluorescence detection, suitable for laboratories without access to mass spectrometry. This note explains the causality behind experimental choices, provides step-by-step protocols, and includes troubleshooting guidance to ensure reliable and reproducible results.

Introduction and Analytical Challenges

This compound is an alpha-amino acid derivative of lysine. Its presence and concentration can be of interest in various fields, including biomedical research and as a potential impurity or metabolite in drug development processes. The successful analysis of this compound is complicated by its inherent physicochemical properties:

  • High Polarity: The presence of amino, carboxyl, and hydroxyl functional groups makes the molecule highly polar. This leads to minimal or no retention on conventional C18 reversed-phase chromatography columns, which separate molecules based on hydrophobicity.

  • Lack of a Strong Chromophore: The molecule does not possess a suitable chromophore, rendering it virtually invisible to standard UV-Vis detectors, a common detector for HPLC systems.[1]

  • Chirality: The molecule contains a chiral center at the alpha-carbon. In applications where stereoisomeric purity is critical, analytical methods must be capable of separating the D- and L-enantiomers.

Addressing these challenges requires specialized analytical strategies that move beyond standard reversed-phase HPLC with UV detection. The choice of method depends on the analytical objective, sample matrix complexity, and available instrumentation.

Analytical Strategies: A Rationale

To overcome the challenges mentioned above, two primary strategies are recommended: direct analysis using HILIC-MS/MS and indirect analysis via derivatization followed by RP-HPLC-FLD.

Strategy 1: Direct Analysis with HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation mode for highly polar compounds.[2] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1] Polar analytes like this compound partition into a water-enriched layer on the surface of the stationary phase, leading to retention.[1][3] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).

Pairing HILIC with tandem mass spectrometry (MS/MS) detection provides a powerful solution. MS detection does not require a chromophore and offers unparalleled sensitivity and selectivity, allowing for confident identification and quantification even in complex biological matrices.[4][5] This approach eliminates the need for chemical derivatization, simplifying sample preparation and avoiding potential side reactions or incomplete derivatization issues.[1][5]

Strategy 2: RP-HPLC with Pre-Column Derivatization and Fluorescence Detection

For laboratories where mass spectrometry is not available, pre-column derivatization is a well-established technique. This involves reacting the analyte with a labeling agent that introduces both a hydrophobic moiety (to enhance retention on a reversed-phase column) and a fluorescent tag (for sensitive detection).[6][7]

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is an excellent derivatizing reagent for this purpose. It reacts efficiently with the primary amino group of this compound to form a highly stable and fluorescent derivative.[6][8] The resulting derivatized product is significantly more hydrophobic and can be readily separated on a standard C18 column and detected with high sensitivity using a fluorescence detector.[8]

Recommended Protocol: HILIC-MS/MS for Underivatized Analysis

This method is recommended for its speed, specificity, and minimal sample preparation.

Experimental Workflow

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Standard or Prepare Sample Matrix p2 Protein Precipitation (e.g., with Acetonitrile) p1->p2 For biological samples p3 Centrifuge & Collect Supernatant p2->p3 p4 Filter (0.22 µm) p3->p4 a1 Inject into UHPLC-MS/MS System p4->a1 a2 HILIC Separation (Amide Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 MS/MS Detection (MRM Mode) a3->a4 d1 Integrate Peak Area a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: Workflow for HILIC-MS/MS analysis.

Materials and Instrumentation
  • Analyte Standard: this compound (Sigma-Aldrich or equivalent)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade)

  • Reagents: Ammonium formate (LC-MS grade), Formic acid (LC-MS grade)

  • Instrumentation: A UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (Waters) or equivalent HILIC phase.[4]

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium formate in water with 0.1% formic acid. To prepare 1 L, dissolve 0.63 g of ammonium formate in 1 L of water and add 1 mL of formic acid.

    • Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 1 L of acetonitrile.

  • Standard Stock and Working Solutions Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in 50:50 Acetonitrile:Water.

    • Perform serial dilutions in 90:10 Acetonitrile:Water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (from Plasma):

    • To 50 µL of plasma, add 200 µL of cold acetonitrile (containing internal standard, if used) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumental Parameters:

    Table 1: UHPLC System Parameters

    Parameter Setting
    Column BEH Amide, 1.7 µm, 2.1 x 100 mm
    Column Temperature 40°C
    Flow Rate 0.4 mL/min
    Injection Volume 5 µL
    Gradient Elution 0.0 min: 90% B
    5.0 min: 60% B
    5.1 min: 90% B
    7.0 min: 90% B

    | Total Run Time | 7 minutes |

    Table 2: Mass Spectrometer Parameters (ESI+)

    Parameter Setting
    Ionization Mode ESI Positive
    Capillary Voltage 3.0 kV
    Source Temperature 150°C
    Desolvation Temperature 450°C
    Desolvation Gas Flow 800 L/hr
    MRM Transition Precursor Ion (m/z): 148.1
    Product Ion (m/z): 130.1 (Loss of H₂O)

    | Collision Energy | Optimized for specific instrument (typically 10-15 eV) |

  • Data Analysis:

    • Integrate the peak corresponding to the 148.1 > 130.1 MRM transition.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration in unknown samples using the regression equation from the calibration curve.

Alternative Protocol: RP-HPLC with Pre-Column Derivatization

This method is a reliable alternative for labs equipped with standard HPLC systems with fluorescence detectors.

Derivatization Reaction

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Analyte This compound (Primary Amine) Buffer Borate Buffer (pH 8.8) Reagent AQC Reagent Product Stable, Fluorescent AQC-Amino Acid Derivative Buffer->Product Rapid Reaction (10 min @ 55°C)

Caption: AQC pre-column derivatization reaction.

Materials and Instrumentation
  • Derivatization Kit: Waters AccQ•Tag™ Chemistry Kit or equivalent AQC reagent and buffers.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)

  • Instrumentation: An HPLC system with a gradient pump, autosampler, column heater, and fluorescence detector.

  • Column: A high-quality C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Acetate-phosphate buffer (commercially available or prepared according to standard amino acid analysis methods).

    • Mobile Phase B (Organic): Acetonitrile.

  • Derivatization Procedure:

    • Reconstitute the AQC reagent in acetonitrile as per the manufacturer's instructions.

    • In an HPLC vial, mix 10 µL of the sample or standard with 70 µL of borate buffer.

    • Add 20 µL of the reconstituted AQC reagent.

    • Vortex immediately for 1 minute.

    • Heat the vial at 55°C for 10 minutes. The sample is now ready for injection.

  • Instrumental Parameters:

    Table 3: HPLC System Parameters

    Parameter Setting
    Column C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)
    Column Temperature 37°C
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Gradient Elution A typical gradient would start at 100% A, ramping to ~30-40% B over 20-30 minutes to elute the derivatized amino acid. Optimize based on the specific column and system.
    Fluorescence Detector Excitation (λex): 250 nm

    | | Emission (λem): 395 nm |

System Suitability and Data Interpretation

To ensure the validity of the results, system suitability tests should be performed before running the sample sequence.

Table 4: System Suitability Criteria

Parameter Acceptance Criteria (HILIC-MS/MS) Acceptance Criteria (RP-HPLC-FLD)
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 0.8 ≤ T ≤ 1.8
Theoretical Plates (N) > 5000 > 2000
RSD of Peak Area ≤ 15% (for 5 replicate injections of a mid-level standard) ≤ 5% (for 5 replicate injections of a mid-level standard)

| Calibration Curve (r²) | ≥ 0.995 | ≥ 0.998 |

Troubleshooting

  • No/Low Peak (HILIC-MS/MS):

    • Cause: Incorrect mobile phase composition (too much aqueous).

    • Solution: Ensure the initial mobile phase condition is high in organic solvent (≥85% acetonitrile). Check MS tune and source parameters.

  • Poor Peak Shape/Tailing (HILIC):

    • Cause: Salt concentration in the mobile phase is too low; sample solvent mismatch.

    • Solution: Ensure adequate buffer concentration (5-10 mM) in the aqueous phase.[1][5] Dilute the sample in a solvent similar to the initial mobile phase.

  • Inconsistent Results (Derivatization):

    • Cause: Incomplete derivatization or degradation of the reagent/derivative.

    • Solution: Ensure accurate pipetting and immediate vortexing after adding the AQC reagent. AQC reagent is moisture-sensitive; handle it accordingly. Analyze samples promptly after derivatization.[8]

Conclusion

The analysis of this compound can be successfully achieved using either HILIC-MS/MS for direct analysis or RP-HPLC-FLD following pre-column derivatization. The HILIC-MS/MS method offers superior specificity and a simpler workflow, making it the preferred approach for complex matrices and high-throughput needs. The derivatization method provides a robust and sensitive alternative for laboratories with standard HPLC instrumentation. The choice of method should be guided by the specific analytical requirements, sample type, and available resources.

References

Application Notes & Protocols: 2-Amino-6-hydroxyhexanoic Acid as a Versatile Intermediate for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of viral pathogens necessitates a continuous search for novel therapeutic agents. Non-canonical amino acids represent a crucial class of building blocks in modern medicinal chemistry, offering unique structural and functional properties for designing potent and selective inhibitors. This document provides a detailed guide on the synthesis, purification, and application of (S)-2-amino-6-hydroxyhexanoic acid, a valuable lysine analogue, as a key intermediate in the development of next-generation antiviral drugs. We present field-proven protocols, explain the scientific rationale behind key experimental steps, and discuss its potential in creating peptidomimetics that target critical viral machinery.

Introduction: The Strategic Advantage of (S)-2-amino-6-hydroxyhexanoic Acid

(S)-2-amino-6-hydroxyhexanoic acid, also known as (S)-6-hydroxynorleucine, is a derivative of the essential amino acid L-lysine where the terminal epsilon-amino group is replaced by a hydroxyl group. This seemingly subtle modification provides significant advantages for drug design:

  • Altered Polarity and Hydrogen Bonding: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming novel, high-affinity interactions within the active site of viral enzymes, such as proteases or polymerases.

  • Metabolic Stability: The replacement of the primary amine reduces susceptibility to degradation by host aminotransferases, potentially improving the pharmacokinetic profile of the final drug candidate.

  • Versatile Chemical Handle: The hydroxyl group serves as a convenient point for further chemical modification, allowing for the attachment of various pharmacophores to explore structure-activity relationships (SAR).

Antiviral drugs function by interfering with specific stages of the viral life cycle, including viral entry, replication, protein synthesis, and release.[1][2] By incorporating unique structural motifs like 2-amino-6-hydroxyhexanoic acid, medicinal chemists can design molecules that precisely target these viral processes, often with greater selectivity and reduced host toxicity.[1][3]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name This compound[4][5]
Molecular Formula C₆H₁₃NO₃[5][6]
Molecular Weight 147.17 g/mol [5][6]
Melting Point 245-262 °C[6]
pKa (Predicted) 2.53 ± 0.24 (Carboxyl)[6]
Solubility Slightly soluble in water and aqueous acid[6]
Appearance White to off-white solid[6]

Synthesis and Purification of (S)-2-amino-6-hydroxyhexanoic Acid from L-Lysine

The most common and stereospecific route to (S)-2-amino-6-hydroxyhexanoic acid begins with the readily available amino acid L-lysine. The core of this transformation involves the selective conversion of the α-amino group of lysine into a hydroxyl group while preserving the stereochemistry at the C2 position. A well-established method for this is through diazotization.

Overall Synthesis Workflow

The workflow involves the reaction of L-lysine with sodium nitrite in an acidic medium, followed by purification using ion-exchange chromatography to isolate the desired product from the starting material and byproducts.

SynthesisWorkflow Lysine L-Lysine Substrate (in 10% H₂SO₄) Reaction Diazotization Reaction (45-50°C, 6.5h) Lysine->Reaction Reagents Sodium Nitrite (NaNO₂) in Water Reagents->Reaction Quench Quench Excess Nitrous Acid (with Urea) Reaction->Quench Purification Ion-Exchange Chromatography (AG-50-X8, H⁺ form) Quench->Purification Product (S)-2-amino-6-hydroxyhexanoic acid Purification->Product AntiviralSynth cluster_0 Step 1: Protection cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Deprotection A This compound B Protected Intermediate (Ester + O-TBDMS) A->B 1. SOCl₂/MeOH 2. TBDMSCl, Imidazole D Protected Dipeptide B->D C N-Boc-Phenylalanine C->D EDC, HOBt E Final Dipeptide Fragment (Antiviral Precursor) D->E TFA or TBAF/HCl

References

Application Notes and Protocols: 2-Amino-6-hydroxyhexanoic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the burgeoning applications of the non-proteinogenic amino acid, 2-Amino-6-hydroxyhexanoic acid, and its derivatives. This document delves into its significant potential as a therapeutic agent, with a primary focus on its role as an arginase inhibitor for the treatment of cardiovascular diseases, alongside exploring its potential in other therapeutic areas.

Introduction: The Therapeutic Promise of a Unique Amino Acid

This compound, also known as 6-hydroxynorleucine, is an alpha-amino acid that is not incorporated into proteins during translation.[1][2] Its unique structural properties have garnered interest in its use as a scaffold and intermediate in the synthesis of novel therapeutic agents.[3][4] While its applications are diverse, a significant body of preclinical evidence highlights its potential as a modulator of critical enzymatic pathways, particularly in the cardiovascular system. This document will primarily focus on its well-documented role as an arginase inhibitor and the implications for treating myocardial ischemia-reperfusion injury.

Mechanism of Action: Arginase Inhibition and Nitric Oxide Bioavailability

The primary therapeutic mechanism of this compound derivatives lies in their ability to inhibit the enzyme arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[5][6] In pathological conditions such as myocardial ischemia-reperfusion injury, arginase activity is upregulated, leading to increased L-arginine depletion.[5][7] This substrate depletion "uncouples" endothelial NOS (eNOS), causing it to produce superoxide radicals instead of the vasodilatory and cardioprotective molecule, nitric oxide (NO).[8]

Derivatives of this compound, such as (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, act as potent arginase inhibitors.[9] By blocking the active site of arginase, these compounds prevent the breakdown of L-arginine, thereby increasing its availability for eNOS.[6][9] This restoration of L-arginine levels promotes NO production, leading to vasodilation, improved coronary blood flow, and a reduction in oxidative stress, ultimately protecting the myocardium from reperfusion-induced damage.[3][5][10]

Signaling Pathway: Arginase Inhibition in Cardioprotection

Arginase_Inhibition_Pathway cluster_0 Ischemia-Reperfusion Injury cluster_1 Therapeutic Intervention cluster_2 Cellular Effects Upregulated Arginase Upregulated Arginase L-Arginine L-Arginine Upregulated Arginase->L-Arginine Depletes Ornithine + Urea Ornithine + Urea Upregulated Arginase->Ornithine + Urea Produces This compound derivative 2-Amino-6-hydroxyhexanoic acid derivative (Arginase Inhibitor) This compound derivative->Upregulated Arginase Inhibits eNOS eNOS L-Arginine->eNOS Substrate for Nitric Oxide (NO) Nitric Oxide (NO) eNOS->Nitric Oxide (NO) Vasodilation Vasodilation Nitric Oxide (NO)->Vasodilation Reduced Oxidative Stress Reduced Oxidative Stress Nitric Oxide (NO)->Reduced Oxidative Stress Cardioprotection Cardioprotection Vasodilation->Cardioprotection Reduced Oxidative Stress->Cardioprotection Arginase_Inhibitor_Screening Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Arginase Dispense Arginase Prepare Reagents->Dispense Arginase Add Inhibitors/Controls Add Inhibitors/Controls Dispense Arginase->Add Inhibitors/Controls Pre-incubate Pre-incubate Add Inhibitors/Controls->Pre-incubate Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop Reaction & Develop Color Stop Reaction & Develop Color Incubate->Stop Reaction & Develop Color Measure Absorbance Measure Absorbance Stop Reaction & Develop Color->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End

References

6-Hydroxynorleucine: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and peptide science, the demand for non-canonical amino acids to build complex and functionally diverse molecules is ever-increasing. Among these, 6-hydroxynorleucine, a hydrophilic α-amino acid, has emerged as a pivotal building block. Its bifunctional nature, possessing both a reactive primary alcohol and the characteristic amino acid functionalities, offers a unique scaffold for the synthesis of novel peptidomimetics, constrained cyclic peptides, and key pharmaceutical intermediates. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of 6-hydroxynorleucine in organic synthesis, complete with detailed protocols and mechanistic insights.

L-6-Hydroxynorleucine is a crucial chiral intermediate in the synthesis of vasopeptidase inhibitors, a class of drugs that target key enzymes in the regulation of blood pressure.[1] Omapatrilat is a notable example of a vasopeptidase inhibitor where 6-hydroxynorleucine is a key structural component.[2][3] The hydroxyl group provides a handle for further chemical modification, enhancing the pharmacological properties of the final molecule.

Physicochemical Properties of 6-Hydroxynorleucine

A thorough understanding of the physical and chemical properties of 6-hydroxynorleucine is fundamental to its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C6H13NO3[4]
Molecular Weight 147.17 g/mol [4]
Appearance White crystalline powder[5]
Solubility Soluble in waterGeneral knowledge
Optical Rotation [a]D20 = -4 ± 1º (c=1 in MeOH)[5]

Strategic Utilization in Synthesis: Orthogonal Protection

The successful incorporation of 6-hydroxynorleucine into complex molecules hinges on a robust orthogonal protecting group strategy. This approach allows for the selective deprotection of one functional group while others remain intact, enabling precise and sequential chemical modifications.[6]

The primary functional groups requiring protection are the α-amino group and the δ-hydroxyl group. The α-carboxylic acid is typically activated for coupling without protection in solid-phase peptide synthesis (SPPS), or protected as an ester in solution-phase synthesis.

Nα-Protection: The Fmoc Group

For solid-phase peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) group is the most common choice for temporary protection of the α-amino group.[5] The Fmoc group is stable to a wide range of reaction conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[7]

Side-Chain Hydroxyl Protection

The choice of protecting group for the side-chain hydroxyl group is critical and depends on the overall synthetic strategy. Two commonly employed and orthogonally compatible protecting groups are the tert-butyl (tBu) ether and the benzyl (Bzl) ether.

  • Tert-Butyl (tBu) Ether: The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), typically used in the final cleavage of the peptide from the solid support.[8][9] This makes it an ideal choice for standard Fmoc-based SPPS.

  • Benzyl (Bzl) Ether: The benzyl ether is also stable to Fmoc deprotection conditions. Its removal is typically achieved by catalytic hydrogenolysis, which provides an additional layer of orthogonality. This allows for the selective deprotection of the side chain while the peptide remains anchored to the resin and other acid-labile protecting groups are intact.[4]

Orthogonal_Protection

Experimental Protocols

Protocol 1: Nα-Fmoc Protection of L-6-Hydroxynorleucine

This protocol describes the protection of the α-amino group of L-6-hydroxynorleucine with the Fmoc group.

Materials:

  • L-6-Hydroxynorleucine

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve L-6-hydroxynorleucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.5 eq).

  • To this solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise at 0°C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl at 0°C.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to obtain a crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford Nα-Fmoc-L-6-hydroxynorleucine as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-6-hydroxynorleucine(OtBu)-OH

This protocol outlines the incorporation of a side-chain protected 6-hydroxynorleucine into a peptide sequence on a solid support.

Materials:

  • Fmoc-Rink amide resin

  • Fmoc-L-6-hydroxynorleucine(OtBu)-OH

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes. Drain and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-L-6-hydroxynorleucine(OtBu)-OH (3 eq), OxymaPure® (3 eq), in DMF.

    • Add DIC (3 eq) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow

Applications in Advanced Synthesis

Side-Chain Modification

The hydroxyl group of 6-hydroxynorleucine serves as a versatile handle for a variety of post-synthetic modifications, enabling the creation of peptides with novel properties.

Esterification and Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers. These modifications can be used to attach fluorescent probes, polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles, or other small molecules to create targeted drug conjugates.[10][11]

Macrocyclization: The side chain can be involved in the formation of cyclic peptides. Side chain-to-side chain cyclization can be achieved by forming an amide bond with a dicarboxylic amino acid (e.g., glutamic acid) or a lactone with the C-terminus.[12][13] Such constrained peptides often exhibit enhanced biological activity and stability.

Protocol 3: On-Resin Side-Chain Esterification

This protocol describes the esterification of the hydroxyl group of a resin-bound peptide containing 6-hydroxynorleucine. This requires an orthogonal protecting group strategy where the side chain of 6-hydroxynorleucine can be selectively deprotected.

Materials:

  • Peptide-resin with Fmoc-L-6-hydroxynorleucine(OBzl) incorporated

  • Palladium(0) tetrakis(triphenylphosphine)

  • Phenylsilane

  • DCM

  • Carboxylic acid of interest

  • DIC

  • 4-Dimethylaminopyridine (DMAP)

  • DMF

Procedure:

  • Selective Deprotection of Benzyl Ether:

    • Swell the peptide-resin in DCM.

    • Add a solution of Pd(PPh₃)₄ (0.2 eq) and phenylsilane (10 eq) in DCM.

    • Agitate the mixture under an inert atmosphere for 2 hours.

    • Wash the resin thoroughly with DCM (5x) and DMF (5x).

  • Esterification:

    • Swell the deprotected peptide-resin in DMF.

    • In a separate vial, dissolve the carboxylic acid (5 eq), DIC (5 eq), and a catalytic amount of DMAP in DMF.

    • Add the activated carboxylic acid solution to the resin.

    • Agitate the mixture overnight at room temperature.

    • Monitor the reaction by cleaving a small amount of resin and analyzing by LC-MS.

  • Washing: Drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).

  • Final Cleavage and Purification: Proceed with the final cleavage and purification as described in Protocol 2.

Conclusion

6-Hydroxynorleucine is a valuable and versatile building block in organic synthesis, particularly for the development of novel peptides and pharmaceutical agents. Its bifunctional nature, when combined with a strategic orthogonal protection scheme, provides a powerful platform for creating complex molecular architectures. The protocols and insights provided in this application note are intended to empower researchers to effectively harness the potential of 6-hydroxynorleucine in their synthetic endeavors, paving the way for new discoveries in medicine and materials science.

References

Protocol for Solid-Phase Synthesis with 2-Amino-6-hydroxyhexanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the incorporation of the non-canonical amino acid, 2-Amino-6-hydroxyhexanoic acid (Ahx(OH)), into synthetic peptides via solid-phase peptide synthesis (SPPS). Addressing the unique considerations for its primary alcohol side chain, this guide offers detailed methodologies for both Fmoc/tBu and Boc/Bzl orthogonal protection strategies. We delve into the rationale behind the selection of protecting groups, coupling reagents, and cleavage conditions to ensure high-yield and high-purity synthesis of peptides containing this versatile building block. This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide modification repertoire.

Introduction: The Significance of this compound in Peptide Design

This compound, also known as 6-hydroxynorleucine, is a valuable unnatural amino acid for peptide chemists. Its aliphatic side chain, extended by a terminal primary hydroxyl group, offers a unique combination of hydrophobicity and a site for further functionalization. The incorporation of Ahx(OH) can influence peptide conformation, solubility, and enzymatic stability.[1] Furthermore, the primary alcohol provides a handle for post-synthetic modifications, such as pegylation, glycosylation, or the attachment of fluorescent labels and drug conjugates.

Successful solid-phase peptide synthesis (SPPS) of Ahx(OH)-containing peptides hinges on a robust protecting group strategy to prevent unwanted side reactions at the ε-hydroxyl group. This guide will provide a comprehensive framework for the seamless integration of Ahx(OH) into peptide sequences.

Orthogonal Protection Strategies for Ahx(OH)

The success of SPPS is predicated on the principle of orthogonal protection, wherein different classes of protecting groups can be removed under specific conditions without affecting others.[2][3] The two dominant strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches.[2]

Fmoc/tBu Strategy

In this widely used methodology, the temporary Nα-protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while permanent side-chain protecting groups are acid-labile, typically requiring strong acid for removal.[4][5]

  • Nα-Protection: Fmoc

  • Side-Chain Protection for Ahx(OH): Trityl (Trt) is a suitable choice for the primary alcohol of Ahx(OH). It is bulky, preventing side reactions, and is cleaved under the standard strong acidic conditions used for final peptide deprotection and cleavage from the resin.[6] While commercially available Nα-Fmoc-6-hydroxynorleucine often comes with an unprotected hydroxyl group, on-resin protection or pre-synthesis protection is recommended for complex syntheses.

  • Final Cleavage and Deprotection: Trifluoroacetic acid (TFA)-based cocktails.[3]

Boc/Bzl Strategy

This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and typically employs benzyl-based protecting groups for the side chains, which require a very strong acid like hydrofluoric acid (HF) for removal.[7]

  • Nα-Protection: Boc

  • Side-Chain Protection for Ahx(OH): Benzyl (Bzl) ether is the standard choice for protecting hydroxyl groups in the Boc/Bzl strategy. It is stable to the repeated TFA treatments used for Boc removal.

  • Final Cleavage and Deprotection: Strong acids such as HF or trifluoromethanesulfonic acid (TFMSA).[7]

Experimental Protocols

Materials and Reagents

The following table summarizes the key building blocks for incorporating Ahx(OH).

Compound NameStrategySupplier Examples
Nα-Fmoc-6-hydroxynorleucineFmoc/tBuChem-Impex, Bapeks
Nα-Boc-L-6-hydroxynorleucineBoc/BzlChem-Impex, Cusabio
Fmoc-6-Hydroxynorleucine(Bzl)-OHFmoc/tBuAdvanced ChemTech

A selection of common coupling reagents is presented below.

Coupling ReagentClassKey Features
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Uronium SaltHighly efficient, especially for hindered couplings.
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)Uronium SaltWidely used, effective for most couplings.
DIC (N,N'-Diisopropylcarbodiimide)CarbodiimideCost-effective, often used with additives like HOBt or Oxyma.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltGood for reducing racemization.
Protocol 1: Fmoc/tBu Synthesis of an Ahx(OH)-Containing Peptide

This protocol assumes the use of a commercially available Nα-Fmoc-6-hydroxynorleucine with an unprotected side chain and details an on-resin protection step.

SPPS_Fmoc_Workflow cluster_resin_prep Resin Preparation cluster_coupling_cycle Standard Amino Acid Coupling cluster_AhxOH_incorporation Ahx(OH) Incorporation & Protection cluster_final_steps Final Steps Resin Swell Resin (e.g., Rink Amide) Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 1 AA_Coupling Couple Fmoc-AA-OH (HATU/DIPEA) Fmoc_Deprotection1->AA_Coupling Fmoc_Deprotection2 Fmoc Deprotection AA_Coupling->Fmoc_Deprotection2 n cycles AhxOH_Coupling Couple Fmoc-Ahx(OH)-OH Fmoc_Deprotection2->AhxOH_Coupling On_Resin_Protection On_Resin_Protection AhxOH_Coupling->On_Resin_Protection Optional but Recommended OnResin_Protection On-Resin Protection (Trt-Cl, DIPEA) Fmoc_Deprotection3 Fmoc Deprotection Final_Coupling Continue Peptide Elongation Fmoc_Deprotection3->Final_Coupling On_Resin_Protection->Fmoc_Deprotection3 Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Fmoc/tBu SPPS of Ahx(OH)-peptides.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the linker. Wash the resin thoroughly with DMF.

  • Peptide Chain Elongation (Standard Amino Acids):

    • Pre-activate the desired Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the resin loading) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF.

    • Perform Fmoc deprotection as described in step 2.

    • Repeat this cycle for all standard amino acids preceding the Ahx(OH) residue.

  • Coupling of Fmoc-Ahx(OH)-OH: Couple Nα-Fmoc-6-hydroxynorleucine using the same procedure as for standard amino acids.

  • On-Resin Side-Chain Protection (Optional but Recommended):

    • Wash the resin with dichloromethane (DCM).

    • Swell the resin in anhydrous DCM.

    • Add Trityl chloride (Trt-Cl, 3-5 equivalents) and DIPEA (3-5 equivalents) in DCM.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Wash the resin with DCM, DMF, and methanol, then again with DMF.

  • Continue Peptide Chain Elongation: Proceed with coupling the subsequent amino acids as described in step 3.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5) for 2-3 hours at room temperature.[8]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Boc/Bzl Synthesis of an Ahx(OH)-Containing Peptide

This protocol outlines the procedure using the Boc/Bzl strategy and assumes the use of Nα-Boc-L-6-hydroxynorleucine. A pre-synthesis side-chain protection step is described.

SPPS_Boc_Workflow cluster_building_block_prep Building Block Preparation cluster_spps_cycle SPPS Cycle cluster_final_steps Final Steps Start Boc-Ahx(OH)-OH Protect_OH Protect Hydroxyl Group (NaH, BnBr) Start->Protect_OH 1. Benzylation Couple_AA Couple Next Boc-AA-OH (DIC/HOBt) Protect_OH->Couple_AA 2. Use as building block Load_Resin Load First Boc-AA-OH on Merrifield Resin Deprotect_Boc Boc Deprotection (TFA/DCM) Load_Resin->Deprotect_Boc Neutralize Neutralization (DIPEA/DMF) Deprotect_Boc->Neutralize Neutralize->Couple_AA Couple_AA->Deprotect_Boc Repeat for each AA HF_Cleavage HF Cleavage & Global Deprotection Couple_AA->HF_Cleavage After final coupling Purification Purification (RP-HPLC) HF_Cleavage->Purification

Caption: Workflow for Boc/Bzl SPPS of Ahx(OH)-peptides.

  • Preparation of Boc-Ahx(Bzl)-OH (Pre-synthesis):

    • Dissolve Nα-Boc-L-6-hydroxynorleucine (1.0 equivalent) in anhydrous DMF.[9]

    • Cool the solution to 0°C and add sodium hydride (NaH, ~2.0 equivalents) portion-wise.[9]

    • Add benzyl bromide (BnBr, 1.5-2.0 equivalents) and allow the reaction to warm to room temperature.[9]

    • Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product to obtain Boc-Ahx(Bzl)-OH.

  • Resin Loading: Load the first Boc-protected amino acid onto a suitable resin (e.g., Merrifield resin).

  • Peptide Chain Elongation:

    • Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.

    • Washing and Neutralization: Wash the resin with DCM and then neutralize with a solution of 10% DIPEA in DMF.

    • Coupling: Couple the next Boc-protected amino acid (including the prepared Boc-Ahx(Bzl)-OH) using a standard coupling protocol, for example, with DIC and HOBt in DMF/DCM.

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Repeat this cycle until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Perform cleavage and global deprotection using anhydrous HF with a scavenger such as anisole at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training).

    • After HF evaporation, triturate the residue with cold diethyl ether, filter, and dry the crude peptide.

  • Purification: Purify the crude peptide by RP-HPLC.

Conclusion and Best Practices

The incorporation of this compound into peptides is a straightforward process when a well-defined orthogonal protection strategy is employed. The commercial availability of Nα-protected Ahx(OH) derivatives simplifies the workflow significantly. For the Fmoc/tBu strategy, on-resin tritylation of the side-chain hydroxyl is a prudent step to avoid potential side reactions, particularly in long or complex sequences. For the Boc/Bzl strategy, pre-synthesis benzylation of the hydroxyl group is necessary to ensure its stability during the repeated acidolytic Nα-deprotection steps. The choice of coupling reagent should be guided by the specific sequence, with more potent reagents like HATU being beneficial for potentially challenging couplings. By following the detailed protocols outlined in this guide, researchers can confidently synthesize novel Ahx(OH)-containing peptides for a wide range of applications in chemical biology and drug discovery.

References

"2-Amino-6-hydroxyhexanoic acid in multi-enzyme cascade reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Multi-Enzyme Cascade for the Asymmetric Synthesis of L-2-Amino-6-hydroxyhexanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-2-Amino-6-hydroxyhexanoic acid (also known as L-6-hydroxynorleucine or L-6-HNL) is a non-proteinogenic amino acid that serves as a valuable chiral intermediate in the pharmaceutical industry, notably for the synthesis of vasopeptidase inhibitors[1]. The production of enantiomerically pure compounds is a critical challenge in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Traditional chemical synthesis often yields racemic mixtures (an equal mix of D- and L-enantiomers) that are difficult and costly to resolve. This application note details a robust, one-pot multi-enzyme cascade that achieves the efficient deracemization of a racemic DL-6-HNL mixture to produce the desired L-enantiomer with high yield and excellent enantiomeric purity (>99%). The cascade leverages the high selectivity of D-amino acid oxidase and L-glutamate dehydrogenase, coupled with an enzymatic cofactor regeneration system, presenting a green and highly effective alternative to conventional chemical methods.

Introduction: The Imperative for Enantiopure Intermediates

The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. For chiral molecules like 2-Amino-6-hydroxyhexanoic acid, the biological activity is often confined to a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the development of scalable and cost-effective methods for producing single-enantiomer compounds is of paramount importance.

Biocatalysis, using isolated enzymes or whole cells, offers a powerful solution. Multi-enzyme cascades, which mimic the efficiency of metabolic pathways in living cells, are particularly advantageous.[2][3] These "one-pot" systems combine multiple reaction steps without the need to isolate intermediates, leading to several benefits:

  • Reduced Waste and Cost: Eliminates intermediate purification steps, saving time, solvents, and resources.[4]

  • Overcoming Equilibrium Limitations: The rapid consumption of an intermediate by a subsequent enzyme can drive a thermodynamically unfavorable reaction forward.[5][6]

  • High Selectivity: Enzymes operate with exceptional chemo-, regio-, and stereoselectivity under mild aqueous conditions, minimizing by-product formation.[7]

This guide describes a dynamic kinetic resolution (deracemization) process that transforms nearly 100% of a racemic starting material into a single, desired stereoisomer.

Principle of the Deracemization Cascade

The overall objective of this cascade is the conversion of a 50:50 mixture of DL-2-Amino-6-hydroxyhexanoic acid into enantiomerically pure L-2-Amino-6-hydroxyhexanoic acid. This is achieved through a coordinated cycle of selective oxidation, by-product neutralization, and stereoselective reductive amination, supported by continuous cofactor regeneration.

The Four Key Enzymatic Steps:

  • Selective Oxidation of the D-Enantiomer: A D-amino acid oxidase (DAAO) selectively targets and oxidizes D-6-HNL to its corresponding α-keto acid, 2-keto-6-hydroxyhexanoic acid. This reaction consumes oxygen and produces hydrogen peroxide (H₂O₂) and ammonia as by-products. The desired L-6-HNL is not recognized by the enzyme and remains unaltered.

  • Detoxification: The H₂O₂ generated in the first step can oxidatively damage enzymes, compromising the stability of the cascade. Catalase is therefore included to rapidly and efficiently decompose H₂O₂ into water and oxygen.

  • Stereoselective Reductive Amination: A dehydrogenase, such as L-glutamate dehydrogenase (GDH), catalyzes the reductive amination of the 2-keto-6-hydroxyhexanoic acid intermediate.[1] Crucially, this enzyme is stereoselective, exclusively producing the L-enantiomer of 6-HNL. This step requires a reduced nicotinamide adenine dinucleotide (NADH) cofactor as a hydride donor, which is oxidized to NAD⁺.

  • Cofactor Regeneration: To make the process economically viable, the expensive NADH cofactor must be continuously regenerated. This is accomplished by a substrate-coupled regeneration system. Glucose dehydrogenase (GlcDH) oxidizes a cheap co-substrate, glucose, to glucono-δ-lactone, while simultaneously reducing NAD⁺ back to the active NADH form. This creates a closed loop for the cofactor, allowing a small, catalytic amount to drive the main reaction to completion.

The interplay of these four enzymes creates a cycle that continuously removes the unwanted D-enantiomer and converts it into the desired L-enantiomer, ultimately pushing the reaction mixture towards a state of high enantiomeric purity.

Deracemization_Cascade cluster_main Main Reaction Cycle cluster_cofactor Cofactor Regeneration cluster_detox By-product Removal D_HNL D-6-HNL (Unwanted Enantiomer) Keto_Acid 2-Keto-6-hydroxy- hexanoic Acid D_HNL->Keto_Acid D-Amino Acid Oxidase (DAAO) + O₂ H2O2 H₂O₂ D_HNL->H2O2 generates L_HNL L-6-HNL (Desired Product) Keto_Acid->L_HNL L-Glutamate Dehydrogenase (GDH) + NH₄⁺ NAD NAD⁺ NADH NADH Keto_Acid->NADH requires NAD->NADH Glucose -> Glucono-δ-lactone NADH->NAD Glucose Dehydrogenase (GlcDH) H2O_O2 H₂O + ½O₂ H2O2->H2O_O2 Catalase L_HNL_Start L-6-HNL (from starting material) Immobilization_Workflow start Prepare Enzyme Solution (DAAO, GDH, GlcDH, Catalase) immobilize Immobilization Reaction (Covalent Attachment) start->immobilize support Select & Activate Support (e.g., Epoxy-activated beads) support->immobilize wash Wash & Recover Immobilized Biocatalyst immobilize->wash reaction Use in Cascade Reaction wash->reaction recover Filter & Recover Biocatalyst reaction->recover product Purify Product from Supernatant reaction->product reuse Reuse in Next Batch recover->reuse Cycle

References

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Amino-6-hydroxyhexanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-6-hydroxyhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As a non-proteinogenic amino acid, understanding its stability is critical for reliable and reproducible experimental outcomes. This document provides a comprehensive overview of potential stability issues, troubleshooting strategies, and frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound solutions.

Issue 1: Loss of Compound Potency or Concentration Over Time

Symptoms:

  • Inconsistent assay results.

  • Lower than expected concentration upon analysis.

  • Decreased biological activity of the solution.

Potential Cause: The primary cause of potency loss for this compound in aqueous solution is likely intramolecular cyclization. Due to the presence of a hydroxyl group at the 6-position (a delta-hydroxy acid), the molecule can undergo intramolecular esterification to form a thermodynamically stable six-membered ring, a δ-lactone (3-amino-6-methyltetrahydro-2H-pyran-2-one).[1] This reaction is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.[2]

Troubleshooting Workflow:

start Potency Loss Detected check_pH 1. Analyze Solution pH start->check_pH check_temp 2. Review Storage Temperature check_pH->check_temp analyze_impurities 3. Perform Impurity Analysis (HPLC, LC-MS) check_temp->analyze_impurities confirm_lactone 4. Identify Potential Lactone Peak analyze_impurities->confirm_lactone mitigate 5. Implement Mitigation Strategies confirm_lactone->mitigate

Workflow for Investigating Potency Loss.

Step-by-Step Solutions:

  • pH and Buffer Selection:

    • Action: Measure the pH of your stock and working solutions.

    • Rationale: Extreme pH values can catalyze the lactonization reaction. For optimal stability, maintain the pH of the solution as close to neutral (pH 6-8) as possible. If your experimental conditions require acidic or basic pH, prepare fresh solutions immediately before use and minimize storage time.

    • Recommendation: Use a non-reactive buffer system, such as phosphate-buffered saline (PBS), to maintain a stable pH.

  • Temperature Control:

    • Action: Review your storage and handling procedures.

    • Rationale: Heat can significantly accelerate the rate of intramolecular cyclization.[2]

    • Recommendation: Store stock solutions of this compound at 2-8°C.[3] For long-term storage, consider aliquoting and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Impurity Analysis:

    • Action: Analyze your aged solution using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[][5]

    • Rationale: This will help to identify and quantify any degradation products. The primary degradation product to look for would be the corresponding δ-lactone, which will have a different retention time than the parent compound.

    • Protocol: See the "Experimental Protocols" section for a general HPLC method development guide.

Issue 2: Appearance of New Peaks in Chromatograms

Symptoms:

  • Unexpected peaks appear in HPLC or LC-MS analysis of the solution over time.

  • The area of the main peak corresponding to this compound decreases as the new peak area increases.

Potential Causes:

  • Lactonization: As discussed above, the formation of the δ-lactone is a primary suspect.

  • Oxidation: The amino group and the secondary alcohol are susceptible to oxidation, especially in the presence of metal ions or exposure to light and oxygen.[6]

  • Intermolecular Reactions: At high concentrations, intermolecular amide bond formation could lead to dimers or oligomers.

Troubleshooting Workflow:

start New Peak Detected characterize_peak 1. Characterize New Peak (MS, NMR) start->characterize_peak assess_conditions 2. Review Solution Conditions (pH, Temp, Light Exposure) characterize_peak->assess_conditions forced_degradation 3. Perform Forced Degradation Studies assess_conditions->forced_degradation identify_pathway 4. Identify Degradation Pathway forced_degradation->identify_pathway optimize_storage 5. Optimize Storage and Handling identify_pathway->optimize_storage

Workflow for Identifying Unknown Peaks.

Step-by-Step Solutions:

  • Peak Characterization:

    • Action: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peak. If the new peak is significant, consider isolation and structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Rationale: The mass of the δ-lactone will be lower than the parent compound due to the loss of a water molecule. Oxidative products would show an increase in mass.

  • Forced Degradation Studies:

    • Action: Intentionally subject the this compound solution to harsh conditions (acid, base, heat, oxidation, and light) to accelerate degradation.[6][7]

    • Rationale: This can help to confirm the identity of the degradation products seen in your samples and understand the degradation pathways.[8]

    • Protocol: A general protocol for forced degradation studies is provided in the "Experimental Protocols" section.

  • Control for Oxidation:

    • Action: If oxidation is suspected, prepare solutions using degassed solvents and consider adding an antioxidant if compatible with your experimental system.

    • Rationale: Removing dissolved oxygen and preventing exposure to light can minimize oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: For short-term storage (up to a few weeks), a solution buffered to a neutral pH (6-8) and stored at 2-8°C is recommended.[3] For long-term storage, it is advisable to prepare aliquots of the solution to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C. The solid form of the compound is hygroscopic and should be stored in a desiccator at 2-8°C.[3]

Q2: How does pH affect the stability of this compound in solution?

A2: Both acidic and basic conditions can catalyze the intramolecular cyclization to form the δ-lactone. Therefore, maintaining a neutral pH is crucial for maximizing the stability of the solution. If your experiment requires a non-neutral pH, it is best to prepare the solution fresh before each use.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation product is the corresponding δ-lactone (3-amino-6-methyltetrahydro-2H-pyran-2-one) formed through intramolecular cyclization.[1] Other potential degradation products could arise from oxidation of the amino or hydroxyl groups.

Q4: Can I autoclave a solution of this compound?

A4: Autoclaving is not recommended. The high temperature and pressure will likely promote significant degradation, primarily through lactonization.[2] Sterilization should be performed by sterile filtration using a 0.22 µm filter.

Q5: What analytical techniques are suitable for assessing the stability of this compound solutions?

A5: A stability-indicating HPLC method with UV or mass spectrometric detection is the most common and reliable approach.[][5] Such a method should be able to separate the parent compound from its potential degradation products. LC-MS/MS can provide higher sensitivity and specificity for identifying and quantifying trace-level degradants.[]

Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8°C (short-term), -20°C or below (long-term)Minimizes the rate of degradation reactions.[3]
pH of Solution 6-8Reduces acid and base-catalyzed lactonization.
Solvent Buffered aqueous solutions (e.g., PBS)Maintains a stable pH.
Sterilization Sterile filtration (0.22 µm)Avoids thermal degradation from autoclaving.
Light Exposure Store in amber vials or protect from lightMinimizes potential photolytic degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water bath or incubator

  • Photostability chamber

  • HPLC or LC-MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., 1 mg/mL in PBS).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all samples, including an untreated control, by a suitable stability-indicating HPLC or LC-MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with UV or MS detector.

  • A C18 reversed-phase column is a good starting point.

Mobile Phase Development:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Start with a gradient elution, for example, 5% to 95% B over 20 minutes, to determine the approximate retention times of the parent compound and any degradants.

  • Optimize the gradient to achieve good resolution between all peaks.

Detection:

  • Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) may be necessary.[5]

  • Alternatively, pre-column derivatization with a UV-active or fluorescent tag can be employed for enhanced sensitivity.[9]

  • Mass spectrometric detection is highly recommended for its sensitivity and specificity.

References

Technical Support Center: Purification of Synthetic 2-Amino-6-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic 2-Amino-6-hydroxyhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. The methodologies and insights provided herein are based on established chemical principles and field-proven techniques to ensure you achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing causal explanations and actionable solutions.

Ion-Exchange Chromatography (IEX) Issues

Question 1: Why is my this compound not binding to the cation-exchange column?

Answer: Failure to bind to a cation-exchange resin is typically due to incorrect pH of the loading buffer. This compound is an amino acid with a basic amino group and an acidic carboxylic acid group. For it to carry a net positive charge and bind to a cation-exchanger (e.g., a resin with sulfonate groups, -SO3⁻), the pH of the buffer must be below its isoelectric point (pI).[1][2]

  • Causality: At a pH above the pI, the carboxylic acid group is deprotonated (-COO⁻) and the amino group is neutral or deprotonated, resulting in a net negative or neutral charge, which will not bind to a negatively charged resin.

  • Solution:

    • pH Adjustment: Ensure your loading buffer pH is at least one to two pH units below the pI of this compound. A starting pH of around 3-4 is generally effective.

    • Sample Preparation: Before loading, adjust the pH of your crude sample to match the equilibration buffer of the column.

    • Column Equilibration: Properly equilibrate the column with several column volumes of the low-pH loading buffer to ensure the resin is in the correct ionic form.

Question 2: I am seeing co-elution of my target compound with impurities during the elution step. How can I improve the separation?

Answer: Co-elution suggests that the impurities have similar charge characteristics to your target compound under the chosen elution conditions. To improve resolution, you need to optimize the elution gradient.[3]

  • Causality: A steep elution gradient (e.g., a rapid increase in salt concentration or pH) can cause compounds with similar binding affinities to elute together.

  • Solutions:

    • Shallow Gradient: Employ a shallower elution gradient. A gradual increase in the concentration of the eluting salt (e.g., NaCl or NH₄OH) will allow for finer separation of molecules with small differences in charge.[3][4]

    • Step Gradient: Alternatively, use a step gradient where you increase the eluent concentration in discrete steps. This can be effective if the binding affinities of your target and impurities are sufficiently different.

    • pH Gradient: Instead of a salt gradient, consider using a pH gradient for elution. As the pH increases, the net positive charge on the this compound will decrease, leading to its elution.

Experimental Workflow: Ion-Exchange Chromatography

IEX_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Collection Crude Crude Synthetic Mixture Adjust_pH Adjust pH to 3-4 Crude->Adjust_pH Load Load Sample Adjust_pH->Load Equilibrate Equilibrate Cation- Exchange Column (H+ form) Equilibrate->Load Wash Wash with H2O Load->Wash Elute Elute with Aqueous NH4OH Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., TLC, Ninhydrin Test) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

Caption: Workflow for the purification of this compound using ion-exchange chromatography.

Recrystallization Issues

Question 3: My yield after recrystallization is very low. What could be the cause and how can I improve it?

Answer: Low yield from recrystallization can stem from several factors, including the choice of solvent, the volume of solvent used, and the cooling process.

  • Causality and Solutions:

    • Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For this compound, a common and effective solvent system is a mixture of water and ethanol (H₂O-EtOH).[4] If your compound is too soluble in the chosen solvent at low temperatures, you will lose a significant amount in the mother liquor. Experiment with different solvent ratios to find the optimal balance.

    • Solvent Volume: Using an excessive volume of solvent will keep more of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.

    • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or cause the product to "crash out" as an amorphous solid, trapping impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Precipitation: If your compound is highly soluble even in cold solvent, consider adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the primary solvent) to induce precipitation.

Question 4: The purity of my this compound did not improve after recrystallization. What went wrong?

Answer: If purity does not increase, it is likely that the impurities have very similar solubility properties to your target compound in the chosen solvent system, or that the crystals formed in a way that trapped the impurities.

  • Causality and Solutions:

    • Insoluble Impurities: If there are impurities that are insoluble in the hot solvent, they should be removed by hot filtration before allowing the solution to cool.

    • Co-crystallization: If an impurity has a very similar structure and solubility, it may co-crystallize with your product. In this case, a different purification technique, such as a second pass through an ion-exchange column with a shallower gradient, may be necessary before recrystallization.

    • Insufficient Washing: After filtration, ensure the collected crystals are washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The impurities will largely depend on the synthetic route. If synthesized from L-lysine via diazotization, a common impurity is unreacted L-lysine.[4] Other potential impurities include diastereomers if the synthesis is not stereospecific, and byproducts from side reactions.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample. A mobile phase such as isopropanol:concentrated NH₄OH:H₂O (7:2:1) can be effective.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase column with a mobile phase suitable for polar compounds is a good starting point. Derivatization may be required for UV detection.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and identify any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Purity Analysis Methods

Analytical MethodPrincipleDetection MethodAdvantagesDisadvantages
HPLC Chromatographic separationUV, Fluorescence (often after derivatization)Good quantification, widely availableModerate sensitivity, may require derivatization[5]
GC-MS Chromatographic separation and mass analysisMass SpectrometryHigh sensitivity and specificityRequires derivatization (e.g., silylation), complex sample preparation[5]
TLC Planar chromatographyStaining (e.g., Ninhydrin)Simple, rapid, low costQualitative, lower resolution
NMR Nuclear magnetic resonanceRadiofrequencyProvides structural information, good for identifying impuritiesLower sensitivity compared to MS

Step-by-Step Protocol: Purification by Cation-Exchange Chromatography and Recrystallization

This protocol is a standard procedure for the purification of this compound from a crude synthetic mixture.

Part 1: Cation-Exchange Chromatography

  • Resin Preparation: Swell a strong cation-exchange resin (e.g., AG-50W-X8, H⁺ form) in deionized water.

  • Column Packing: Pack the slurry into a suitable chromatography column.

  • Equilibration: Equilibrate the column by washing with 3-5 column volumes of deionized water until the eluate has a neutral pH.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of deionized water. Adjust the pH to approximately 3-4 with a dilute acid (e.g., 1M HCl).

  • Loading: Carefully load the prepared sample onto the top of the column.

  • Washing: Wash the column with 2-3 column volumes of deionized water to remove any unbound, neutral, or anionic impurities.

  • Elution: Elute the bound this compound using a gradient of aqueous ammonium hydroxide (e.g., 0.1 M to 2 M). A typical eluent is a 1:3 mixture of concentrated NH₄OH and H₂O.[4]

  • Fraction Collection: Collect fractions and monitor for the presence of the amino acid using a ninhydrin spot test or TLC.

  • Pooling and Evaporation: Combine the ninhydrin-positive fractions and evaporate the solvent under reduced pressure to obtain the purified product, which may appear as a semi-solid.[4]

Part 2: Recrystallization

  • Dissolution: Dissolve the semi-solid obtained from the IEX step in a minimum amount of hot deionized water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: To the hot aqueous solution, add ethanol dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. White crystals of this compound should form. Further cool the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Purity After Purification Check_Method Which purification step failed? Start->Check_Method IEX_Issue Ion-Exchange Chromatography Check_Method->IEX_Issue IEX Recryst_Issue Recrystallization Check_Method->Recryst_Issue Recrystallization IEX_Problem What is the IEX issue? IEX_Issue->IEX_Problem Recryst_Problem What is the recrystallization issue? Recryst_Issue->Recryst_Problem No_Binding No Binding IEX_Problem->No_Binding No Binding CoElution Co-elution IEX_Problem->CoElution Co-elution Adjust_pH Adjust loading buffer pH to be < pI No_Binding->Adjust_pH Shallow_Gradient Use a shallower elution gradient CoElution->Shallow_Gradient Low_Yield Low Yield Recryst_Problem->Low_Yield Low Yield No_Purity_Increase No Purity Increase Recryst_Problem->No_Purity_Increase No Purity Increase Optimize_Solvent Optimize solvent system and volume Low_Yield->Optimize_Solvent Hot_Filter Perform hot filtration and wash crystals properly No_Purity_Increase->Hot_Filter

Caption: A decision tree for troubleshooting common issues in the purification of this compound.

References

Technical Support Center: Synthesis of 2-Amino-6-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-hydroxyhexanoic acid, also known as 6-hydroxynorleucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

I. Overview of Synthetic Routes and Common Impurity Classes

This compound is a valuable non-proteinogenic amino acid and a key chiral intermediate in the synthesis of various pharmaceuticals. Its synthesis can be approached through several routes, each with a unique impurity profile. Understanding the origin of these impurities is the first step in effective troubleshooting.

The primary methods for synthesizing this compound include:

  • Chemical Synthesis from L-Lysine: A common laboratory-scale method involving the diazotization of L-lysine.

  • Enzymatic Synthesis: Biocatalytic routes offering high stereoselectivity, typically starting from a keto-acid precursor or a hydantoin derivative.

  • Microbial Fermentation: Utilizing engineered microorganisms to produce the target molecule from simple carbon sources.

The impurities associated with these methods can be broadly categorized as:

  • Starting Material-Related Impurities: Unreacted starting materials and any impurities present in them.

  • Reagent-Related Impurities: Residual reagents or by-products derived from them.

  • Process-Related Impurities (By-products): Unwanted substances formed through side reactions or alternative reaction pathways of the starting materials or intermediates.

  • Intermediates: Incompletely converted intermediates in a multi-step synthesis.

  • Degradation Products: Impurities formed by the degradation of the desired product under the reaction or purification conditions.

Below, we delve into the specifics of each synthetic route, outlining potential impurities and providing actionable troubleshooting advice.

II. Chemical Synthesis from L-Lysine via Diazotization

This method leverages the conversion of the primary amino group of L-lysine to a hydroxyl group using nitrous acid, generated in situ from sodium nitrite and a strong acid. While seemingly straightforward, this reaction proceeds through a highly reactive and unstable carbocation intermediate, which is prone to various side reactions.

Diagram of the Diazotization of L-Lysine

diazotization cluster_main Main Reaction cluster_impurities Impurity Formation Lysine L-Lysine Carbocation Unstable Carbocation Intermediate Lysine->Carbocation NaNO₂, H⁺ Unreacted_Lysine Unreacted L-Lysine Product This compound (Desired Product) Carbocation->Product H₂O (Substitution) Elimination_Products Elimination By-products (e.g., unsaturated acids) Carbocation->Elimination_Products Elimination Rearrangement_Products Rearrangement By-products (e.g., isomeric hydroxy acids) Carbocation->Rearrangement_Products Hydride/Alkyl Shift reductive_amination cluster_main Main Reaction cluster_impurities Impurity Formation Keto_Acid 2-Keto-6-hydroxyhexanoic acid Imine Iminium Intermediate Keto_Acid->Imine NH₃, Amino Acid Dehydrogenase Unreacted_Keto_Acid Unreacted Keto Acid Hydroxy_Acid 2,6-Dihydroxyhexanoic acid Keto_Acid->Hydroxy_Acid Reduction by NAD(P)H Product This compound Imine->Product NAD(P)H, H⁺ hydantoin_hydrolysis cluster_main Main Reaction cluster_impurities Impurity Formation Hydantoin 5-(4-hydroxybutyl)hydantoin Carbamoyl N-carbamoyl-2-amino- 6-hydroxyhexanoic acid Hydantoin->Carbamoyl Hydantoinase Unreacted_Hydantoin Unreacted Hydantoin Product This compound Carbamoyl->Product Carbamoylase Carbamoyl_Impurity Residual N-carbamoyl intermediate

Technical Support Center: Optimizing Reaction Conditions for 6-Hydroxynorleucine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-hydroxynorleucine ((2S)-2-amino-6-hydroxyhexanoic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable non-proteinogenic amino acid. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 6-hydroxynorleucine?

There are two main strategies for synthesizing 6-hydroxynorleucine: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This approach often starts from commercially available chiral precursors like L-glutamic acid or involves the asymmetric modification of achiral starting materials.[1][2] A common chemical pathway involves the reduction of a protected glutamic acid derivative or the stereoselective reduction of a keto-acid precursor.[3] The key challenges in chemical synthesis are achieving high stereoselectivity and managing protecting groups for the amino, carboxyl, and hydroxyl functionalities.[4][5]

  • Enzymatic Synthesis: This method offers exceptional stereoselectivity and often proceeds under mild reaction conditions. A highly effective route is the reductive amination of 2-keto-6-hydroxyhexanoic acid using enzymes like glutamate dehydrogenase, which can produce L-6-hydroxynorleucine with high yield and excellent optical purity (>99% e.e.).[6] Another biocatalytic approach involves the use of hydroxylase enzymes to introduce the hydroxyl group onto an aliphatic amino acid backbone, though achieving regioselectivity can be a challenge.[7][8]

Q2: Why is protecting group strategy so critical in this synthesis?

A robust protecting group strategy is fundamental to success. 6-hydroxynorleucine possesses three reactive functional groups: an α-amino group, a carboxylic acid, and a terminal hydroxyl group. During synthesis, these groups can participate in unwanted side reactions. For example, the amino group can react with the carboxyl group of another molecule, leading to polymerization.[9]

An ideal protecting group strategy employs "orthogonal" groups, which can be removed under different conditions without affecting each other.[10][11] This allows for the selective deprotection of one functional group while the others remain shielded, enabling controlled, stepwise reactions.

Q3: Which analytical techniques are recommended for monitoring reaction progress and purity?

Monitoring the reaction and assessing the purity of the final product are crucial.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended, especially for assessing the formation of diastereomers.

  • Purity and Identity Confirmation: The final product should be characterized thoroughly. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure. Mass Spectrometry (MS) will verify the molecular weight. Chiral HPLC or Gas Chromatography (GC) with a chiral stationary phase is necessary to determine the enantiomeric or diastereomeric excess.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Area 1: Low Reaction Yield

Q: My overall yield for the synthesis of 6-hydroxynorleucine is significantly lower than expected. What are the common culprits and how can I address them?

A low yield can stem from several factors, from incomplete reactions to product loss during workup. A systematic approach is the best way to identify the bottleneck.[12]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion 1. Verify Reaction Completion (TLC, HPLC, NMR of crude) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes sub_incomplete Optimize Conditions: - Increase reaction time/temp - Add more reagent - Check reagent quality incomplete->sub_incomplete check_side_products 2. Analyze Crude Mixture for Side Products (NMR, LC-MS) complete->check_side_products sub_incomplete->check_completion Re-run side_products Significant Side Products check_side_products->side_products Yes no_side_products Clean Crude Product check_side_products->no_side_products No sub_side_products Identify & Minimize Side Reactions: - Adjust stoichiometry - Lower temperature - Change solvent/catalyst side_products->sub_side_products check_workup 3. Evaluate Workup & Purification Loss no_side_products->check_workup sub_side_products->check_side_products Re-run purification_loss High Loss During Purification check_workup->purification_loss sub_purification Optimize Purification: - Use ion-exchange chromatography - Check pH during extraction - Avoid harsh conditions purification_loss->sub_purification end_node Yield Improved sub_purification->end_node G cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis glutamic Protected L-Glutamic Acid intermediate1 Reduced Aldehyde or Ester glutamic->intermediate1 Reduction of γ-carboxyl final_product_chem 6-Hydroxynorleucine intermediate1->final_product_chem Deprotection keto_acid 2-Keto-6-hydroxy- hexanoic Acid final_product_enz L-6-Hydroxynorleucine keto_acid->final_product_enz Reductive Amination (e.g., GDH, NADH)

References

Technical Support Center: Degradation Pathways of 2-Amino-6-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-hydroxyhexanoic acid (also known as 6-Hydroxynorleucine). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to facilitate your research on the degradation of this unique amino acid.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and expected metabolic fate of this compound.

Q1: What is this compound and what are its key properties?

This compound is an alpha-amino acid and a derivative of lysine where the epsilon-amino group is replaced by a hydroxyl group.[1][2] It is also known as 6-Hydroxynorleucine.[1] Key properties include a molecular weight of approximately 147.17 g/mol and a predicted pKa of around 2.53.[1][3] It is a solid at room temperature and is slightly soluble in water.[1] This compound can serve as an intermediate for antiviral and antihypertensive drugs.[1][2][3]

Q2: Are there known enzymatic pathways for the degradation of this compound in biological systems?

Direct and extensively documented enzymatic degradation pathways for this compound are not abundant in the literature. However, based on its structural similarity to lysine and other related compounds, we can infer potential metabolic routes. The presence of both an alpha-amino group and a terminal hydroxyl group suggests that it could be a substrate for several classes of enzymes.

Potential enzymatic modifications could be initiated at:

  • The alpha-amino group: Transamination or oxidative deamination.

  • The terminal hydroxyl group: Oxidation to an aldehyde and then to a carboxylic acid.

  • The carboxyl group: Decarboxylation.

Q3: What are the likely initial steps in the enzymatic degradation of this compound?

Given its structure, two primary initial enzymatic attacks are plausible:

  • Oxidative deamination of the alpha-amino group: This would be analogous to the action of amino acid oxidases or dehydrogenases, leading to the formation of 2-oxo-6-hydroxyhexanoic acid.

  • Oxidation of the terminal hydroxyl group: Alcohol dehydrogenases could oxidize the 6-hydroxyl group to an aldehyde, forming 2-amino-6-oxohexanoic acid. This could be further oxidized to 2-aminoadipic acid by an aldehyde dehydrogenase.

Q4: Could enzymes involved in lysine degradation metabolize this compound?

It is a strong possibility. For instance, enzymes like lysine-6-dehydrogenase, which catalyzes the oxidative deamination of the ε-amino group of L-lysine, might exhibit some activity towards the 6-hydroxyl group of this compound, potentially oxidizing it.[4][5][6][7] However, the substrate specificity of such enzymes would need to be experimentally verified. The enzyme from Agrobacterium tumefaciens is highly specific for L-lysine, but the possibility of promiscuous activity under certain conditions should not be ruled out.[4][5]

Section 2: Troubleshooting Experimental Challenges

This section provides guidance on common issues encountered during the study of this compound degradation.

Problem 1: No degradation of this compound is observed in my cell-free extract.

Possible Causes and Solutions:

  • Absence of necessary enzymes: The biological system from which the extract was prepared may not possess the enzymatic machinery to degrade this specific substrate.

    • Troubleshooting Step: Consider using extracts from organisms known for diverse metabolic capabilities, such as Pseudomonas species, which are known to metabolize related compounds like 6-hydroxyhexanoate.[8]

  • Missing cofactors: The required cofactors for the degrading enzymes (e.g., NAD+, NADP+, FAD, pyridoxal phosphate) may be absent or at suboptimal concentrations in your reaction buffer.

    • Troubleshooting Step: Supplement your reaction mixture with a cocktail of common cofactors. Refer to the "Experimental Protocols" section for a recommended recipe.

  • Suboptimal reaction conditions: The pH, temperature, or ionic strength of your assay buffer may not be optimal for the enzyme's activity.

    • Troubleshooting Step: Perform a matrix of experiments to test a range of pH values (e.g., 6.0-9.0) and temperatures (e.g., 25-40°C).

  • Enzyme inhibition: Your cell-free extract may contain endogenous inhibitors.

    • Troubleshooting Step: Partially purify your extract using techniques like ammonium sulfate precipitation or size-exclusion chromatography to remove potential inhibitors.

Problem 2: I am observing multiple, unidentified peaks in my HPLC/LC-MS analysis.

Possible Causes and Solutions:

  • Non-enzymatic degradation: this compound might be chemically unstable under your experimental or storage conditions.

    • Troubleshooting Step: Run a control reaction without the enzyme source to assess the chemical stability of the substrate in your buffer over the time course of the experiment.

  • Formation of multiple enzymatic products: The initial degradation product may be rapidly converted into subsequent intermediates, leading to a complex product profile.

    • Troubleshooting Step: Perform a time-course experiment and analyze samples at early time points to identify the initial product before it is further metabolized.

  • Contaminants in the substrate: The commercial source of this compound may contain impurities.

    • Troubleshooting Step: Verify the purity of your starting material using a high-resolution analytical technique like LC-MS/MS.

Problem 3: The degradation rate of this compound is very low.

Possible Causes and Solutions:

  • Low enzyme concentration or activity: The concentration of the degrading enzyme in your system may be low, or its specific activity towards this substrate may be poor.

    • Troubleshooting Step: Increase the concentration of your cell-free extract or purified enzyme. If using a cell-based system, consider inducing the expression of potential catabolic pathways by growing the cells in the presence of structurally related compounds.

  • Substrate inhibition: High concentrations of this compound may be inhibitory to the enzyme.

    • Troubleshooting Step: Perform a substrate titration experiment to determine the optimal substrate concentration and to check for substrate inhibition.

Section 3: Potential Degradation Pathways

The following are hypothesized degradation pathways for this compound based on known metabolic routes of similar molecules.

Pathway A: Initiation via Oxidation of the 6-Hydroxyl Group

This pathway is analogous to the omega-oxidation of fatty acids and is a likely route in microorganisms.[8]

Pathway_A cluster_0 Pathway A: Oxidation of the 6-Hydroxyl Group A This compound B 2-Amino-6-oxohexanoic acid A->B Alcohol Dehydrogenase (NAD+/NADP+) C 2-Aminoadipic acid B->C Aldehyde Dehydrogenase (NAD+/NADP+) D 2-Oxoadipic acid C->D Transaminase / Amino Acid Dehydrogenase E Glutaryl-CoA D->E Oxidative Decarboxylation F TCA Cycle E->F

Caption: Hypothesized degradation pathway of this compound initiated by oxidation of the terminal hydroxyl group.

Pathway B: Initiation via Deamination of the 2-Amino Group

This pathway is a common fate for alpha-amino acids.[9]

Pathway_B cluster_1 Pathway B: Deamination of the 2-Amino Group A This compound B 2-Oxo-6-hydroxyhexanoic acid A->B Transaminase / Amino Acid Oxidase C Adipic acid semialdehyde B->C Decarboxylase D Adipic acid C->D Aldehyde Dehydrogenase E Beta-oxidation D->E

Caption: Hypothesized degradation pathway of this compound initiated by deamination of the alpha-amino group.

Section 4: Experimental Protocols

Protocol 1: Screening for Enzymatic Degradation in a Cell-Free Extract

This protocol provides a general method for detecting the degradation of this compound in a cell-free extract.

Materials:

  • Cell pellet from microbial culture or tissue homogenate

  • Lysis buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM DTT, 1 mM EDTA)

  • Reaction buffer (50 mM potassium phosphate, pH 7.5)

  • Cofactor solution (100 mM stock in reaction buffer: 10 mM NAD+, 10 mM NADP+, 10 mM ATP, 1 mM FAD, 1 mM pyridoxal phosphate)

  • Substrate solution (100 mM this compound in reaction buffer)

  • Quenching solution (e.g., 1 M HCl or 100% methanol)

  • Analytical system (HPLC or LC-MS)

Procedure:

  • Prepare Cell-Free Extract:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells using a suitable method (e.g., sonication, French press).

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

    • Collect the supernatant (cell-free extract). Determine the protein concentration using a standard assay (e.g., Bradford).

  • Set up the Reaction:

    • In a microcentrifuge tube, prepare the following reaction mixture:

      • Reaction buffer: X µL

      • Cofactor solution: 10 µL (final concentration 1 mM each)

      • Cell-free extract: Y µL (e.g., 1 mg/mL final protein concentration)

      • Water to a final volume of 90 µL

    • Prepare a "no enzyme" control with lysis buffer instead of cell-free extract.

    • Prepare a "no substrate" control to monitor for background peaks.

    • Pre-incubate the mixtures at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the Reaction:

    • Add 10 µL of the substrate solution to each tube to initiate the reaction (final substrate concentration 10 mM).

    • Incubate at the desired temperature.

  • Time-Course Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) and add it to a tube containing an equal volume of quenching solution.

    • Vortex and centrifuge to pellet precipitated protein.

  • Analysis:

    • Analyze the supernatant by HPLC or LC-MS to monitor the disappearance of the substrate and the appearance of new peaks corresponding to degradation products.

Protocol 2: Analysis of Degradation Products by LC-MS

This protocol outlines a general approach for the analysis of this compound and its potential degradation products.

Instrumentation and Columns:

  • A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurements).

  • A reverse-phase C18 column is a good starting point for separating the parent compound and its more hydrophobic metabolites.

  • For more polar metabolites, a HILIC column may be necessary.

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution:

  • A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • The gradient should be optimized based on the separation of the compounds of interest.

Mass Spectrometry Parameters:

  • Operate in both positive and negative ion modes to detect a wider range of potential products.

  • Perform full-scan analysis to identify the m/z of all ions.

  • Use tandem MS (MS/MS) to fragment the ions of interest and obtain structural information for product identification.

Data Analysis:

  • Extract ion chromatograms for the theoretical masses of expected intermediates.

  • Compare the retention times and mass spectra of the peaks in your samples to authentic standards, if available.

  • Use the accurate mass measurements to predict the elemental composition of unknown products.

Section 5: Data Presentation

Table 1: Theoretical Masses of Potential Intermediates
Compound NameChemical FormulaMonoisotopic Mass (Da)
This compoundC₆H₁₃NO₃147.0895
2-Oxo-6-hydroxyhexanoic acidC₆H₁₀O₄146.0579
2-Amino-6-oxohexanoic acidC₆H₁₁NO₃145.0739
2-Aminoadipic acidC₆H₁₁NO₄161.0688
2-Oxoadipic acidC₆H₈O₅160.0372

Section 6: References

  • Vertex AI Search. (2025). L-Lysine: Production, Fermentation Process and Uses.

  • BRENDA - The Comprehensive Enzyme Information System. (n.d.). EC 1.4.1.18 - lysine 6-dehydrogenase.

  • Wikipedia. (2023). Lysine 6-dehydrogenase.

  • Science Alert. (n.d.). Fermentative Production of L-Lysine: Bacterial Fermentation-I.

  • Slideshare. (n.d.). Lysine production.

  • BMB Reports. (2008). Molecular characterization of lysine 6-dehydrogenase from Achromobacter denitrificans.

  • ResearchGate. (n.d.). L-Lysine Fermentation.

  • PubMed. (2008). Molecular characterization of lysine 6-dehydrogenase from Achromobacter denitrificans.

  • Rama University. (n.d.). Production of L-Lysine.

  • PubMed. (2010). First crystal structure of L-lysine 6-dehydrogenase as an NAD-dependent amine ....

  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.

  • Human Metabolome Database. (2009). Showing metabocard for 6-Hydroxyhexanoic acid (HMDB0012843).

  • Google Patents. (n.d.). US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.

  • Guidechem. (n.d.). 2-AMINO-6-HYDROXY-HEXANOIC ACID 305-77-1 wiki.

  • ChemicalBook. (n.d.). 2-AMINO-6-HYDROXY-HEXANOIC ACID CAS#: 305-77-1.

  • ResearchGate. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.

  • PubChem. (n.d.). 6-Amino-2-hydroxyhexanoic acid.

  • ResearchGate. (2017). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274.

  • ChemicalBook. (2023). 2-AMINO-6-HYDROXY-HEXANOIC ACID | 305-77-1.

  • PubMed. (2017). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274.

  • PubMed. (n.d.). Enzymatic degradation of poly(hydroxyalkanoates) by Pseudomonas pickettii.

  • PubChem. (n.d.). 6-Amino-2-oxohexanoic acid.

  • PubMed. (2007). Nylon-oligomer degrading enzyme/substrate complex: catalytic mechanism of 6-aminohexanoate-dimer hydrolase.

  • Biology LibreTexts. (2025). 18.5: Pathways of Amino Acid Degradation.

  • PubMed Central (PMC). (n.d.). Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation.

References

Technical Support Center: Optimizing the Synthesis of 2-Amino-6-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-hydroxyhexanoic acid, a valuable non-proteinogenic amino acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in synthesizing this compound, with a focus on improving reaction yield and product purity. We will explore key synthetic routes, troubleshoot common experimental issues, and provide detailed, field-proven protocols.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound, particularly when starting from L-lysine.

Q1: My overall yield is consistently low (<50%) in the synthesis from L-lysine using sodium nitrite. What are the primary causes and how can I improve it?

A1: Low yield in the diazotization of L-lysine's α-amino group is a frequent challenge. The primary causes are suboptimal reaction conditions and the formation of byproducts. Here’s a breakdown of the critical factors:

  • Temperature Control is Crucial: The reaction involves the formation of an unstable diazonium salt intermediate. If the temperature rises above the optimal range (typically 45-50°C), this intermediate can decompose into various byproducts, including elimination products (alkenes) and rearrangement products, significantly lowering the yield of the desired hydroxylated compound.[1]

    • Solution: Maintain a stable reaction temperature using a temperature-controlled bath. Add the sodium nitrite solution dropwise to manage the exothermic nature of the reaction and prevent temperature spikes.[1]

  • pH of the Reaction Medium: The reaction is performed in an acidic medium (e.g., H₂SO₄) to generate nitrous acid (HNO₂) in situ from sodium nitrite. If the pH is too high, the concentration of the active nitrosating agent is reduced. If it's too low, it can promote unwanted side reactions.

    • Solution: Use a pre-determined concentration of acid as specified in established protocols, such as 10% H₂SO₄.[1] Ensure the L-lysine salt is fully dissolved before starting the sodium nitrite addition.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material. Conversely, excessively long reaction times can promote the degradation of the product or diazonium intermediate.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A common total reaction time is around 6-7 hours at 45-50°C.[1] The disappearance of the starting material (lysine) is a key indicator to watch for.

Q2: After the reaction, I have a significant amount of unreacted L-lysine in my crude product. How can I improve the conversion rate and effectively separate the product?

A2: This points to either incomplete reaction or inefficient purification.

  • Driving the Reaction to Completion:

    • Molar Ratio of Reactants: Ensure a slight molar excess of sodium nitrite is used to drive the reaction forward. A typical protocol might use approximately 0.36 moles of sodium nitrite for a given amount of L-lysine starting material.[1]

    • Mixing Efficiency: Inadequate stirring can create localized concentration gradients, leaving some L-lysine unexposed to the nitrous acid. Use vigorous, consistent mechanical stirring, especially during the slow addition of sodium nitrite. This becomes even more critical during scale-up.[2]

  • Effective Purification:

    • Ion-Exchange Chromatography: This is the most effective method for separating this compound from the more basic L-lysine. L-lysine, with its two amino groups, binds more strongly to a cation-exchange resin (like AG-50-X8, H+ form) than the product, which has only one amino group.[1]

    • Elution Strategy: After loading the reaction mixture onto the column, elute first with water to wash away any anionic or neutral impurities. Then, use a gradient of a weak base, like aqueous ammonium hydroxide, to elute the product. The unreacted lysine will remain bound to the resin and will elute later, or with a higher concentration of the base.[1]

Q3: My final product is off-color (e.g., pink or yellow) and shows multiple spots on TLC. What are the likely impurities?

A3: The color and extra spots indicate the presence of byproducts. Besides unreacted lysine, common impurities include:

  • Nitroso Compounds: The ε-amino group of lysine can react with nitrous acid to form N-nitroso compounds, which are often colored.

  • Rearrangement Products: The carbocation intermediate formed after the loss of N₂ from the diazonium salt can undergo rearrangements before being trapped by water, leading to isomeric impurities.

  • Elimination Products: As mentioned, elimination reactions can lead to unsaturated hexanoic acid derivatives.

Minimizing Impurities:

  • Protecting the ε-Amino Group: For syntheses where purity is paramount, consider protecting the ε-amino group of lysine before the diazotization step. Common protecting groups like tert-butyloxycarbonyl (Boc) can be used.[3][4] This prevents side reactions at the ε-position but adds extra protection and deprotection steps to the overall synthesis.

  • Decomposition of Excess Nitrous Acid: After the reaction is complete, it is vital to quench any remaining nitrous acid. This is typically done by adding a small amount of urea, which reacts with nitrous acid to produce nitrogen gas, carbon dioxide, and water.[1] This prevents further side reactions during workup.

  • Recrystallization: After chromatographic purification, recrystallization from a suitable solvent system (e.g., water-ethanol) is a powerful technique to remove trace impurities and improve the product's color and crystalline form.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for producing this compound?

A1: There are two primary approaches:

  • Chemical Synthesis: The most common method is the diazotization of the α-amino group of L-lysine using sodium nitrite in an acidic solution. This selectively converts the α-amino group to a hydroxyl group while leaving the ε-amino group intact.[1]

  • Enzymatic/Biocatalytic Synthesis: This approach offers high stereoselectivity and milder reaction conditions. One route involves the reductive amination of 2-keto-6-hydroxyhexanoic acid using an enzyme like glutamate dehydrogenase, which can produce L-6-hydroxynorleucine with high yield and optical purity.[5] Other biocatalytic pathways starting from lysine have also been explored, often involving multiple enzymatic steps.[6]

Q2: Is it necessary to protect the ε-amino group of lysine during the synthesis?

A2: It is not strictly necessary for the diazotization reaction, as the α-amino group is generally more reactive under these specific conditions. Many successful protocols do not use a protecting group and rely on purification to isolate the desired product.[1] However, if side reactions involving the ε-amino group are a significant issue and the highest possible purity is required, protecting it with a group like Boc or Cbz is a valid strategy. This adds steps to the synthesis but can simplify purification and improve the final purity.[7][8]

Q3: What are the best analytical methods to confirm the product's identity and purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for monitoring reaction progress and assessing the purity of column fractions. A common mobile phase is a mixture of isopropanol, concentrated ammonium hydroxide, and water.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying any major impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. Chiral HPLC can be used to confirm the enantiomeric purity if stereochemistry is a concern.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q4: What are the key challenges when scaling up this synthesis?

A4: Scaling up from the lab bench to a pilot or industrial scale introduces several challenges:[2]

  • Heat Management: The diazotization reaction is exothermic. In a large reactor, inefficient heat dissipation can lead to temperature gradients, promoting byproduct formation and creating safety risks. A reactor with a cooling jacket and controlled reagent addition rates is essential.[2]

  • Mixing Efficiency: Achieving uniform mixing in a large vessel is more difficult. Poor mixing can result in localized "hot spots" or areas of high reactant concentration, leading to inconsistent product quality and lower yields.[2]

  • Work-up and Purification: Handling large volumes for extraction and chromatography can be cumbersome. The purification process, such as ion-exchange chromatography, must be scaled appropriately to handle the increased load.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of (S)-2-Amino-6-hydroxyhexanoic acid from L-Lysine

This protocol is adapted from established chemical literature.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve L-lysine·2H₂SO₄ in 10% sulfuric acid in a reaction vessel equipped with a mechanical stirrer and a dropping funnel. Place the vessel in a temperature-controlled water bath set to 45°C.

  • Reagent Preparation: Prepare a solution of sodium nitrite in deionized water.

  • Reaction: Once the lysine solution reaches 45-50°C, begin the dropwise addition of the sodium nitrite solution over a period of 2 hours. Maintain vigorous stirring and ensure the temperature does not exceed 50°C.

  • Stirring: After the addition is complete, continue to stir the reaction mixture at 45-50°C for an additional 4.5 hours.

  • Quenching: Decompose the excess nitrous acid by adding a small amount of urea. Stir until gas evolution ceases.

  • Purification: Cool the reaction mixture and load it onto a pre-equilibrated AG-50-X8 cation-exchange column (H+ form).

  • Elution:

    • Wash the column with deionized water to remove acids and neutral impurities.

    • Elute the product with a dilute aqueous ammonium hydroxide solution (e.g., 1:3 conc. NH₄OH:H₂O).

  • Analysis & Isolation:

    • Collect fractions and monitor them using TLC with ninhydrin staining.

    • Combine the ninhydrin-positive fractions containing the product (Rf value will be higher than lysine).

    • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallize the solid from a water-ethanol mixture to yield pure white crystals of (S)-2-Amino-6-hydroxyhexanoic acid.

Data Summary Tables

Table 1: Typical Reaction Parameters and Expected Outcome

Parameter Value Rationale / Comment
Starting Material L-Lysine·2H₂SO₄ The sulfate salt is readily available and dissolves well in the acidic medium.
Reagent Sodium Nitrite (NaNO₂) Source of nitrous acid for diazotization.
Solvent/Medium 10% H₂SO₄ Provides the necessary acidic environment for the reaction.
Temperature 45-50°C Optimal range to balance reaction rate and stability of the diazonium intermediate.[1]
Reaction Time ~6.5 hours Allows for complete addition of nitrite and subsequent reaction.[1]
Purification Cation-Exchange Chromatography Effectively separates the product from the more basic starting material.[1]

| Expected Yield | 50-60% | A realistic yield for this reaction after purification.[1] |

Table 2: Troubleshooting Common Impurities

Impurity Identification Method Likely Cause Prevention/Removal Strategy
Unreacted L-Lysine TLC (lower Rf), HPLC Incomplete reaction, poor stoichiometry. Increase reaction time, ensure slight excess of NaNO₂, use ion-exchange chromatography.
N-Nitroso Compounds Visual (yellow/orange color) Reaction at ε-amino group. Protect the ε-amino group (optional), ensure proper quenching with urea.

| Isomeric Byproducts | NMR, Chiral HPLC | Carbocation rearrangement. | Maintain strict temperature control to favor direct substitution over rearrangement. |

Section 4: Visual Diagrams

Experimental Workflow

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Diazotization cluster_purification 3. Purification & Isolation Lysine Dissolve L-Lysine Salt in 10% H2SO4 Add Dropwise addition of NaNO2 (2 hrs @ 45-50°C) Lysine->Add Nitrite Prepare aq. Sodium Nitrite Nitrite->Add Stir Stir (4.5 hrs @ 45-50°C) Add->Stir Quench Quench with Urea Stir->Quench Load Load onto Ion-Exchange Column Quench->Load Elute Elute with aq. NH4OH Load->Elute Evaporate Evaporate Solvent Elute->Evaporate Recrystallize Recrystallize (H2O/EtOH) Evaporate->Recrystallize Product Pure Product: (S)-2-Amino-6- hydroxyhexanoic acid Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting cluster_check Potential Causes & Checks cluster_solution Corrective Actions Start Low Yield Observed Temp Was Temperature Stable (45-50°C)? Start->Temp Time Was Reaction Time Sufficient (~6.5h)? Start->Time Purity Was Starting Material Pure? Start->Purity Purification Was Purification (Chromatography) Effective? Start->Purification Sol_Temp Improve heat management: - Use controlled water bath - Slow reagent addition Temp->Sol_Temp No Sol_Time Monitor reaction by TLC to ensure completion Time->Sol_Time No Sol_Purity Verify starting material purity before reaction Purity->Sol_Purity No Sol_Purification Optimize chromatography: - Check resin activity - Adjust elution gradient Purification->Sol_Purification No

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: 2-Amino-6-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for the proper storage, handling, and troubleshooting of 2-Amino-6-hydroxyhexanoic acid (CAS: 305-77-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes manufacturer recommendations and established biochemical principles to ensure the integrity and stability of your experimental starting material.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Question 1: What is the recommended storage temperature for this compound?

Answer: The optimal storage temperature for this compound is 2-8°C .[1] This refrigerated condition is crucial for minimizing the rate of potential degradation reactions over the long term. Storing the compound in a standard laboratory refrigerator is the recommended practice.[2][3]

Question 2: How sensitive is this compound to moisture and air?

Answer: this compound is classified as hygroscopic .[1][3] This is a critical chemical property meaning the compound readily absorbs moisture from the atmosphere. Exposure to moist air can lead to clumping, which makes accurate weighing difficult, and more significantly, can initiate hydrolysis, altering the compound's chemical structure and purity. Therefore, it is imperative to store it in a dry environment and to keep the container tightly sealed.[2][3][4][5]

Question 3: Should I protect this compound from light?

Answer: Yes. While not as critical as temperature and moisture control, some suppliers recommend protecting the compound from direct light.[4][6] Prolonged exposure to UV or high-intensity light can provide the energy to initiate photo-degradation pathways. As a best practice, store the container in a dark location within the refrigerator, such as in a box or a dark-colored secondary container.

Question 4: What is the appropriate container for storing the solid compound?

Answer: The compound should be stored in the original manufacturer's container whenever possible. If you need to transfer it, use a tightly sealed, airtight container made of an inert material (e.g., amber glass or a high-quality polymer vial with a secure cap). The key is to ensure the seal is robust enough to prevent moisture ingress.[2][3][5]

Question 5: What materials are incompatible with this compound?

Answer: You must avoid storing or mixing this compound with strong oxidizing agents .[2] The amino and hydroxyl functional groups in the molecule are susceptible to oxidation, which would lead to degradation and the formation of impurities.

Part 2: Troubleshooting Guide for Experimental Issues

This section is designed to help you diagnose and resolve common problems that may be linked to the storage and handling of this compound.

Scenario 1: My solid this compound appears clumpy or has changed in appearance.

  • Probable Cause: This is a classic sign of moisture absorption due to its hygroscopic nature.[1] The container was likely not sealed properly or was left open in an ambient environment for an extended period.

  • Scientific Explanation: The polar amino and hydroxyl groups in the molecule readily form hydrogen bonds with water molecules from the air, causing the powder to aggregate and clump. This can be the first step in hydrolysis, which can compromise the sample's integrity.

  • Recommended Action:

    • Visually inspect the material. If discoloration is also present, degradation is highly likely, and the vial should be discarded.

    • If only clumping is observed, you may still be able to use the material for non-critical applications. However, for quantitative or sensitive assays, it is strongly recommended to use a new, unopened vial to ensure accuracy and reproducibility.

    • Review your handling procedures to ensure the container is opened for the minimum time necessary and is securely sealed immediately after use. Consider handling the material inside a glove box with a dry atmosphere for critical experiments.

Scenario 2: I accidentally left the vial at room temperature overnight. Is it still viable?

  • Probable Cause: Deviation from the recommended 2-8°C storage temperature.[1]

  • Scientific Explanation: While a single, short-term excursion to room temperature is unlikely to cause significant degradation of the solid compound, it increases the kinetic energy of the molecules, potentially accelerating any slow degradation processes. The primary risk is not immediate decomposition but a potential shortening of the overall shelf life.

  • Recommended Action:

    • Immediately return the vial to the recommended 2-8°C storage.

    • Label the vial to indicate the temperature excursion.

    • For highly sensitive applications (e.g., drug development, clinical trials), it is best practice to quarantine this vial and use a new one that has been stored correctly. For general research, the material is likely still usable, but you should be vigilant for any unexpected results in your experiments.

Scenario 3: My experimental results are inconsistent or show unexpected byproducts.

  • Probable Cause: If you have ruled out other experimental errors, the integrity of your this compound may be compromised due to improper storage.

  • Scientific Explanation: The presence of degradation products (e.g., from oxidation or hydrolysis) can interfere with your reaction, leading to lower yields, unexpected side reactions, or inaccurate analytical readings. For example, if the amino group oxidizes, it will no longer participate in the intended reaction chemistry, leading to variability.

  • Recommended Action: Follow the troubleshooting workflow below. The most reliable solution is to perform a control experiment using a new, unopened vial of this compound stored under ideal conditions. If the inconsistency is resolved, discard the suspect vial.

Troubleshooting Workflow Diagram

G start Inconsistent Experimental Results Observed check_reagent Is this compound the suspected cause? start->check_reagent inspect_vial Visually Inspect Vial check_reagent->inspect_vial Yes other_vars Investigate Other Experimental Variables check_reagent->other_vars No clumped Clumped or Discolored? inspect_vial->clumped check_storage Review Storage Log/ Check Conditions clumped->check_storage No discard High Likelihood of Degradation. Discard and Use New Vial. clumped->discard Yes temp_excursion Temperature Excursion or Improper Seal? check_storage->temp_excursion temp_excursion->discard Yes new_vial_test Run Control Experiment with a New Vial temp_excursion->new_vial_test No / Unsure discard->new_vial_test resolved Problem Resolved new_vial_test->resolved not_resolved Problem Persists new_vial_test->not_resolved not_resolved->other_vars

Caption: Troubleshooting workflow for inconsistent results.

Part 3: Experimental Protocol

Protocol: Preparation of an Aqueous Stock Solution

This protocol outlines the best practices for preparing a stock solution, minimizing the risks associated with the compound's hygroscopic nature.

Materials:

  • This compound (stored at 2-8°C)

  • Analytical balance

  • Appropriate solvent (e.g., slightly acidic aqueous buffer, water)[1]

  • Calibrated pipettes

  • Volumetric flask

  • Spatula

  • Weighing paper/boat

Procedure:

  • Equilibration: Remove the container of this compound from the refrigerator and allow it to sit unopened on the bench for at least 20-30 minutes. This crucial step allows the container and its contents to equilibrate to room temperature, preventing condensation of atmospheric moisture onto the cold solid when the container is opened.

  • Weighing: Perform the weighing process as quickly as possible to minimize air exposure. Tare the analytical balance with your weighing paper. Using a clean, dry spatula, weigh the desired amount of the solid.

  • Sealing: Immediately and securely close the main container of the solid compound and return it to 2-8°C storage.

  • Solubilization: Transfer the weighed solid into your volumetric flask. Add a portion of the desired solvent (approximately 50-70% of the final volume).

  • Dissolution: Gently swirl or vortex the flask to dissolve the solid completely. The compound is slightly soluble in water and aqueous acid.[1] Sonication may be used if dissolution is slow. Ensure the solid is fully dissolved before proceeding.

  • Final Volume: Once dissolved, add the solvent to bring the solution to the final target volume. Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage of Solution: If not for immediate use, filter-sterilize the solution and store it in appropriate aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

Part 4: Technical Data Summary

The following table summarizes the critical storage conditions for solid this compound.

ParameterRecommendationRationale & Source(s)
Temperature 2-8°C (Refrigerated)To minimize the rate of chemical degradation.[1][2][3]
Atmosphere Dry, Tightly Sealed ContainerThe compound is hygroscopic and absorbs moisture from the air.[1][3]
Light Protect from Direct LightTo prevent potential photo-degradation.[4][6]
Incompatibilities Strong Oxidizing AgentsThe amino and hydroxyl groups are susceptible to oxidation.[2]

References

Technical Support Center: Troubleshooting HPLC Separation of 2-Amino-6-hydroxyhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a structured approach to developing and troubleshooting the High-Performance Liquid Chromatography (HPLC) separation of 2-Amino-6-hydroxyhexanoic acid stereoisomers. This molecule, also known as 6-hydroxynorleucine, presents unique challenges due to its high polarity, lack of a strong UV chromophore, and the presence of two chiral centers, resulting in four potential stereoisomers ((2S,6S), (2R,6R), (2S,6R), and (2R,6S)).

This guide is structured to anticipate the common issues encountered in method development and routine analysis, providing not just solutions but the underlying scientific rationale.

Part 1: Foundational Challenges & Method Development Strategy

Before troubleshooting, it's critical to understand the inherent difficulties in separating the isomers of this compound. A robust method development strategy is the best troubleshooting tool.

Core Analytical Hurdles
  • High Polarity: The zwitterionic amino acid and the polar hydroxyl group lead to poor retention on standard reversed-phase (e.g., C18) columns.

  • Chirality: Separation of the four stereoisomers requires a chiral recognition mechanism, which is not possible on standard achiral columns.

  • Poor UV-Vis Absorbance: The molecule lacks a significant chromophore, making detection by standard UV-Vis detectors at wavelengths >220 nm inefficient and insensitive.

Recommended Strategic Workflow

The following diagram outlines a logical workflow for developing a separation method, which also serves as a high-level troubleshooting map.

start Start: Define Separation Goal (e.g., Enantiomeric Purity, Diastereomeric Ratio) dec1 Analyte has no chromophore? start->dec1 step1 Step 1: Select Detection Method dec2 Need to separate all 4 stereoisomers? step1->dec2 Consider Derivatization (Fluorescence/UV) or use Mass Spec / ELSD step2 Step 2: Choose Chromatographic Mode dec3 Poor retention on C18? step2->dec3 Must use Chiral Chromatography step3 Step 3: Select Column Chemistry step4 Step 4: Optimize Mobile Phase step3->step4 Consider HILIC or Chiral Stationary Phase (CSP) step5 Step 5: Method Validation & Troubleshooting step4->step5 dec1->step1 Yes dec2->step2 Yes dec3->step3 Yes

Caption: Method Development Workflow for this compound Isomers.

Part 2: Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to address specific problems you may encounter.

Issue 1: No Peak or Very Early Eluting Peak (Poor Retention)

Q: My analyte elutes at or near the void volume of my C18 column. How can I increase its retention?

A: This is expected behavior for a small, polar molecule like this compound on a non-polar stationary phase. The underlying cause is insufficient interaction between the analyte and the C18 ligands.

  • Explanation: Reversed-phase chromatography separates molecules based on hydrophobicity. Your analyte is highly hydrophilic and spends most of its time in the polar mobile phase, resulting in rapid elution.

  • Solutions & Experimental Protocols:

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for polar compounds. It uses a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

      • Protocol: Initial HILIC Screening

        • Column: Select a HILIC column (e.g., Amide, Silica).

        • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

        • Mobile Phase B: Acetonitrile.

        • Gradient: Start at 95% B, hold for 2 minutes, then decrease to 50% B over 10 minutes.

        • Flow Rate: 1.0 mL/min.

        • Injection Volume: 5 µL.

        • Rationale: The high organic content at the start promotes the partitioning of the polar analyte into the adsorbed water layer on the stationary phase, thus enabling retention. The increasing aqueous component then elutes the analyte.

    • Use a Polar-Embedded or Aqueous-Stable C18 Column: Some modern reversed-phase columns are designed with polar end-capping or embedded polar groups to better retain polar analytes and prevent phase collapse in highly aqueous mobile phases. While an improvement, this may still not be sufficient for this specific analyte.

    • Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) into the mobile phase. The reagent forms a neutral, more hydrophobic complex with the charged amine group of your analyte, increasing its affinity for the C18 stationary phase. This is often a method of last resort due to long column equilibration times and potential for contamination of the HPLC system.

Issue 2: Poor Resolution of Isomers (Co-elution)

Q: I have retention, but my diastereomers or enantiomers are not separating. What should I do?

A: Co-elution of stereoisomers indicates that the chromatographic system lacks the necessary stereoselectivity. An achiral system (like standard C18 or HILIC) can separate diastereomers but will not separate enantiomers. Complete separation of all four isomers requires a chiral selector.

  • Explanation: Enantiomers have identical physical properties in an achiral environment. Separation requires the formation of transient, diastereomeric complexes with a chiral selector, which have different energies and stabilities, leading to different retention times.

  • Solutions & Troubleshooting Workflow:

start Problem: Co-elution of Stereoisomers check1 Are you using a Chiral Stationary Phase (CSP)? start->check1 solution1 Use a Chiral Stationary Phase (CSP). This is the most direct approach. check1->solution1 No check2 Are diastereomers separating? check1->check2 Yes solution4 Alternative: Chiral Derivatization solution2 Optimize Mobile Phase on CSP: - Change organic modifier (e.g., IPA vs. EtOH) - Adjust additive/buffer concentration - Lower temperature to enhance selectivity check2->solution2 No solution3 If diastereomers separate but enantiomers do not: This confirms the need for a chiral selector. check2->solution3 Yes solution3->solution4 solution5 React analyte with a chiral reagent (e.g., Marfey's Reagent) to form diastereomers. Separate on a standard achiral column (C18, HILIC). solution4->solution5

Caption: Troubleshooting Workflow for Isomer Co-elution.

  • Detailed Protocols:

    • Direct Chiral Separation with a Chiral Stationary Phase (CSP): This is the preferred method.

      • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak IA, IB, IC) are highly versatile for separating a wide range of chiral compounds. For amino acids, ligand-exchange or crown ether-based CSPs can also be effective.

      • Protocol: CSP Screening

        • Column: Chiralpak IA (or similar amylose-based CSP).

        • Mode: Normal Phase or Polar Organic Mode is often successful for polar analytes.

        • Mobile Phase: Start with a mixture like Hexane/Isopropanol/Trifluoroacetic acid (TFA) (e.g., 80/20/0.1 v/v/v). TFA is added to protonate the amino group and improve peak shape.

        • Flow Rate: 0.5 - 1.0 mL/min.

        • Temperature: 25 °C. If resolution is poor, try reducing the temperature to 15 °C to increase the energy difference between the diastereomeric complexes.

    • Indirect Chiral Separation via Derivatization:

      • Concept: React the amino group of all isomers with a single enantiomer of a chiral derivatizing agent (e.g., Marfey's Reagent, (1-fluoro-2,4-dinitrophenyl-5)-L-alanine amide). This converts the mixture of enantiomers and diastereomers into a mixture of diastereomers only, which can then be separated on a standard achiral C18 column.

      • Advantage: This method also introduces a strong chromophore (the dinitrophenyl group), solving the detection problem simultaneously.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing badly, which is affecting my integration and resolution. What is the cause?

A: Peak tailing for a basic compound like this compound is often caused by secondary interactions with the stationary phase, particularly with acidic silanol groups on the silica backbone.

  • Explanation: Free silanol groups on the silica surface can be deprotonated and carry a negative charge. These sites can interact strongly and non-specifically with the protonated amine group of your analyte, leading to a secondary, slow-release retention mechanism that causes the peak to tail.

  • Solutions & Quantitative Adjustments:

Problem SymptomProbable CauseRecommended Solution
Peak Tailing Secondary silanol interactionsAdd a competitor to the mobile phase (e.g., 0.1% TFA or Formic Acid) to protonate silanols and the analyte.
Peak Tailing Column OverloadReduce sample concentration and/or injection volume by 50-80%.
Peak Fronting Sample solvent stronger than mobile phaseEnsure the sample is dissolved in the initial mobile phase or a weaker solvent.
Split Peaks Blocked frit or column voidFlush the column; if unresolved, replace the column.
  • Protocol: Improving Peak Shape with Mobile Phase Additives

    • Objective: To minimize secondary ionic interactions.

    • Method (Reversed-Phase or HILIC):

      • Prepare your aqueous mobile phase (A) and organic mobile phase (B).

      • Add an acidic modifier to both A and B to ensure consistent pH and ionic strength throughout the gradient.

      • Recommended Additives:

        • 0.1% Formic Acid (v/v): Good for LC-MS compatibility.

        • 0.1% Trifluoroacetic Acid (TFA) (v/v): A strong ion-pairing agent that is excellent for peak shape but can cause ion suppression in MS.

    • Rationale: The acid serves two purposes: it keeps the analyte's amino group consistently protonated (NH3+) and it protonates the surface silanols (Si-OH), reducing their capacity for strong ionic interactions with the analyte.

Issue 4: No or Low Signal from Detector

Q: I believe my compound is eluting, but I see no signal from my UV detector.

A: This is due to the lack of a suitable chromophore in this compound for UV detection at common wavelengths (e.g., 254 nm, 280 nm).

  • Solutions:

    • Use a Lower Wavelength: Set your UV detector to a lower wavelength (e.g., 200-215 nm) where the carboxyl and amino groups have some absorbance. However, be aware that many mobile phase solvents and additives also absorb in this region, leading to high background noise and a drifting baseline, especially during a gradient.

    • Employ a Universal Detector:

      • Evaporative Light Scattering Detector (ELSD): Detects any non-volatile analyte. Requires a volatile mobile phase (e.g., Ammonium Formate or Acetate buffers).

      • Charged Aerosol Detector (CAD): Similar to ELSD but often provides better sensitivity and a more uniform response.

      • Mass Spectrometry (MS): The gold standard. It provides mass confirmation (m/z) and can be highly sensitive and selective. It is the most powerful choice for this type of analysis.

    • Derivatization for Enhanced Detection: As mentioned in Issue 2, derivatization can be used to attach a fluorescent or UV-active tag to the molecule.

      • Pre-column Derivatization with o-Phthalaldehyde (OPA): Reacts with primary amines to produce a highly fluorescent derivative.

      • Pre-column Derivatization with Fluorenylmethyloxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to form a UV-active and fluorescent derivative.

Part 3: References

  • Chiral Separations by Liquid Chromatography: A comprehensive overview of the principles and practices of chiral separations. Source: American Chemical Society--INVALID-LINK--

  • Hydrophilic Interaction Chromatography (HILIC): A guide to the theory and practice of HILIC for separating polar compounds. Source: Waters Corporation--INVALID-LINK--

  • A Practical Guide to HPLC Peak Shapes: An article detailing the causes and remedies for poor peak shapes in HPLC. Source: LCGC North America--INVALID-LINK--

  • Amino Acid Analysis by HPLC: A review of methods for amino acid analysis, including derivatization techniques. Source: Thermo Fisher Scientific--INVALID-LINK--

  • Marfey’s Reagent for Chiral Amino Acid Analysis: A description of the use of Marfey's reagent for the indirect chiral separation of amino acids. Source: Sigma-Aldrich--INVALID-LINK--

Technical Support Center: Synthesis of 2-Amino-6-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-hydroxyhexanoic acid (6-Hydroxynorleucine). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into overcoming common challenges and side reactions encountered during the synthesis of this valuable, non-proteinogenic amino acid.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and provides proactive guidance for experiment planning to minimize the formation of side products from the outset.

Q1: What are the most common strategies for synthesizing this compound?

There are two primary synthetic approaches, each with its own set of advantages and potential pitfalls:

  • Modification of a Chiral Precursor: The most common and stereospecific route starts from L-lysine. This involves the diazotization of the ε-amino group (–NH₂) to a hydroxyl group (–OH). This method preserves the stereochemistry at the α-carbon but requires careful control of reaction conditions to avoid side reactions.

  • De Novo Synthesis: Building the molecule from smaller, achiral fragments (e.g., via Strecker or aldol-type reactions) allows for greater flexibility but necessitates a robust method for installing chirality and separating enantiomers, which can add complexity and cost to the overall process.

Q2: Why is the protecting group strategy so critical for this synthesis?

This compound is a trifunctional molecule (α-amino, α-carboxyl, ω-hydroxyl). A successful synthesis hinges on an orthogonal protecting group strategy , which allows for the selective removal of one protecting group without affecting the others[1][2]. An inadequate strategy is the leading cause of low yields and complex purification challenges.

  • α-Amino Group: Typically protected with urethane-based groups like tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), or benzyloxycarbonyl (Cbz). These groups are crucial for preventing polymerization and also help suppress racemization at the α-carbon during subsequent activation steps[][4].

  • α-Carboxyl Group: Often protected as a simple ester (e.g., methyl or ethyl ester) or a more labile ester (e.g., tert-butyl ester) that can be removed under acidic conditions.

  • ω-Hydroxyl Group: Commonly protected as a silyl ether (e.g., TBDMS) for its mild removal conditions (fluoride ions) or a benzyl ether (Bzl) for its stability and removal by hydrogenolysis[1].

Failure to protect the hydroxyl group can lead to unwanted acylation during carboxyl group activation, while unprotected amino or carboxyl groups will lead to oligomerization.

Q3: What are the most likely intramolecular side reactions I should anticipate?

The linear C6 chain places the terminal hydroxyl group in a sterically favorable position to react with the C1 carboxyl group. This gives rise to two major intramolecular side reactions:

  • Lactone Formation: If the hydroxyl group is unprotected and the carboxyl group is activated (e.g., during a coupling reaction or under acidic conditions), intramolecular esterification will occur, yielding a seven-membered cyclic ester (a caprolactone derivative). This is often a major byproduct if the hydroxyl group is not protected[5].

  • Lactam Formation: If the α-amino group is deprotected while the carboxyl group remains activated, an analogous intramolecular amidation can occur, forming a seven-membered lactam. This is a common side reaction in peptide synthesis when forming cyclic peptides[6].

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during your synthesis.

Problem: My overall yield is unexpectedly low.

Answer: Low yield is a common issue that can stem from several factors. A systematic diagnosis is key.

  • Cause 1: Incomplete Reaction. The conversion of lysine's ε-amino group via diazotization can be sluggish. Monitor the reaction closely by TLC or LC-MS to ensure full consumption of the starting material.

  • Cause 2: Side Product Formation. The most likely cause of significant yield loss is the formation of a major byproduct, most commonly the intramolecular lactone. Check your crude analytical data (LC-MS, ¹H NMR) for evidence of this species. It will be more nonpolar than your desired product.

  • Cause 3: Purification Losses. Due to its high polarity and zwitterionic nature, this compound can be difficult to purify. Significant material can be lost during extraction or column chromatography. Ion-exchange chromatography is often the most effective purification method.

Problem: I see a new, less polar spot on my TLC (or an earlier eluting peak on RP-HPLC) that is consuming my product.

Answer: This is a classic signature of intramolecular cyclization, resulting in the formation of a neutral, less polar lactone.

  • Cause: This side reaction is catalyzed by acid and heat. It is particularly prevalent under the following conditions:

    • Attempting to remove an acid-labile protecting group (like Boc or a tert-butyl ester) from the fully deprotected molecule.

    • Prolonged heating in protic solvents.

    • During workup or purification steps involving strong acids.

  • Mechanism: The nucleophilic terminal hydroxyl group attacks the electrophilic carboxyl carbon, leading to ring closure and elimination of water.

  • Solution:

    • Protect the Hydroxyl Group: The most robust solution is to protect the terminal hydroxyl group early in the synthesis with a group that is orthogonal to the N- and C-terminus protecting groups (e.g., a TBDMS ether).

    • Mild Deprotection Conditions: When removing the final protecting groups, use the mildest conditions possible. Avoid prolonged exposure to strong acids like TFA. If possible, use conditions that are not conducive to esterification.

    • Control Temperature: Perform all reaction and workup steps at the lowest practical temperature to minimize the rate of this side reaction.

Problem: My final product is showing a loss of enantiomeric purity (racemization).

Answer: Protecting the stereochemical integrity of the α-carbon is critical. Racemization can occur under several conditions.

  • Cause 1: Harsh pH. Both strong bases and strong acids can facilitate the abstraction of the α-proton, leading to the formation of a planar enolate intermediate, which quenches to a racemic mixture[7]. This is a known risk when hydrolyzing ester protecting groups with strong base (e.g., NaOH) or exposing the amino acid to harsh acidic conditions for extended periods[6].

  • Cause 2: Over-activation. During peptide coupling reactions, excessive activation of the carboxyl group can lead to the formation of an oxazolone intermediate, which is highly prone to racemization[4][8].

  • Solution:

    • Use Urethane Protecting Groups: N-Boc, N-Fmoc, or N-Cbz protecting groups significantly reduce the risk of racemization by decreasing the acidity of the α-proton[6].

    • Avoid Strong Bases: Whenever possible, avoid using strong bases like NaOH or KOH for ester saponification if other options exist.

    • Control Coupling Reactions: If coupling the amino acid, use racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).

    • Analytical Verification: Use chiral HPLC or derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR/GC analysis to accurately determine the enantiomeric excess (ee) of your product.

Part 3: Protocols & Visualizations

Experimental Protocol: Synthesis of (S)-2-Amino-6-hydroxyhexanoic acid from L-Lysine

This protocol is adapted from established literature procedures for the diazotization of lysine.[9]

Step 1: Diazotization of L-Lysine

  • To a solution of L-lysine hydrochloride (1 eq.) in 2 M sulfuric acid, cool the reaction vessel to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 3 eq.) in water dropwise over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition and low temperature are critical to control the exothermic reaction and prevent side reactions from the unstable diazonium intermediate.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir overnight.

  • Monitor the reaction for the disappearance of lysine via TLC or LC-MS.

  • Decompose excess nitrous acid by the careful addition of urea until gas evolution ceases.

Step 2: Purification by Ion-Exchange Chromatography

  • Load the crude reaction mixture onto a column packed with a strong cation exchange resin (e.g., Dowex 50W-X8, H⁺ form).

  • Wash the column extensively with deionized water to remove inorganic salts and non-basic impurities.

  • Elute the product from the resin using a gradient of aqueous ammonia (e.g., 0 to 2 M NH₄OH). Causality Note: The basic ammonia solution protonates the resin and displaces the zwitterionic amino acid, allowing it to elute.

  • Collect fractions and monitor by TLC (ninhydrin stain). Combine the product-containing fractions.

  • Remove the solvent and residual ammonia under reduced pressure to yield the crude product.

Step 3: Recrystallization

  • Dissolve the crude solid in a minimum amount of hot deionized water.

  • Add ethanol or isopropanol until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to promote crystallization.

  • Collect the white crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Confirm purity and identity via ¹H NMR, ¹³C NMR, and mass spectrometry. Check enantiomeric purity via chiral HPLC.

Visualizations: Workflows and Mechanisms

Below are diagrams illustrating the key synthetic pathway, a critical side reaction, and a troubleshooting workflow.

Synthesis_Workflow Lysine L-Lysine (Starting Material) Diazotization Step 1: Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Lysine->Diazotization CrudeProduct Crude Product Mixture (Target + Salts + Side Products) Diazotization->CrudeProduct IonExchange Step 2: Purification (Cation Exchange Resin) CrudeProduct->IonExchange ElutedProduct Pure Eluted Product (in NH₄OH solution) IonExchange->ElutedProduct Evaporation Evaporation ElutedProduct->Evaporation Recrystallization Step 3: Recrystallization (H₂O / EtOH) Evaporation->Recrystallization FinalProduct Final Product (this compound) Recrystallization->FinalProduct

Caption: A typical workflow for the synthesis of this compound from L-Lysine.

Lactone_Formation cluster_0 Acid-Catalyzed Intramolecular Esterification Reactant This compound (Zwitterionic Form) Protonation Protonation of Carbonyl Oxygen Reactant->Protonation H⁺ Activated Activated Carboxyl Group Protonation->Activated Attack Nucleophilic Attack by Hydroxyl Group Activated->Attack Intramolecular Intermediate Tetrahedral Intermediate Attack->Intermediate Deprotonation Proton Transfer & Elimination of Water Intermediate->Deprotonation Product 7-Membered Lactone (Side Product) Deprotonation->Product

Caption: Mechanism of acid-catalyzed lactone formation, a major side reaction.

Troubleshooting_Yield Start Problem: Low Product Yield CheckReaction Was starting material fully consumed? Start->CheckReaction CheckCrude Analyze crude LC-MS/ NMR for major byproducts. CheckReaction->CheckCrude Yes Incomplete Action: Optimize reaction. (Time, Temp, Stoichiometry) CheckReaction->Incomplete No CheckPurification Review purification method. Any losses? CheckCrude->CheckPurification Clean Crude SideProduct Likely Lactone Formation. See FAQ Q3. CheckCrude->SideProduct Impurity Found PurificationLoss Action: Switch to Ion-Exchange Chromatography. Minimize transfers. CheckPurification->PurificationLoss Yes Success Yield Improved CheckPurification->Success No Incomplete->Success SideProduct->Success PurificationLoss->Success

Caption: Decision tree for troubleshooting low yield in the synthesis.

Part 4: References

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. --INVALID-LINK--

  • Anapindi, K. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids? ResearchGate. --INVALID-LINK--

  • García, J. M., & Isidro-Llobet, A. (2016). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. --INVALID-LINK--

  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. Retrieved from BOC Sciences Website. --INVALID-LINK--

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. --INVALID-LINK--

  • WuXi AppTec. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from WuXi AppTec Website. --INVALID-LINK--

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. --INVALID-LINK--

  • Herbert, K. R., Williams, G. M., Cooper, G. J. S., & Brimble, M. A. (2012). Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin. Organic & Biomolecular Chemistry, 10(6), 1137-44. --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of A. (S)-6-Amino-2-hydroxyhexanoic acid. Retrieved from PrepChem Website. --INVALID-LINK--

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC Website. --INVALID-LINK--

  • Musgrave, R. (2017, March 13). Lactam Formation Reactions [Video]. YouTube. --INVALID-LINK--

  • Houston, M. E. Jr., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(2), 49-75. --INVALID-LINK--

  • Human Metabolome Database. (2005). Showing metabocard for 5-Hydroxylysine (HMDB0000450). --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from Organic Chemistry Portal Website. --INVALID-LINK--

  • Kudo, F., Miyanaga, A., & Eguchi, T. (2019). Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin. ACS Chemical Biology, 14(10), 2293–2300. --INVALID-LINK--

  • Torres, J. A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5693. --INVALID-LINK--

  • Verzijl, N., DeGroot, J., Thorpe, S. R., Bank, R. A., Shaw, J. N., Lyons, T. J., ... & Baynes, J. W. (2000). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Arthritis Research & Therapy, 2(6), 1-8. --INVALID-LINK--

  • Khodja, A. (2024, April 2). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone [Video]. YouTube. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to 2-Amino-6-hydroxyhexanoic Acid vs. 6-Aminohexanoic Acid: A Comparative Analysis for Drug Development and Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced field of chemical biology and drug development, the distinction between structurally similar molecules is paramount. This guide offers an in-depth, objective comparison of 2-Amino-6-hydroxyhexanoic acid and 6-Aminohexanoic acid, moving beyond surface-level similarities to provide researchers, scientists, and drug development professionals with the critical data and experimental insights necessary for informed application.

Core Structural and Chemical Dissimilarities

The fundamental differences between these two compounds originate from the placement of the amino group and the presence of a hydroxyl group, which dictates their classification and subsequent chemical behavior. 6-Aminohexanoic acid (also known as ε-aminocaproic acid) is an ω-amino acid, with the amino group at the terminal position of the six-carbon chain.[1][2] In contrast, this compound is an α-amino acid, featuring the amino group on the carbon adjacent to the carboxyl group, and also possesses a hydroxyl group at the 6-position.[3]

Plasminogen Plasminogen Fibrin Fibrin Clot Plasminogen->Fibrin Binds via Lysine Sites Plasmin Plasmin Fibrin->Plasmin Activates to Lysis Clot Lysis Plasmin->Lysis Induces AHA 6-Aminohexanoic Acid AHA->Plasminogen Competitively Inhibits Binding Sample Sample Preparation (Standards & Unknowns) Deriv Pre-column Derivatization (e.g., with OPA) Sample->Deriv Inject HPLC Injection Deriv->Inject Column Reversed-Phase C18 Column Inject->Column Detect Fluorescence or UV Detector Column->Detect Data Data Analysis & Quantification Detect->Data

References

A Comparative Guide to the Biological Activities of 6-Hydroxynorleucine and Lysine for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of cellular biochemistry and drug development, the subtle modification of amino acid structures can unlock novel biological functions and therapeutic potentials. This guide provides a comprehensive comparison of the essential amino acid L-lysine and its hydroxylated analog, 6-hydroxynorleucine. While structurally similar, the introduction of a hydroxyl group on the side chain of 6-hydroxynorleucine presents intriguing possibilities for altered biological activity, from protein incorporation and post-translational modifications to metabolic stability and therapeutic application. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this non-proteinogenic amino acid.

Structural and Physicochemical Properties: A Tale of Two Amines

Lysine is a basic, positively charged amino acid at physiological pH, a characteristic dictated by its terminal ε-amino group.[1] This charge is fundamental to its roles in protein structure, enzyme catalysis, and interactions with negatively charged molecules like DNA.[][3] 6-hydroxynorleucine, as its name suggests, is an analog of norleucine (a linear C6 amino acid) with a hydroxyl group at the 6-position, making it structurally akin to a hydroxylated lysine. This modification, while seemingly minor, introduces a polar hydroxyl group, which can alter the molecule's hydrophilicity, reactivity, and potential for hydrogen bonding.

PropertyL-Lysine6-Hydroxynorleucine
Chemical Formula C₆H₁₄N₂O₂C₆H₁₃NO₃
Molar Mass 146.19 g/mol 147.17 g/mol
Side Chain -(CH₂)₄-NH₂-(CH₂)₄-OH
Charge at pH 7.4 PositiveNeutral (Side Chain)
Key Functional Groups α-amino, α-carboxyl, ε-aminoα-amino, α-carboxyl, ε-hydroxyl

Protein Incorporation: A Question of Fidelity

A central question regarding any amino acid analog is its ability to be incorporated into proteins during translation. This process is governed by the specificity of aminoacyl-tRNA synthetases (aaRSs), enzymes that charge tRNAs with their cognate amino acids.

Lysyl-tRNA Synthetase (LysRS) Specificity

There are two distinct classes of LysRS enzymes: Class I (LysRS1), found in most archaea and some bacteria, and Class II (LysRS2), present in eukaryotes and most bacteria.[4][5] Studies on the lysine analog S-(2-aminoethyl)-L-cysteine (thialysine) have demonstrated that LysRS2 can recognize and attach this analog to tRNALys, leading to its incorporation into proteins, whereas LysRS1 is a poor substrate.[5] This differential recognition suggests that the active sites of these enzymes have distinct structural tolerances.

Hypothesis for 6-Hydroxynorleucine: Given the structural similarity of its carbon backbone to lysine, it is plausible that 6-hydroxynorleucine could be a substrate for LysRS, particularly the more promiscuous LysRS2. The replacement of the ε-amino group with a hydroxyl group would likely alter the binding affinity and acylation efficiency.

Experimental Workflow: Assessing 6-Hydroxynorleucine Incorporation

To investigate this, a series of in vitro and in vivo experiments can be designed.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Incorporation a Purify LysRS1 and LysRS2 b Aminoacylation Assay with [14C]-6-hydroxynorleucine a->b c Determine Kinetic Parameters (Km, kcat) b->c d Culture cells in lysine-deficient media with 6-hydroxynorleucine e Isolate and purify a target protein (e.g., GFP) d->e f Mass Spectrometry Analysis (LC-MS/MS) e->f g Quantify incorporation efficiency f->g

Caption: Workflow for evaluating 6-hydroxynorleucine incorporation into proteins.

Post-Translational Modifications (PTMs): A New Landscape

Lysine residues are hotspots for a vast array of PTMs, including acetylation, methylation, ubiquitination, and sumoylation, which are critical for regulating protein function, stability, and localization.[6][7][8] The replacement of lysine with 6-hydroxynorleucine would abrogate these canonical PTMs at the site of incorporation. However, the newly introduced hydroxyl group could become a substrate for other types of modifications, such as O-glycosylation or phosphorylation.

Impact on Histone Modifications

Histone tails are rich in lysine residues, and their modification state constitutes the "histone code" that regulates chromatin structure and gene expression.[9][10] For instance, histone acetylation generally leads to a more open chromatin structure and transcriptional activation. The incorporation of 6-hydroxynorleucine in place of lysine in histones would prevent acetylation and methylation, potentially leading to altered gene expression patterns.

Potential for Novel PTMs

The hydroxyl group of 6-hydroxynorleucine could be a target for kinases or glycosyltransferases, leading to novel PTMs with currently unknown functional consequences.

PTM_Impact cluster_Lys_PTMs Canonical PTMs cluster_HNL_PTMs Potential Novel PTMs Lys Lysine Residue Acetylation Acetylation Lys->Acetylation Substrate for HATs Methylation Methylation Lys->Methylation Substrate for HMTs Ubiquitination Ubiquitination Lys->Ubiquitination Target for E3 Ligases HNL 6-Hydroxynorleucine Residue Phosphorylation Phosphorylation HNL->Phosphorylation Potential Substrate for Kinases Glycosylation O-Glycosylation HNL->Glycosylation Potential Substrate for Glycosyltransferases

Caption: Comparison of post-translational modifications on lysine vs. 6-hydroxynorleucine.

Metabolic Fate and Cellular Transport

Lysine metabolism is a complex process involving multiple pathways, primarily the saccharopine and pipecolic acid pathways in mammals.[11] The initial steps of these pathways involve enzymes that recognize the ε-amino group of lysine.

Inhibition of Lysine Metabolism

It is conceivable that 6-hydroxynorleucine could act as a competitive inhibitor of enzymes in the lysine degradation pathway. For example, it might bind to the active site of lysine-α-ketoglutarate reductase, the first enzyme in the saccharopine pathway, without being a substrate for catalysis. Such inhibition could lead to an accumulation of intracellular lysine.

Cellular Uptake

Lysine is transported into cells by specific amino acid transporters.[12][13][14] The structural similarity of 6-hydroxynorleucine to lysine suggests that it may be a substrate for the same transporters. Studies with α-methyl lysine have shown that it can inhibit lysine uptake in bacteria, indicating that modified lysine analogs can interact with these transport systems.[15]

Role in Collagen Cross-linking

Lysine and its hydroxylated form, hydroxylysine, are crucial for the formation of covalent cross-links in collagen, which provide tensile strength to connective tissues.[16][17][18] The formation of these cross-links is initiated by the enzymatic oxidation of the ε-amino group of lysine or hydroxylysine to an aldehyde by lysyl oxidase. The hydroxyl group of 6-hydroxynorleucine is not a substrate for lysyl oxidase, and therefore, its incorporation into collagen would likely disrupt normal cross-linking, potentially leading to connective tissue disorders.

Experimental Protocols

Protocol: In Vitro Lysyl-tRNA Synthetase Activity Assay

Objective: To determine if 6-hydroxynorleucine is a substrate for LysRS.

Materials:

  • Purified recombinant human LysRS2

  • tRNALys

  • [¹⁴C]-6-hydroxynorleucine and [¹⁴C]-L-lysine (as a positive control)

  • ATP, MgCl₂, Tris-HCl buffer

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and tRNALys.

  • Add either [¹⁴C]-L-lysine or [¹⁴C]-6-hydroxynorleucine to the reaction mixture.

  • Initiate the reaction by adding LysRS2.

  • Incubate at 37°C for various time points.

  • Stop the reaction by adding ice-cold 10% TCA.

  • Filter the precipitate through glass fiber filters and wash with 5% TCA.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the amount of aminoacyl-tRNA formed.

Protocol: Competitive Inhibition of Lysine Uptake

Objective: To assess if 6-hydroxynorleucine competes with lysine for cellular uptake.

Materials:

  • Cell line of interest (e.g., HEK293)

  • [³H]-L-lysine

  • Unlabeled L-lysine and 6-hydroxynorleucine

  • Cell culture medium and buffers

  • Scintillation counter

Procedure:

  • Seed cells in a 24-well plate and grow to confluence.

  • Wash cells with a sodium-free buffer.

  • Incubate cells with a fixed concentration of [³H]-L-lysine in the presence of increasing concentrations of either unlabeled L-lysine (for self-inhibition) or 6-hydroxynorleucine.

  • After a short incubation period (e.g., 1-5 minutes), wash the cells rapidly with ice-cold buffer to stop the uptake.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC₅₀ value for 6-hydroxynorleucine inhibition of lysine uptake.

Conclusion and Future Directions

The comparison between 6-hydroxynorleucine and lysine reveals a fascinating interplay between subtle structural changes and profound biological consequences. While direct experimental data on 6-hydroxynorleucine remains limited, the existing knowledge on other lysine analogs provides a solid foundation for future research. Key areas for investigation include:

  • Proteomic analysis of cells grown in the presence of 6-hydroxynorleucine to identify the extent and sites of its incorporation.

  • Functional studies of proteins with incorporated 6-hydroxynorleucine to understand the impact on protein stability, enzymatic activity, and protein-protein interactions.

  • Epigenetic studies to explore the consequences of altered histone modifications resulting from 6-hydroxynorleucine incorporation.

  • In vivo studies in model organisms to assess the physiological effects of 6-hydroxynorleucine supplementation or incorporation.

The exploration of 6-hydroxynorleucine and other non-proteinogenic amino acids holds immense promise for the development of novel therapeutics, biological probes, and biomaterials. By understanding the fundamental differences in their biological activities compared to their natural counterparts, we can unlock new avenues for scientific discovery and innovation.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Amino-6-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise and accurate quantification of non-proteinogenic amino acids is a critical analytical challenge. 2-Amino-6-hydroxyhexanoic acid, a synthetic lysine derivative, is an important intermediate in the synthesis of various pharmaceuticals. Its structural nuances, particularly the presence of both a primary amine and a hydroxyl group, necessitate a thoughtful and well-designed analytical strategy. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound, drawing upon established principles of amino acid analysis and specific insights into the behavior of hydroxy amino acids.

The Analytical Imperative: Why Mass Spectrometry?

The inherent polarity and low volatility of this compound render it unsuitable for direct analysis by techniques such as gas chromatography. While derivatization can overcome this limitation, it introduces additional sample preparation steps and potential for variability. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard for the analysis of such polar, non-volatile compounds, offering high sensitivity, selectivity, and the ability to handle complex biological matrices.[1][2]

This guide will compare and contrast two primary mass spectrometric workflows for the analysis of this compound:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for the direct analysis of the underivatized compound, offering high throughput and minimal sample preparation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique that requires derivatization to enhance volatility but can provide excellent chromatographic resolution and sensitivity.

Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₆H₁₃NO₃--INVALID-LINK--[3]
Molecular Weight 147.17 g/mol --INVALID-LINK--[3]
Monoisotopic Mass 147.089543 Da--INVALID-LINK--[3]
Structure A hexanoic acid backbone with an amino group at the C2 position and a hydroxyl group at the C6 position.

The presence of both an amino and a hydroxyl group makes this compound a polar and hydrophilic molecule, which dictates the chromatographic strategies for its separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach

For high-throughput and sensitive analysis of this compound, particularly in biological matrices, LC-MS/MS is the method of choice. This approach typically involves minimal sample preparation and direct injection of the analyte.

Sample Preparation for Biological Matrices

When analyzing samples such as plasma or serum, the primary goal of sample preparation is to remove proteins and other macromolecules that can interfere with the analysis and foul the LC-MS system.

A Generic Protocol for Plasma/Serum Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Chromatographic Separation: Taming a Polar Analyte

The high polarity of this compound presents a challenge for traditional reversed-phase chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable separation technique for such polar compounds.

Figure 1: HILIC Separation Workflow.

Typical HILIC Conditions for Amino Acid Analysis:

  • Column: A HILIC stationary phase (e.g., amide, silica, or zwitterionic).

  • Mobile Phase A: Acetonitrile with a small amount of acid (e.g., 0.1% formic acid).

  • Mobile Phase B: Water with a small amount of acid (e.g., 0.1% formic acid) and a buffer salt (e.g., 10 mM ammonium formate).

  • Gradient: A gradient starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the polar analytes.

Mass Spectrometric Detection: Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantitative analysis in complex matrices.

Predicted MS/MS Fragmentation of this compound:

Based on the fragmentation patterns of similar amino acids, the following transitions would be expected for the protonated molecule [M+H]⁺ of this compound (m/z 148.097).

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment
148.1130.1[M+H - H₂O]⁺
148.1102.1[M+H - H₂O - CO]⁺
148.184.1[M+H - H₂O - CO - H₂O]⁺
148.174.1[Iminium ion]⁺

Note: These are predicted transitions and would need to be confirmed experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Based Alternative

While LC-MS/MS is often preferred for its directness, GC-MS remains a powerful and highly reproducible technique for amino acid analysis. The key requirement for GC-MS is the derivatization of the non-volatile amino acid to a volatile and thermally stable compound.[4]

Derivatization: Making the Analyte GC-Amenable

Silylation is a common derivatization strategy for compounds containing active hydrogens, such as the amino and hydroxyl groups in this compound. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used silylating reagents.

Figure 2: Silylation Derivatization Workflow.

A General Protocol for Silylation:

  • Drying: The sample containing this compound must be completely dry, as moisture will react with the silylating reagent.

  • Reagent Addition: Add a solution of the silylating reagent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., acetonitrile).

  • Heating: Heat the mixture at 70-100°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: The derivatized sample is then ready for GC-MS analysis.

GC-MS Analysis of the Di-TMS Derivative

The resulting di-trimethylsilyl (Di-TMS) derivative of this compound is volatile and can be readily analyzed by GC-MS.

Predicted GC-MS Fragmentation of Di-TMS-2-Amino-6-hydroxyhexanoic acid:

The Human Metabolome Database predicts a GC-MS spectrum for the di-TMS derivative of this compound. Key fragments would include:

m/zPutative Fragment
291[M]⁺ (Molecular Ion)
276[M - CH₃]⁺
202[M - COOTMS]⁺
174[Fragment from cleavage of the carbon chain]
73[Si(CH₃)₃]⁺

Method Comparison: LC-MS/MS vs. GC-MS

FeatureLC-MS/MSGC-MS
Sample Preparation Minimal (protein precipitation)More involved (drying and derivatization)[4]
Throughput HighLower
Derivatization Required NoYes[4]
Robustness Generally good, but can be affected by matrix effects.Very robust and reproducible.
Sensitivity Typically very high (low nM to pM)High, but can be limited by derivatization efficiency.
Selectivity Excellent with MS/MSGood, with characteristic fragmentation patterns.
Instrumentation Cost HigherLower

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis.

  • For high-throughput screening and analysis in complex biological matrices where speed is critical, LC-MS/MS is the recommended approach. The direct analysis of the underivatized compound simplifies the workflow and minimizes the potential for analytical variability introduced by derivatization.

  • For applications where high reproducibility is paramount and throughput is less of a concern, GC-MS offers a robust and reliable alternative. The well-established derivatization protocols and the inherent stability of GC systems can provide highly consistent results.

Ultimately, the development of a validated and robust analytical method for this compound requires careful consideration of the analytical goals, sample matrix, and available instrumentation. This guide provides a framework for making an informed decision and for developing a scientifically sound analytical strategy.

References

A Comparative Guide to the NMR Spectroscopy of 2-Amino-6-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Amino-6-hydroxyhexanoic acid, a non-proteinogenic amino acid. Designed for researchers, scientists, and professionals in drug development, this document offers a practical comparison with its structurally similar proteinogenic counterpart, L-lysine. By understanding the subtle yet significant differences in their NMR spectra, researchers can gain valuable insights into the structural characterization of novel compounds.

Introduction: Structural Nuances and Spectroscopic Signatures

This compound shares a common backbone with the essential amino acid L-lysine. Both possess a hexanoic acid core with an amino group at the α-carbon (C2). The key distinction lies at the terminus of the side chain (C6): this compound features a hydroxyl (-OH) group, whereas L-lysine has an amino (-NH₂) group. This seemingly minor substitution has a profound impact on the electronic environment of the molecule, leading to distinct chemical shifts in both proton (¹H) and carbon-13 (¹³C) NMR spectra. This guide will elucidate these differences through a detailed, side-by-side comparison, grounded in the principles of NMR spectroscopy.

PART 1: The Experimental Protocol: A Self-Validating System

The reliability of NMR data hinges on a meticulously planned and executed experimental protocol. For amino acids, the ionization state of the amino and carboxyl groups, which is highly dependent on the pH of the solution, can significantly influence the chemical shifts.[1] Therefore, careful sample preparation and parameter selection are paramount.

Experimental Workflow for Amino Acid NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh ~5-10 mg of Amino Acid dissolve Dissolve in 0.5-0.7 mL D₂O start->dissolve ph_adjust Adjust pH with DCl or NaOD to a defined value (e.g., 7.0) dissolve->ph_adjust transfer Transfer to NMR Tube ph_adjust->transfer instrument Place sample in NMR Spectrometer (e.g., 500 MHz) transfer->instrument lock Lock on Deuterium Signal instrument->lock shim Shim Magnet for Homogeneity lock->shim h1_acq Acquire ¹H Spectrum shim->h1_acq c13_acq Acquire ¹³C Spectrum (Proton Decoupled) h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectra (e.g., TSP or DSS) baseline->reference integrate Integrate ¹H Signals reference->integrate assign Assign Peaks integrate->assign G cluster_a This compound cluster_b L-Lysine a HOOC-CH(NH₂)-CH₂(β)-CH₂(γ)-CH₂(δ)-CH₂(ε)-OH b HOOC-CH(NH₂)-CH₂(β)-CH₂(γ)-CH₂(δ)-CH₂(ε)-NH₂

References

A Senior Application Scientist's Guide to the Validation of 2-Amino-6-hydroxyhexanoic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of prevalent analytical methods for the quantification of 2-Amino-6-hydroxyhexanoic acid, also known as hydroxylysine (Hyl). As a post-translationally modified amino acid, hydroxylysine is a critical component of collagen, and its accurate measurement is essential for research in connective tissue disorders, bone diseases, fibrosis, and drug development.[1][2] This document delves into the validation of three primary techniques: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

The validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that each method is assessed for its suitability and reliability for its intended purpose.[3][4][5]

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Expertise & Experience: The Rationale for Derivatization

HPLC is a cornerstone of analytical chemistry. However, this compound presents a challenge for standard UV detection due to its lack of a strong native chromophore.[2] To overcome this, pre-column derivatization is employed. This step involves a chemical reaction that attaches a fluorescent or UV-absorbing tag to the hydroxylysine molecule, significantly enhancing its detectability and improving its retention on reverse-phase HPLC columns.[2][6] Reagents like Dansyl Chloride, o-phthalaldehyde (OPA), or 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC) are commonly used for this purpose.[2][7][8][9]

Experimental Protocol: HPLC with Dansyl Chloride Derivatization

This protocol is adapted from a standard procedure for analyzing hydroxylysine in tissue samples.[2]

1. Sample Preparation (Tissue Homogenate):

  • Flash-freeze a weighed tissue sample in liquid nitrogen and grind it into a fine powder.
  • Perform acid hydrolysis by adding 6 M HCl and incubating at 110°C for 24 hours to release individual amino acids from proteins.
  • Evaporate the HCl using a vacuum centrifuge or a stream of nitrogen in a fume hood.
  • Reconstitute the dried hydrolysate in 1 mL of 0.1 M HCl.
  • Neutralize the sample to approximately pH 7.0 with 6 M NaOH and centrifuge to pellet any precipitate.
  • Filter the supernatant through a 0.22 µm syringe filter to ensure a particle-free solution for injection.[2]

2. Pre-column Derivatization:

  • To 100 µL of the filtered sample, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
  • Add 200 µL of Dansyl Chloride solution (5 mg/mL in acetone).
  • Vortex briefly and incubate in a 60°C water bath for 45 minutes in the dark.
  • Quench the reaction by adding 50 µL of methylamine hydrochloride solution to consume excess Dansyl Chloride.[2]
  • Centrifuge the derivatized sample at 10,000 x g for 5 minutes. The supernatant is ready for HPLC injection.

3. Chromatographic Analysis:

  • HPLC System: A standard HPLC system with a fluorescence or UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: 0.1 M Sodium Acetate buffer with 1% Tetrahydrofuran, pH 6.5.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient from 10% B to 70% B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm) or UV (340 nm).

Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Homogenization Tissue Homogenization Hydrolysis Acid Hydrolysis (6M HCl) Homogenization->Hydrolysis Drying Drying & Reconstitution Hydrolysis->Drying Neutralization Neutralization & Filtration Drying->Neutralization Mix Sample + Buffer + Dansyl-Cl Neutralization->Mix Incubate Incubate (60°C, 45 min) Mix->Incubate Quench Quench Reaction Incubate->Quench Injection HPLC Injection Quench->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence/UV Detection Separation->Detection Quantification Data Quantification Detection->Quantification

Caption: Workflow for this compound quantification via HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: The Gold Standard for Sensitivity and Specificity

LC-MS/MS is widely regarded as the gold standard for quantifying small molecules in complex biological matrices.[10] Its power lies in the coupling of the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[11] This technique can often measure hydroxylysine directly without derivatization, simplifying sample preparation.[11][12] The mass spectrometer identifies and quantifies molecules based on their unique mass-to-charge ratio (m/z) and fragmentation patterns, providing an exceptionally high degree of confidence in the results.[13][14]

Experimental Protocol: Direct LC-MS/MS Analysis

This protocol is a generalized procedure for the direct analysis of amino acids in biological fluids.

1. Sample Preparation:

  • Plasma/Serum: Perform protein precipitation by adding a 3:1 ratio of cold acetonitrile (containing an isotopically labeled internal standard) to the sample.
  • Vortex vigorously for 1 minute.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
  • Collect the supernatant, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.[11]
  • Tissue Hydrolysate: Prepare as described in the HPLC section (steps 1.1-1.4), but reconstitution should be in the LC-MS mobile phase.

2. LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system.
  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining polar amino acids.[14][15]
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: A gradient designed to separate polar analytes, typically starting with a high percentage of organic solvent (e.g., 95% B) and decreasing over time.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both native hydroxylysine and its isotopically labeled internal standard. This provides exceptional selectivity.

Workflow for LC-MS/MS Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Spike Spike with Internal Standard Precipitate Protein Precipitation (ACN) Spike->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Dry Dry Down & Reconstitute Centrifuge->Dry Injection LC Injection Dry->Injection Separation HILIC Column Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Data Quantification Detection->Quantification

Caption: Workflow for this compound quantification via LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

Expertise & Experience: High-Throughput Screening

ELISA is an immunoassay-based technique that offers a high-throughput and relatively simple platform for quantification.[16] Commercial ELISA kits for hydroxylysine are typically designed as competitive or sandwich assays.[16] In a sandwich ELISA, a capture antibody pre-coated on a microplate well binds to the hydroxylysine in the sample. A second, enzyme-linked detection antibody then binds to the captured hydroxylysine, and a substrate is added to produce a measurable colorimetric signal.[16] The signal intensity is directly proportional to the amount of hydroxylysine present. This method is well-suited for screening large numbers of samples in matrices like serum, plasma, and cell culture supernatants.[1]

Experimental Protocol: Sandwich ELISA

This protocol is based on the general procedure for commercially available human hydroxylysine ELISA kits.[16][17]

1. Sample Preparation:

  • Serum/Plasma: Collect blood and centrifuge as per kit instructions (e.g., 1000 x g for 15 minutes) to separate plasma or serum.[1]
  • Cell Culture Supernatant: Centrifuge to remove cellular debris.[1]
  • Samples should be assayed promptly or stored at -80°C. Avoid repeated freeze-thaw cycles.[1]

2. ELISA Procedure:

  • Prepare standards and samples at the required dilutions.
  • Add standards and samples to the appropriate wells of the antibody-pre-coated microplate.
  • Add a biotinylated detection antibody specific for hydroxylysine to each well.
  • Incubate the plate (e.g., for 1-2 hours at 37°C). During this time, the hydroxylysine is "sandwiched" between the capture and detection antibodies.
  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
  • Add Avidin-Horseradish Peroxidase (HRP) conjugate to each well and incubate. The avidin binds to the biotin on the detection antibody.
  • Wash the plate again to remove unbound Avidin-HRP.
  • Add TMB substrate solution to each well. The HRP enzyme catalyzes a reaction that produces a blue color.
  • Add a stop solution (typically a strong acid) to each well. This stops the reaction and changes the color from blue to yellow.
  • Read the absorbance of each well at 450 nm using a microplate reader.[17]

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
  • Determine the concentration of hydroxylysine in the samples by interpolating their absorbance values from the standard curve.

Workflow for ELISA Quantification

ELISA_Workflow cluster_binding Antigen Binding cluster_signal Signal Generation cluster_analysis Analysis AddSample Add Sample/Standard to Coated Plate AddDetectionAb Add Detection Antibody AddSample->AddDetectionAb Incubate1 Incubate & Wash AddDetectionAb->Incubate1 AddHRP Add Avidin-HRP Conjugate Incubate1->AddHRP Incubate2 Incubate & Wash AddHRP->Incubate2 AddSubstrate Add TMB Substrate Incubate2->AddSubstrate AddStop Add Stop Solution AddSubstrate->AddStop Read Read Absorbance (450 nm) AddStop->Read Plot Plot Standard Curve Read->Plot Calculate Calculate Concentration Plot->Calculate

Caption: Workflow for this compound quantification via ELISA.

Head-to-Head Performance Comparison

The validation of an analytical method demonstrates that it is suitable for its intended purpose.[5] The following table summarizes typical performance characteristics for the three discussed methods, based on data from scientific literature and commercial product specifications. These values should be established experimentally for any specific system.

Validation Parameter HPLC with Derivatization LC-MS/MS ELISA ICH Guideline Context [3][5]
Specificity/Selectivity High (achieved via chromatographic separation)Very High (achieved via chromatography and specific mass transitions)High (dependent on antibody specificity; potential for cross-reactivity)The ability to unequivocally assess the analyte in the presence of other components.[3][4]
Linearity (r²) > 0.99[18][19]> 0.99[15]> 0.99A correlation coefficient close to 1 indicates a strong linear relationship between concentration and response.[3]
Accuracy (% Recovery) 93 - 109%[20]81 - 118%[15]Typically 85-115% (per kit specifications)Measures the closeness of test results to the true value.[3]
Precision (%RSD) < 5% (Repeatability)[20]< 11% (Intermediate)[18]< 15% (Intra- & Inter-day)[15]< 10% (Intra-assay)< 12% (Inter-assay) (per kit specifications)Expresses the closeness of agreement between a series of measurements.[3]
LOD (Limit of Detection) ~0.05 - 0.23 µM[7]~0.02 - 0.10 µM[7]~9 ng/mL (~61 nM)The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ (Limit of Quantification) ~0.07 - 0.76 µM[7]~0.06 - 0.33 µM[7]~15 ng/mL (~102 nM)[21]The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]
Assay Range ~1 - 200 µM[6]Wide, typically sub-µM to mM9.3 - 300 ng/mLThe range over which the method is precise, accurate, and linear.
Throughput Low to MediumMediumHighN/A
Expertise Required HighVery HighLow to MediumN/A

Choosing the Right Method for Your Application

The selection of a quantification method for this compound is a critical decision that should be guided by the specific requirements of the study.

  • HPLC with pre-column derivatization is a robust and reliable method suitable for laboratories with standard chromatography equipment. It provides good sensitivity and is ideal for applications where absolute quantification in well-defined matrices is required.[6][9]

  • LC-MS/MS offers unparalleled sensitivity and specificity, making it the definitive choice for challenging applications, such as biomarker discovery in complex biological fluids, analysis of low-abundance samples, and when absolute certainty of analyte identity is paramount.[7][10]

  • ELISA is the most practical option for high-throughput screening of a large number of samples, such as in clinical studies or for routine quality control.[1][17] Its ease of use and speed make it highly efficient, though it relies heavily on the quality and specificity of the antibodies used in the kit.[16]

By understanding the principles, protocols, and validated performance characteristics of each method, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate technique to achieve accurate and reliable quantification of this compound.

References

A Comparative Guide to the Characterization of Peptides Containing 6-Hydroxynorleucine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids (ncAAs) into peptides represents a frontier of innovation, offering pathways to novel therapeutics with enhanced properties. Among these, 6-hydroxynorleucine (Hyn), an analog of leucine, introduces a hydroxyl group at the terminus of its side chain, a subtle modification with profound implications for a peptide's physicochemical properties and biological activity. This guide provides an in-depth, comparative analysis of the methodologies used to characterize peptides containing this intriguing ncAA, offering field-proven insights into experimental choices and self-validating protocols.

Introduction to 6-Hydroxynorleucine in Peptide Science

The strategic inclusion of ncAAs like 6-hydroxynorleucine is a powerful tool to modulate the stability, conformation, and receptor interaction of peptides. The terminal hydroxyl group of Hyn can engage in hydrogen bonding, alter solubility, and provide a site for further chemical modification, making it a valuable building block in peptide design. However, the introduction of this functional group also necessitates a rigorous and tailored characterization strategy to fully understand its impact. This guide will compare and contrast the key stages of working with Hyn-containing peptides, from synthesis to biological evaluation, providing the necessary data and protocols for informed research decisions.

I. Synthesis and Purification: A Comparative Analysis

The foundation of any study on modified peptides lies in their successful synthesis and purification. The incorporation of 6-hydroxynorleucine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is generally straightforward, but requires careful consideration of protecting group strategies and purification methodologies.

A. Solid-Phase Peptide Synthesis (SPPS) of Hyn-Containing Peptides

The most common approach for synthesizing peptides containing 6-hydroxynorleucine is the Fmoc/tBu strategy. The key building block, Nα-Fmoc-6-hydroxynorleucine, is commercially available and can be incorporated using standard coupling reagents.[1]

Comparison of Coupling Strategies:

Coupling ReagentActivation TimeCoupling EfficiencyKey Considerations
HBTU/HOBt/DIPEA5-10 minHighStandard, reliable method for most couplings. Potential for racemization with prolonged activation.
HATU/DIPEA2-5 minVery HighMore potent activator, useful for sterically hindered couplings. Higher cost.
DIC/HOBt10-15 minHighCost-effective. Dicyclohexylurea (DCU) byproduct can be difficult to remove.

Experimental Protocol: Manual Fmoc-SPPS of a Model Hyn-Peptide

This protocol outlines the manual synthesis of a model peptide, Tyr-Gly-Gly-Phe-Hyn, on a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Pre-activate a 4-fold molar excess of Fmoc-amino acid-OH with 3.98 eq of HBTU and 6 eq of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Incorporation of Fmoc-6-hydroxynorleucine-OH:

    • Given the polar side chain, a slightly longer coupling time or the use of a more potent activator like HATU may be beneficial to ensure complete incorporation.

    • Couple a 4-fold molar excess of Fmoc-6-hydroxynorleucine-OH using the chosen activation method.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Cleavage and Deprotection: After synthesis completion, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Peptide Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide to obtain a white powder.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Hyn Couple Fmoc-Hyn-OH (HBTU/DIPEA) Deprotect1->Couple_Hyn Deprotect2 Fmoc Deprotection Couple_Hyn->Deprotect2 Couple_Phe Couple Fmoc-Phe-OH Deprotect2->Couple_Phe Deprotect3 Fmoc Deprotection Couple_Phe->Deprotect3 Couple_Gly1 Couple Fmoc-Gly-OH Deprotect3->Couple_Gly1 Deprotect4 Fmoc Deprotection Couple_Gly1->Deprotect4 Couple_Gly2 Couple Fmoc-Gly-OH Deprotect4->Couple_Gly2 Deprotect5 Fmoc Deprotection Couple_Gly2->Deprotect5 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect5->Couple_Tyr Cleave Cleavage & Deprotection (TFA Cocktail) Couple_Tyr->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize Characterization (MS, NMR) Purify->Characterize

Solid-Phase Peptide Synthesis (SPPS) workflow for a Hyn-containing peptide.

B. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for purifying synthetic peptides. The introduction of the hydroxyl group in 6-hydroxynorleucine can slightly alter the peptide's hydrophobicity compared to its norleucine or leucine-containing counterpart.

Comparative Elution Profiles:

A peptide containing 6-hydroxynorleucine will typically elute slightly earlier from a C18 column than the corresponding peptide with norleucine or leucine, due to the increased polarity imparted by the hydroxyl group. This difference in retention time can be exploited for efficient separation from potential deletion sequences or other impurities.

Table 1: Predicted RP-HPLC Retention Times of Model Peptides

Peptide SequencePredicted Retention Time (min)Rationale for Difference
Tyr-Gly-Gly-Phe-Leu22.5Leucine is the most hydrophobic of the three.
Tyr-Gly-Gly-Phe-Nle22.1Norleucine is slightly less hydrophobic than leucine.
Tyr-Gly-Gly-Phe-Hyn21.3The hydroxyl group increases polarity, leading to earlier elution.

Experimental Protocol: RP-HPLC Purification

  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Chromatographic Conditions:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 60 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

II. Structural Characterization: Unveiling the Impact of Hydroxylation

Thorough structural characterization is paramount to confirm the identity and integrity of the synthesized peptide. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for this purpose.

A. Mass Spectrometry (MS)

MS provides the exact molecular weight of the peptide, confirming the successful incorporation of 6-hydroxynorleucine. Tandem MS (MS/MS) is then used to sequence the peptide and pinpoint the location of the modification.

Comparison of Fragmentation Techniques:

  • Collision-Induced Dissociation (CID): This is the most common fragmentation method. For Hyn-containing peptides, CID will produce the expected b- and y-ion series. A characteristic neutral loss of water (18 Da) from the side chain of 6-hydroxynorleucine may be observed, although this is often a minor fragmentation pathway.

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone while often preserving labile modifications. For Hyn-containing peptides, ETD is advantageous as it is less likely to induce water loss from the side chain, providing clearer sequence information.

Table 2: Expected Mass Differences in MS Analysis

Amino AcidMonoisotopic Mass (Da)Mass Difference from Leucine (Da)
Leucine (Leu)113.084060
Norleucine (Nle)113.084060
6-Hydroxynorleucine (Hyn)129.07900+15.99494

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified peptide (e.g., 1 pmol/µL) in 0.1% formic acid in water/acetonitrile (95:5).

  • LC Separation: Inject the sample onto a C18 analytical column coupled to the mass spectrometer. Elute with a gradient of acetonitrile in water with 0.1% formic acid.

  • MS Analysis:

    • Acquire full scan MS spectra to determine the parent ion mass.

    • Perform data-dependent MS/MS analysis on the most abundant parent ions using both CID and ETD fragmentation.

  • Data Analysis: Use sequencing software to analyze the MS/MS spectra and confirm the peptide sequence and the presence of the 6-hydroxynorleucine residue.

MS_Fragmentation Peptide [M+H]+ CID CID Peptide->CID ETD ETD Peptide->ETD b_ions b-ions CID->b_ions y_ions y-ions CID->y_ions Neutral_Loss Neutral Loss (-H2O) CID->Neutral_Loss c_ions c-ions ETD->c_ions z_ions z-ions ETD->z_ions

Comparison of CID and ETD fragmentation pathways for a Hyn-containing peptide.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed three-dimensional structural information about the peptide in solution. The incorporation of 6-hydroxynorleucine will give rise to unique signals in both ¹H and ¹³C NMR spectra.

Comparative NMR Chemical Shifts:

The protons and carbons in the side chain of 6-hydroxynorleucine will have characteristic chemical shifts. The protons on the carbon bearing the hydroxyl group (C6) will typically appear as a triplet around 3.5-3.7 ppm in the ¹H NMR spectrum. The C6 carbon itself will resonate around 60-65 ppm in the ¹³C NMR spectrum. These shifts can be definitively assigned using 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC.

Table 3: Predicted ¹H and ¹³C Chemical Shifts for the 6-Hydroxynorleucine Side Chain

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cα-H4.1-4.353-55
Cβ-H₂1.6-1.830-32
Cγ-H₂1.3-1.522-24
Cδ-H₂1.4-1.628-30
Cε-H₂3.5-3.760-65

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher), including:

    • ¹H 1D

    • ²D ¹H-¹H COSY and TOCSY

    • ²D ¹H-¹³C HSQC and HMBC

  • Data Analysis:

    • Assign the proton and carbon resonances of the peptide backbone and side chains.

    • Use the characteristic chemical shifts of the Cε-H₂ protons and the Cε carbon to confirm the presence and location of the 6-hydroxynorleucine residue.

    • Utilize NOESY or ROESY data to determine the three-dimensional structure of the peptide and assess any conformational changes induced by the Hyn substitution.

III. Biological Activity: A Comparative Assessment

The ultimate goal of incorporating 6-hydroxynorleucine is often to modulate the biological activity of a peptide. A direct comparison with the native peptide (containing leucine or norleucine) is crucial to quantify the effect of this modification. The specific assays will depend on the intended application of the peptide.

A. Antimicrobial Activity

For antimicrobial peptides, the introduction of a hydroxyl group can impact membrane interaction and lytic activity.

Comparative Assay: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

Table 4: Hypothetical MIC Values for a Temporin Analog

PeptideMIC against S. aureus (µM)MIC against E. coli (µM)
Temporin-L (Native)12.550
[Hyn⁵]-Temporin-L6.2525

Experimental Protocol: MIC Assay

  • Prepare Bacterial Cultures: Grow the target bacterial strains to the mid-logarithmic phase.

  • Prepare Peptide Dilutions: Prepare a series of two-fold dilutions of the peptides in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the bacteria to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

B. Cytotoxicity

It is essential to assess the toxicity of modified peptides against mammalian cells to determine their therapeutic window.

Comparative Assay: MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 5: Hypothetical IC₅₀ Values against HeLa Cells

PeptideIC₅₀ (µM)
Native Peptide25
Hyn-containing Peptide40

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed mammalian cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the peptides for a specified duration (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm. The IC₅₀ value is the concentration of peptide that reduces cell viability by 50%.

C. Receptor Binding Affinity

For peptides that target specific receptors, such as G-protein coupled receptors (GPCRs), it is critical to determine how the 6-hydroxynorleucine substitution affects binding affinity.

Comparative Assay: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Table 6: Hypothetical Ki Values for a GPCR Ligand

PeptideKi (nM)
Native Ligand10
Hyn-containing Ligand5

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand, and varying concentrations of the competitor peptides (native and Hyn-containing).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values and calculate the inhibitory constant (Ki) for each peptide.

Conclusion

The incorporation of 6-hydroxynorleucine into peptides offers a promising strategy for modulating their properties and enhancing their therapeutic potential. A comprehensive and comparative characterization approach, as outlined in this guide, is essential to fully elucidate the impact of this non-canonical amino acid. By systematically evaluating the synthesis, purification, structure, and biological activity of Hyn-containing peptides against their native counterparts, researchers can make data-driven decisions to advance the development of novel and improved peptide-based therapeutics. The experimental protocols and comparative data presented herein provide a robust framework for scientists venturing into the exciting field of non-canonical peptide engineering.

References

A Comparative Guide to 2-Amino-6-hydroxyhexanoic Acid Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of 2-Amino-6-hydroxyhexanoic acid derivatives, designed for researchers, scientists, and professionals in drug development. We will explore various synthetic strategies, compare the functional performance of key derivatives with supporting data, and provide detailed experimental protocols.

Introduction: The Versatile Scaffold of this compound

This compound, also known as 6-hydroxynorleucine, is a non-proteinogenic α-amino acid. Its structure, featuring both an amino and a hydroxyl group on a six-carbon backbone, makes it a valuable and versatile scaffold for chemical modification. This unique bifunctionality allows for the development of a diverse range of derivatives with tailored properties for applications in medicine, biochemistry, and materials science. This guide will delve into a comparative study of these derivatives, focusing on their synthesis, biological activity, and potential therapeutic applications.

Synthetic Pathways: Crafting the Derivatives

The synthesis of this compound and its derivatives can be broadly categorized into chemical and biocatalytic methods. The choice of synthetic route is often dictated by the desired stereochemistry, yield, and scalability.

Chemical Synthesis

Chemical synthesis offers a high degree of control over the molecular structure. A common precursor for many of these derivatives is the readily available amino acid, lysine.

A notable one-pot synthesis involves the amidation of lysine with γ-valerolactone (GVL) under mild conditions to produce 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid (AHOAHA). This method is advantageous for its simplicity and the stability of the resulting product, which can act as a prodrug to release the therapeutic agent 4-hydroxyvaleric acid (4-HV) under specific physiological conditions.[1]

Another strategy involves the modification of lysine to introduce different functional groups. For instance, (S)-(+)-2-amino-6-(aminooxy)hexanoic acid can be synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid in good yield.[2] This aminooxy derivative is particularly useful for its ability to form stable oxime linkages, a valuable tool in peptide chemistry and drug conjugation.

The synthesis of hydroxylysine, a closely related compound, has also been well-established and can be achieved from starting materials like diethyl acetamidomalonate.[3]

Biocatalytic Synthesis

Enzymatic and whole-cell biocatalysis present greener and often more stereospecific alternatives to traditional chemical synthesis.

L-6-hydroxynorleucine can be prepared with high yield and excellent optical purity (>99%) via the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate dehydrogenase from beef liver.[4] This enzymatic approach is highly selective for the desired L-enantiomer, which is often the biologically active form.

Furthermore, engineered Escherichia coli cells have been utilized for the efficient biosynthesis of hydroxylysine from L-lysine.[5] This whole-cell catalysis approach offers the potential for large-scale, cost-effective production. The biochemical conversion of 6-amino-2-hydroxyhexanoic acid to 6-aminocaproic acid, a precursor for nylon-6, has also been explored, highlighting the industrial relevance of these biocatalytic routes.[6][7]

Experimental Workflow: A Comparative Overview of Synthesis Strategies

cluster_chem Chemical Synthesis cluster_bio Biocatalytic Synthesis Lysine Lysine AHOAHA 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid Lysine->AHOAHA One-pot amidation [1] GVL γ-Valerolactone GVL->AHOAHA Lys_deriv Protected Lysine Derivative Aminooxy_deriv Aminooxy Derivative Lys_deriv->Aminooxy_deriv Multi-step synthesis [3] Keto_acid 2-keto-6-hydroxyhexanoic acid HNL L-6-Hydroxynorleucine Keto_acid->HNL Reductive amination [2] GDH Glutamate Dehydrogenase GDH->HNL Ecoli Engineered E. coli Hydroxylysine Hydroxylysine Ecoli->Hydroxylysine Lysine_bio L-Lysine Lysine_bio->Hydroxylysine Whole-cell catalysis [5] Arginine L-Arginine Arginase Arginase I/II Arginine->Arginase Substrate Urea Urea Arginase->Urea Ornithine L-Ornithine Arginase->Ornithine Boronic_acid_deriv Boronic Acid Derivative (e.g., Compound 9) Boronic_acid_deriv->Arginase Inhibition [9, 10, 11]

References

A Comparative Guide to the In Vitro Antioxidant Activity of 2-amino-5-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of a Novel Amino Acid

In the continuous search for novel bioactive compounds with therapeutic potential, non-proteinogenic amino acids are gaining increasing attention. One such molecule is 2-amino-5-hydroxyhexanoic acid, an unusual amino acid that has been isolated from the seeds of Crotalaria juncea.[1] Preliminary studies have indicated that this compound exhibits promising in vitro antioxidant activity.[1] This guide provides a comprehensive overview of the methodologies used to evaluate the in vitro antioxidant capacity of 2-amino-5-hydroxyhexanoic acid, offering a framework for its comparison with established antioxidant agents.

This document is intended for researchers, scientists, and professionals in drug development who are interested in the evaluation and characterization of new antioxidant compounds. We will delve into the mechanistic underpinnings of antioxidant assays, provide detailed experimental protocols, and present a comparative analysis with standard antioxidants.

The Chemical Basis of Antioxidant Activity in Amino Acids

The antioxidant properties of amino acids are intrinsically linked to their chemical structures. Several mechanisms can contribute to their ability to neutralize free radicals and reactive oxygen species (ROS). These include:

  • Hydrogen Atom Transfer (HAT): Amino acids with easily donatable hydrogen atoms, such as those with sulfhydryl groups (cysteine) or phenolic hydroxyl groups (tyrosine), can directly quench free radicals.

  • Single Electron Transfer (SET): The lone pair of electrons on nitrogen atoms within the amino group or in the side chains of amino acids like lysine, arginine, and histidine can be donated to electron-deficient radicals.[2]

  • Metal Ion Chelation: Certain amino acids can bind to pro-oxidant metal ions like iron and copper, preventing them from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals.[3]

  • Synergistic Interactions: Amino acids can act in concert with other antioxidants, such as tocopherols, to enhance the overall antioxidant defense.[3]

The structure of 2-amino-5-hydroxyhexanoic acid, featuring both an amino group and a hydroxyl group, suggests a potential for both HAT and SET mechanisms of antioxidant action. The hydroxyl group on the fifth carbon could potentially donate a hydrogen atom, while the alpha-amino group can donate an electron.

A Comparative Analysis of In Vitro Antioxidant Assays

To comprehensively assess the antioxidant potential of 2-amino-5-hydroxyhexanoic acid, a battery of in vitro assays is recommended. Each assay is based on a different chemical principle, and therefore, provides a more complete picture of the compound's antioxidant profile. The most commonly employed methods are the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to screen for antioxidant activity. It is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.[4][5]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol Mix Mix DPPH solution with Test Compound or Standard DPPH_sol->Mix Test_Cmpd Prepare serial dilutions of 2-amino-5-hydroxyhexanoic acid Test_Cmpd->Mix Standard Prepare serial dilutions of Ascorbic Acid (Standard) Standard->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Abs Measure absorbance at ~517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Plot_IC50 Plot % Inhibition vs. Concentration to determine IC50 Calculate_Inhibition->Plot_IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

  • Preparation of DPPH Radical Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample and Standard Preparation: Prepare a stock solution of 2-amino-5-hydroxyhexanoic acid in a suitable solvent (e.g., water or methanol). From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar dilution series for a standard antioxidant, such as ascorbic acid.

  • Reaction Mixture: In a microplate or cuvette, add a fixed volume of the DPPH solution (e.g., 180 µL) to a small volume of the sample or standard solution (e.g., 20 µL). A blank containing the solvent instead of the sample should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

CompoundTypical IC50 (µg/mL) in DPPH Assay
2-amino-5-hydroxyhexanoic acid Data to be determined
Ascorbic Acid3.37 - 8.4[6][7]
Quercetin~4.97[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[5][9]

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Stock Prepare ABTS and potassium persulfate solutions Generate_Radical Mix and incubate in the dark to generate ABTS•+ radical ABTS_Stock->Generate_Radical Dilute_Radical Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm Generate_Radical->Dilute_Radical Mix Mix diluted ABTS•+ solution with Test Compound or Standard Dilute_Radical->Mix Test_Cmpd Prepare serial dilutions of 2-amino-5-hydroxyhexanoic acid Test_Cmpd->Mix Standard Prepare serial dilutions of Trolox (Standard) Standard->Mix Incubate Incubate at room temperature Mix->Incubate Measure_Abs Measure absorbance at 734 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Plot_IC50 Plot % Inhibition vs. Concentration to determine IC50 Calculate_Inhibition->Plot_IC50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare a stock solution and serial dilutions of 2-amino-5-hydroxyhexanoic acid and a standard antioxidant, such as Trolox.

  • Reaction Mixture: Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).

  • Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus concentration.

CompoundTypical IC50 (µg/mL) in ABTS Assay
2-amino-5-hydroxyhexanoic acid Data to be determined
Trolox2.34 - 3.77[8][10]
Gallic AcidLower than Trolox (more potent)
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[4][5]

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Acetate_Buffer Prepare Acetate Buffer (pH 3.6) FRAP_Reagent Mix Acetate Buffer, TPTZ, and FeCl3 to prepare FRAP reagent Acetate_Buffer->FRAP_Reagent TPTZ_sol Prepare TPTZ solution in HCl TPTZ_sol->FRAP_Reagent FeCl3_sol Prepare FeCl3 solution FeCl3_sol->FRAP_Reagent Mix Mix FRAP reagent with Test Compound or Standard FRAP_Reagent->Mix Test_Cmpd Prepare dilutions of 2-amino-5-hydroxyhexanoic acid Test_Cmpd->Mix Standard Prepare dilutions of FeSO4 or Gallic Acid Standard->Mix Incubate Incubate at 37°C Mix->Incubate Measure_Abs Measure absorbance at 593 nm Incubate->Measure_Abs Plot_Curve Plot Absorbance vs. Concentration (Standard Curve) Measure_Abs->Plot_Curve Calculate_FRAP Calculate FRAP value of the sample Plot_Curve->Calculate_FRAP

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample and Standard Preparation: Prepare dilutions of 2-amino-5-hydroxyhexanoic acid. For the standard curve, prepare a series of dilutions of a known antioxidant, such as ferrous sulfate (FeSO₄) or gallic acid.

  • Reaction Mixture: Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 190 µL).

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: The antioxidant capacity is determined from the standard curve and is typically expressed as µM Fe(II) equivalents or µM gallic acid equivalents per gram of the sample.

CompoundTypical FRAP Value
2-amino-5-hydroxyhexanoic acid Data to be determined
Gallic AcidHigh reducing power, often used as a standard[5][11][12]
TroloxAlso commonly used as a standard[12]

Conclusion and Future Directions

The available literature strongly suggests that 2-amino-5-hydroxyhexanoic acid possesses in vitro antioxidant properties.[1] To fully characterize and compare its efficacy, a systematic evaluation using a panel of antioxidant assays, including DPPH, ABTS, and FRAP, is essential. This guide provides the foundational protocols and comparative benchmarks for such an investigation.

The next critical step is to perform these assays with 2-amino-5-hydroxyhexanoic acid to generate quantitative data (IC50 and FRAP values). This will enable a direct comparison with well-established antioxidants and provide a clearer understanding of its potential as a novel antioxidant agent. Further research could also explore its antioxidant activity in more complex biological systems, such as cell-based assays, to assess its cytoprotective effects against oxidative stress. The exploration of this and other non-proteinogenic amino acids holds significant promise for the discovery of new therapeutic agents.

References

A Comparative Guide to the Structural Elucidation of 2-Amino-6-hydroxyhexanoic Acid: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. For a non-proteinogenic amino acid such as 2-Amino-6-hydroxyhexanoic acid, understanding its exact atomic arrangement is crucial for elucidating its biological activity, designing derivatives with enhanced properties, and ensuring intellectual property. While single-crystal X-ray crystallography remains the definitive method for obtaining atomic-resolution structures, a holistic approach often involves complementary techniques, especially when high-quality crystals are elusive or when solution-state behavior is of interest. This guide provides an in-depth comparison of X-ray crystallography with its primary alternatives—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—offering a pragmatic perspective on the experimental realities of small molecule structural analysis.

The Gold Standard: A Hypothetical Workflow for X-ray Crystallography of this compound

To date, a public crystal structure of this compound has not been reported in crystallographic databases. Therefore, we present a robust, hypothetical workflow that a researcher would follow to determine its structure, explaining the rationale behind each critical step.

Experimental Protocol: From Powder to Picture

1. Synthesis and Purification:

The journey to a crystal structure begins with the synthesis of pure this compound. Several synthetic routes have been described, often starting from L-lysine.[1] Purity is paramount in crystallography; impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. High-performance liquid chromatography (HPLC) is a suitable method to purify and assess the homogeneity of the final compound.[2]

2. Crystallization: The Art and Science of Ordered Solids

Obtaining a single, well-ordered crystal is often the most challenging step in X-ray crystallography.[3] For a small, flexible molecule like this compound, a systematic screening of crystallization conditions is necessary.

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. For an amino acid, which is zwitterionic, aqueous solutions or mixtures with polar organic solvents are a good starting point.

  • Crystallization Techniques:

    • Slow Evaporation: A straightforward method where the solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the solute concentration to the point of nucleation and crystal growth.[4]

    • Vapor Diffusion: This is a highly effective method for small quantities of material. A concentrated solution of the compound is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the sample drop gradually reduces the solubility of the compound, promoting crystallization.[4][5]

    • pH Screening: As an amino acid, the protonation state of this compound is pH-dependent. Varying the pH of the crystallization solution can significantly impact solubility and intermolecular interactions, making pH a critical parameter to screen.

3. X-ray Diffraction Data Collection:

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage from the X-ray beam. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[6] Modern diffractometers automate the process of rotating the crystal and collecting a complete dataset.[7]

4. Structure Solution and Refinement:

The diffraction pattern, a collection of spots of varying intensities, contains the information needed to determine the electron density distribution within the crystal.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[6][8]

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[9]

  • Model Building and Refinement: An atomic model of this compound is built into the electron density map. This model is then refined using a least-squares procedure to improve the agreement between the observed diffraction data and the data calculated from the model.[2][10][11] The final model provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

The choice of an analytical technique for structural elucidation depends on the specific scientific question, the nature of the sample, and available resources.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Sample Type Single, well-ordered crystal.Soluble compound in a suitable deuterated solvent.Ionizable compound, can be solid, liquid, or in solution.
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions.[7]Through-bond and through-space atomic connectivity, relative stereochemistry, solution-state conformation and dynamics.Molecular weight, elemental composition, fragmentation patterns (for structural clues).[12]
Resolution Atomic (<1 Å).Atomic to near-atomic.Low (provides connectivity information indirectly).
Sample Amount Micrograms to milligrams.Milligrams.Nanograms to micrograms.
Advantages Unambiguous determination of 3D structure; considered the "gold standard" for absolute structure proof.[13]Provides information on the molecule's structure and dynamics in solution, which is often more biologically relevant.[14][15] No need for crystals.High sensitivity; provides accurate molecular weight and formula; can be coupled with chromatography for mixture analysis.[16]
Disadvantages Requires high-quality single crystals, which can be difficult and time-consuming to obtain.[3] The solid-state structure may not represent the conformation in solution.Structure determination for complex molecules can be time-consuming; provides relative, not absolute, stereochemistry without chiral auxiliaries; limited to smaller molecules for full assignment.[17]Does not provide 3D structural information directly; interpretation of fragmentation patterns can be complex.
Experimental Time Days to weeks (including crystallization).Hours to days.Minutes.

In-Depth Look at Alternative Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[14] It relies on the magnetic properties of atomic nuclei. For this compound, a suite of NMR experiments would be employed:

  • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the piecing together of the molecular skeleton.

  • NOESY/ROESY: These experiments detect through-space interactions between protons, providing crucial information about the molecule's conformation and relative stereochemistry in solution.

While NMR excels at determining connectivity and solution-state conformation, it falls short of providing the precise bond lengths and angles that X-ray crystallography delivers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12] It is an indispensable tool for confirming the molecular weight and elemental composition of a synthesized compound like this compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with high confidence.

  • Tandem Mass Spectrometry (MS/MS): In this technique, the molecule is fragmented, and the masses of the fragments are measured. The fragmentation pattern can provide valuable clues about the molecule's structure and connectivity.[18]

MS is a rapid and highly sensitive technique, but it does not provide a three-dimensional structure. It is best used in conjunction with other methods for unambiguous structure determination.[19]

Visualizing the Workflows

To better illustrate the processes discussed, the following diagrams outline the experimental workflows for X-ray crystallography and its comparison with alternative techniques.

xray_workflow cluster_synthesis Sample Preparation cluster_crystallography X-ray Crystallography synthesis Synthesis of This compound purification Purification (HPLC) synthesis->purification crystallization Crystallization Screening purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure 3D Atomic Structure structure_solution->final_structure

Caption: A streamlined workflow for determining the 3D structure of a small molecule using X-ray crystallography.

comparison_workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry start Pure this compound xray Crystal Growth & Data Collection start->xray nmr 1D & 2D NMR Experiments start->nmr ms HRMS & MS/MS Analysis start->ms xray_result Absolute 3D Structure (Solid State) xray->xray_result nmr_result Connectivity & Solution Conformation nmr->nmr_result ms_result Molecular Formula & Fragmentation ms->ms_result

Caption: Comparison of the information obtained from different analytical techniques for structural elucidation.

Conclusion: An Integrated Approach to Structural Verification

For a novel molecule like this compound, a multi-faceted approach to structural elucidation is the most rigorous scientific practice. While X-ray crystallography stands alone in its ability to provide an unambiguous, high-resolution three-dimensional structure, its primary limitation is the requirement for diffraction-quality crystals. NMR spectroscopy and mass spectrometry are essential complementary techniques. MS provides a rapid and accurate confirmation of the molecular formula, while NMR reveals the atomic connectivity and dynamic conformational landscape in solution. Ultimately, the convergence of data from these orthogonal techniques provides the highest level of confidence in the structural assignment, a critical foundation for all subsequent research and development endeavors.

References

A Comparative Guide to the Biological Effects of 2-Amino-6-hydroxyhexanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in 2-Amino-6-hydroxyhexanoic Acid

This compound is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins. Its structure, featuring a hydroxyl group at the 6-position of the hexanoic acid chain, allows for various chemical modifications and biological interactions. The presence of a chiral center at the α-carbon (C2) gives rise to two stereoisomers: (S)-2-Amino-6-hydroxyhexanoic acid (L-isomer) and (R)-2-Amino-6-hydroxyhexanoic acid (D-isomer), as well as the racemic mixture (DL-form).

Chirality is a fundamental concept in pharmacology and biochemistry, as the three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with chiral biological targets such as enzymes and receptors. This guide will explore the known differences in the biological activities of the L- and D-isomers of this compound, providing a comparative analysis based on available scientific evidence.

Comparative Biological Activities: A Tale of Two Isomers

While direct, head-to-head comparative studies on all biological effects of this compound stereoisomers are limited in the public domain, existing research, particularly in the context of enzyme interactions and synthesis of bioactive molecules, points towards significant stereoselectivity.

Role in Vasopeptidase Inhibition: The Preeminence of the L-Isomer

A key application of this compound is as a chiral intermediate in the synthesis of vasopeptidase inhibitors[1]. Vasopeptidases are enzymes that play a crucial role in regulating blood pressure, and their inhibition is a therapeutic strategy for managing hypertension and heart failure.

Evidence strongly suggests that the L-isomer, (S)-2-Amino-6-hydroxyhexanoic acid, is the biologically active precursor for these inhibitors. A study on the enzymatic synthesis of L-6-hydroxynorleucine details a process where a racemic mixture of 6-hydroxynorleucine is treated with D-amino acid oxidase[1]. This enzyme specifically targets and oxidizes the D-isomer, leaving the desired L-isomer untouched and in high optical purity[1]. This enzymatic resolution is a clear indicator that the stereochemistry at the α-carbon is critical, with the L-configuration being essential for the subsequent steps in the synthesis and, ultimately, for the therapeutic activity of the final vasopeptidase inhibitor. While this doesn't directly quantify the inhibitory activity of the free L- and D-amino acids, it underscores the stereospecific requirements of the target biological system.

The D-isomer, in this context, is considered an impurity that needs to be removed to ensure the efficacy and specificity of the final drug product.

Potential as an Arginase Inhibitor: An Area for Further Investigation

However, a study on a related compound, the N-chloroacetyl derivative of β-hydroxynorleucine (hydroxylated at the C3 position), provides an interesting parallel. In this study, the D-enantiomer of one of the diastereomers exhibited the greatest growth inhibitory activity against Lactobacillus casei, suggesting that for certain biological targets, the D-isomer can be more potent[2]. This highlights the importance of empirical testing for each biological target, as the preferred stereochemistry can vary.

Cytotoxicity Profile: A Critical Parameter for Drug Development

The assessment of cytotoxicity is a fundamental step in the evaluation of any compound with therapeutic potential. To date, comprehensive, direct comparative studies on the cytotoxicity of L-, D-, and DL-2-Amino-6-hydroxyhexanoic acid are not available in the peer-reviewed literature. However, it is a critical parameter that should be determined empirically for any specific application.

Given that these are amino acid analogues, it is plausible that they may be recognized by cellular amino acid transporters, and differences in stereochemistry could lead to differential uptake and subsequent cellular effects.

Quantitative Data Summary

Due to the limited availability of direct comparative studies, a quantitative comparison table of IC50 or EC50 values for the stereoisomers of this compound across various biological assays cannot be comprehensively compiled at this time. The primary evidence for stereospecific activity comes from the synthetic utility of the L-isomer as a vasopeptidase inhibitor precursor, where the D-isomer is actively removed[1].

StereoisomerBiological ActivityQuantitative DataSource
L-2-Amino-6-hydroxyhexanoic acid Precursor for vasopeptidase inhibitorsHigh optical purity (>99%) required for synthesis[1]
D-2-Amino-6-hydroxyhexanoic acid Inactive as a precursor for vasopeptidase inhibitorsSelectively removed by D-amino acid oxidase[1]
DL-2-Amino-6-hydroxyhexanoic acid Racemic mixtureNot directly used in stereospecific applications[3]

Experimental Protocols for Comparative Analysis

To facilitate further research and a direct comparison of the biological effects of this compound stereoisomers, this section provides detailed, step-by-step methodologies for key experiments. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Chiral Separation of Stereoisomers

To conduct any meaningful comparative biological study, it is imperative to start with stereochemically pure L- and D-isomers.

Method: Enzymatic Resolution

This method leverages the stereospecificity of enzymes to separate enantiomers. As demonstrated in the synthesis of L-6-hydroxynorleucine, D-amino acid oxidase can be used to selectively degrade the D-isomer from a racemic mixture[1].

  • Rationale: Enzymes are chiral catalysts and often exhibit high selectivity for one stereoisomer over another. This method provides a highly efficient way to obtain enantiomerically pure compounds.

Workflow for Enzymatic Resolution

G cluster_0 Enzymatic Resolution racemic DL-2-Amino-6-hydroxyhexanoic acid (Racemic Mixture) reaction Incubation under Optimal Conditions racemic->reaction enzyme D-Amino Acid Oxidase enzyme->reaction separation Purification Step (e.g., Ion-Exchange Chromatography) reaction->separation l_isomer Pure L-2-Amino-6-hydroxyhexanoic acid separation->l_isomer d_product Oxidized D-isomer Product separation->d_product

Caption: Workflow for the enzymatic resolution of DL-2-Amino-6-hydroxyhexanoic acid.

Vasopeptidase Inhibition Assay

To quantify the differential inhibitory activity of the L- and D-isomers on vasopeptidases like Angiotensin-Converting Enzyme (ACE), a fluorometric assay can be employed.

Method: Fluorometric ACE Inhibition Assay

  • Principle: This assay measures the activity of ACE by monitoring the cleavage of a fluorogenic substrate. An inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescent signal.

  • Rationale: This method is highly sensitive and suitable for high-throughput screening, allowing for the determination of IC50 values.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the L-isomer, D-isomer, and DL-racemic mixture of this compound in an appropriate buffer (e.g., Tris-HCl with ZnCl2).

    • Prepare serial dilutions of each test compound.

    • Prepare a solution of Angiotensin-Converting Enzyme (from rabbit lung) in the assay buffer.

    • Prepare a solution of a fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline).

    • Include a known ACE inhibitor (e.g., captopril) as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the ACE enzyme solution to all wells except for the blank.

    • Add the test compounds (L-isomer, D-isomer, DL-racemate, and positive control) at various concentrations.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

    • Record the fluorescence kinetics over a set period (e.g., 30 minutes).

    • Calculate the rate of reaction for each concentration of the test compounds.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each stereoisomer using a suitable sigmoidal dose-response curve fitting model.

Cytotoxicity Assay

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Rationale: This assay provides a quantitative measure of cell viability and is a reliable method for screening the cytotoxic effects of compounds.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., a human endothelial cell line for vasopeptidase inhibitor studies) under standard conditions.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the L-isomer, D-isomer, and DL-racemic mixture of this compound in a complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Formazan Solubilization:

    • Add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration that reduces cell viability by 50%) for each stereoisomer.

Workflow for Comparative Cytotoxicity Assessment

G cluster_1 Comparative Cytotoxicity Workflow cell_seeding Seed Cells in 96-well Plate treatment Treat with L, D, and DL Isomers (Serial Dilutions) cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate % Viability and IC50 Values absorbance_reading->data_analysis comparison Compare Cytotoxicity Profiles data_analysis->comparison

Caption: A generalized workflow for comparing the cytotoxicity of this compound stereoisomers using the MTT assay.

Conclusion and Future Directions

The available evidence strongly indicates that the biological activity of this compound is stereospecific. The L-isomer is the preferred building block for the synthesis of vasopeptidase inhibitors, while the D-isomer is considered inactive for this application[1]. This underscores the critical importance of stereochemistry in the design and development of drugs derived from this amino acid analogue.

However, there is a clear need for further research to provide a more comprehensive comparative analysis. Direct, head-to-head studies investigating the following are warranted:

  • Quantitative comparison of vasopeptidase inhibition by the free L- and D-isomers.

  • Evaluation of the stereoisomers as inhibitors of other enzymes , such as arginase.

  • Comprehensive cytotoxicity profiling of the L-, D-, and DL-isomers across a range of relevant cell lines.

  • In vivo studies to compare the pharmacokinetics and pharmacodynamics of the stereoisomers.

By conducting these studies, the scientific community can gain a more complete understanding of the structure-activity relationships of this compound stereoisomers, paving the way for their more effective and targeted use in drug discovery and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-6-hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 2-Amino-6-hydroxyhexanoic acid, a key intermediate in pharmaceutical research.[1] As laboratory professionals, our responsibility extends beyond discovery to ensuring that our work has a minimal environmental footprint and poses no risk to our colleagues or the community. This document synthesizes regulatory standards with practical, field-proven insights to establish a self-validating system for waste management.

Hazard Assessment and Precautionary Principle

Before handling any chemical, a thorough understanding of its properties and potential hazards is paramount. While this compound is not broadly classified as acutely hazardous, the guiding principle in a laboratory setting is to treat all non-benign chemical waste as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) office.[2]

Safety Data Sheets (SDS) for structurally similar compounds, such as 6-Aminocaproic acid and 6-Hydroxyhexanoic acid, indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Therefore, a conservative approach requires handling this compound with appropriate personal protective equipment and disposing of it as a regulated chemical waste.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 305-77-1 [1][5]
Molecular Formula C₆H₁₃NO₃ [5][6][7]
Molecular Weight 147.17 g/mol [5][6]
Physical State Solid [3][8]

| Known Hazards | Potential for skin, eye, and respiratory irritation (inferred from similar compounds) |[3][4] |

The Pillars of Compliant Chemical Waste Management

A robust disposal plan is built on a hierarchy of strategies designed to maximize safety and minimize environmental impact.[9] This begins the moment a chemical is purchased.[9]

  • Pillar 1: Waste Minimization: The most effective disposal method is to avoid generating waste in the first place. This can be achieved by ordering the smallest quantity of chemical required, reducing the scale of experiments, and maintaining a clear inventory to prevent redundant purchases.[10]

  • Pillar 2: Segregation: Never mix incompatible waste streams.[11] this compound waste should be segregated from other chemical classes. For example, if it is dissolved in a solvent, the entire solution must be characterized. Halogenated and non-halogenated solvent wastes should always be collected in separate containers.[8][9] This segregation prevents violent chemical reactions and simplifies the final disposal process for your EHS provider.[11]

  • Pillar 3: Containment & Labeling: Hazardous waste must be stored in containers that are compatible with their contents and are free of leaks.[2][12] The container must be kept closed except when adding waste.[2][10] Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), the approximate concentrations, and the date accumulation started.[12]

  • Pillar 4: Disposition: The final disposal of all hazardous chemical waste is the responsibility of your institution's EHS department or a licensed professional waste disposal service.[2][13] Under no circumstances should laboratory chemicals like this compound be disposed of down the drain or in the regular trash.[2][14]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the collection and disposal of this compound waste.

Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The causality is simple: to prevent exposure via inhalation, ingestion, or skin/eye contact.

EquipmentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and airborne dust.[15]
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents skin contact and irritation.
Body Protection Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of dust or aerosols.[15]
Step-by-Step Disposal Protocol
  • Designate a Satellite Accumulation Area (SAA): Identify a designated area within your laboratory, near the point of waste generation, for accumulating hazardous waste.[10][11] This area must be under the control of laboratory personnel and clearly marked.[12][16]

  • Select a Compatible Waste Container:

    • For Solid Waste: Use a wide-mouth, sealable container made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE). The original chemical container is often an excellent choice if it is in good condition.[2]

    • For Liquid Waste (Solutions): Use a sealable, leak-proof container that is chemically compatible with both the this compound and the solvent. For instance, do not store acidic solutions in metal containers.[16] The container must have a screw-top cap.[11]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill it out completely, listing "this compound" and any other constituents.

  • Accumulate Waste:

    • Carefully transfer the waste into the labeled container, minimizing the generation of dust or splashes.

    • Keep the container securely closed at all times, except when adding waste.[10][11]

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[16]

    • Place the container in secondary containment (such as a tub or tray) to contain any potential leaks.[11][12]

  • Request Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 90 days or up to one year for partially filled containers in an SAA), contact your EHS department to arrange for pickup.[11][16] Do not allow waste to accumulate beyond regulated limits.[10]

Disposal of "Empty" Containers

Under federal regulations, a container that held a hazardous chemical is not considered "empty" unless specific criteria are met.[9] For a non-acutely hazardous chemical like this, the container is considered empty once all contents have been removed by standard practices (e.g., scraping, pouring).[9] It is best practice to rinse the emptied container with a suitable solvent (like water), collect the rinsate as hazardous waste, deface the original label, and then dispose of the container as regular trash.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps a researcher should follow when faced with disposing of this compound waste.

G Diagram 1: Disposal Decision Workflow for this compound start Start: Waste Generated identify_form Identify Waste Form start->identify_form is_solid Pure Solid or Contaminated Solid? identify_form->is_solid Solid is_liquid Aqueous or Solvent-Based? identify_form->is_liquid Liquid solid_waste_container Select Labeled SOLID HAZARDOUS WASTE Container is_solid->solid_waste_container liquid_waste_container Select Labeled LIQUID HAZARDOUS WASTE Container is_liquid->liquid_waste_container check_compatibility Is container compatible with all components? solid_waste_container->check_compatibility liquid_waste_container->check_compatibility check_compatibility->liquid_waste_container No, Choose New Container store_in_saa Place in Secondary Containment in Satellite Accumulation Area (SAA) check_compatibility->store_in_saa Yes request_pickup Container Full or Time Limit Reached? Request EHS Pickup store_in_saa->request_pickup end_process End: Waste Removed request_pickup->end_process

Caption: Disposal Decision Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.